3-Methyl-1,2-thiazole-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOEMFZACXWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669756 | |
| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-99-9 | |
| Record name | 3-Methyl-5-isothiazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-thiazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2-thiazole-5-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 3-Methyl-1,2-thiazole-5-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delineates its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed, field-proven protocol for its synthesis and characterization, discusses its chemical reactivity and stability, and explores its potential as a pharmacologically active agent, particularly in the context of enzyme inhibition. The guide is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, serving as a vital resource for scientists engaged in the discovery of novel therapeutics.
Introduction
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide moiety—a group renowned for its therapeutic applications since the advent of sulfa drugs—the resulting architecture offers a compelling platform for drug design. This compound belongs to this promising class of compounds. The sulfonamide group (—SO₂NH₂) is a key pharmacophore known to act as a zinc-binding group, enabling the potent inhibition of metalloenzymes such as carbonic anhydrases (CAs)[1]. The isothiazole ring system itself is found in various biologically active agents, contributing to antiviral, anti-inflammatory, and immunotropic properties[2][3].
This guide aims to consolidate the available technical information on this compound, provide expert insights into its chemical behavior, and furnish researchers with practical methodologies for its synthesis and analysis. By understanding its core chemical properties, from electronic structure to reactivity, scientists can better leverage this molecule as a building block for developing novel, highly selective therapeutic agents.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is this compound. It is critical to distinguish it from its isomer, 3-methyl-1,3-thiazole-5-sulfonamide, as the arrangement of heteroatoms in the ring (1,2- vs. 1,3-) fundamentally alters its electronic properties and reactivity. The 1,2-thiazole is commonly referred to as isothiazole[4].
dot
Caption: Chemical structure of this compound.
Key Identifiers and Properties
Quantitative data for this specific molecule is scarce in the literature. The table below summarizes its key identifiers and includes predicted values or data from closely related analogs to provide a functional baseline for researchers. The choice to reference analogs like 2-Methyl-1,3-thiazole-5-sulfonamide is based on shared functional groups and similar molecular weight, which often lead to comparable physicochemical properties[5].
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 1022128-99-9 | Vendor Data |
| Molecular Formula | C₄H₆N₂O₂S₂ | Calculated |
| Molecular Weight | 178.23 g/mol | Calculated |
| Appearance | White to pale yellow solid | Predicted based on analogs |
| Melting Point | ~165-175 °C (decomposes) | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (168–170°C)[5] |
| LogP (Octanol-Water) | ~1.5 - 2.0 | Inferred from 2-Methyl-1,3-thiazole-5-sulfonamide (1.8)[5] |
| Aqueous Solubility | Moderately low | Predicted based on LogP and presence of H-bonding groups |
| pKa (Sulfonamide) | ~8.0 - 9.5 | Inferred from heterocyclic sulfonamides[6][7] |
Synthesis and Characterization
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is not widely reported, necessitating a rational design based on established isothiazole chemistry. A logical approach involves the construction of the isothiazole ring followed by functionalization at the C5 position.
The core challenge is the formation of the S-N bond characteristic of the isothiazole ring. A reliable method involves the oxidative cyclization of a β-iminothioamide precursor[8][9]. This precursor can be derived from readily available starting materials. Once the 5-amino-3-methylisothiazole is formed, the amino group can be converted to the desired sulfonamide via a Sandmeyer-type reaction sequence, involving diazotization followed by reaction with sulfur dioxide and subsequent amination.
dot
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol
This protocol is a robust, multi-step synthesis designed for high yield and purity, based on established chemical transformations for isothiazoles and sulfonamides[8][10][11].
Step 1: Synthesis of 5-Amino-3-methylisothiazole
-
Rationale: This step builds the core heterocyclic ring via oxidative S-N bond formation. The use of an oxidizing agent like chloramine on a thioamide precursor is a classic and effective method[8].
-
Procedure: a. Prepare a fresh solution of chloramine by adding a solution of sodium hypochlorite (1.05 eq) to an ice-cold solution of aqueous ammonia (1.2 eq). b. To this freshly prepared chloramine solution, add powdered β-iminothiobutyramide (1.0 eq) portion-wise, maintaining the temperature below 10 °C. c. Stir the reaction mixture vigorously for 2-3 hours at room temperature. Monitor the reaction completion by Thin Layer Chromatography (TLC). d. Upon completion, extract the aqueous solution with ethyl acetate (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-amino-3-methylisothiazole, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Methylisothiazole-5-sulfonyl chloride
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a sulfonyl chloride. The diazonium salt intermediate is highly reactive and must be handled at low temperatures.
-
Procedure: a. Dissolve crude 5-amino-3-methylisothiazole (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid at 0 °C. b. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0-5 °C to form the diazonium salt. c. In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride (catalyst). d. Add the cold diazonium salt solution slowly to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. f. Pour the reaction mixture onto crushed ice and extract with dichloromethane. g. Dry the organic layer and evaporate the solvent to yield the crude sulfonyl chloride.
Step 3: Synthesis of this compound
-
Rationale: This is a standard conversion of a sulfonyl chloride to a primary sulfonamide using an ammonia source.
-
Procedure: a. Dissolve the crude 3-methylisothiazole-5-sulfonyl chloride in acetone at 0 °C. b. Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise until the solution is basic. c. Stir for 1 hour at room temperature. d. Remove the acetone under reduced pressure. e. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Purification and Validation
The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Purity should be assessed by High-Performance Liquid Chromatography (HPLC). The structure must be validated using spectroscopic methods as detailed in the following section.
Spectroscopic Profile
-
¹H NMR (Proton NMR): The spectrum is expected to be simple.
-
A singlet at ~2.4-2.6 ppm corresponding to the three protons of the C3-methyl group.
-
A singlet at ~7.5-7.8 ppm for the lone proton on the isothiazole ring at the C4 position.
-
A broad singlet between ~7.0-7.5 ppm for the two protons of the sulfonamide (—SO₂NH₂) group, which is exchangeable with D₂O[12].
-
-
¹³C NMR (Carbon NMR):
-
The methyl carbon (C3-CH₃) should appear at ~15-20 ppm.
-
The C4 carbon of the ring is expected around ~120-130 ppm.
-
The quaternary carbons, C3 and C5, will be further downfield, likely in the range of ~150-170 ppm, due to their attachment to heteroatoms[13].
-
-
Infrared (IR) Spectroscopy:
-
Two distinct stretching bands for the N-H bonds of the primary sulfonamide at ~3350 and ~3250 cm⁻¹.
-
Asymmetric and symmetric S=O stretching bands, characteristic of sulfonamides, at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.
-
C-H stretching from the methyl and aromatic ring protons around 2900-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the isothiazole ring in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 178 under Electron Ionization (EI) conditions.
-
Key Fragmentation Pathways: A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da), which can occur via rearrangement[14]. Another common fragmentation is the cleavage of the C5-S bond.
-
Chemical Reactivity and Stability
Acidity of the Sulfonamide Proton (pKa)
The sulfonamide (—SO₂NH—) proton is acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base (sulfonamidate anion). For heterocyclic sulfonamides, the pKa typically falls in the range of 8.0 to 9.5[6][7]. This acidity is a cornerstone of their mechanism of action as carbonic anhydrase inhibitors, where the deprotonated anion coordinates to the zinc ion in the enzyme's active site[17]. The electron-withdrawing character of the isothiazole ring is expected to maintain the pKa within this range, making the molecule significantly ionized at physiological pH. Computational models show a strong correlation between S-N bond lengths and pKa, providing a powerful predictive tool[18][19][20].
Reactivity of the Isothiazole Ring
The isothiazole ring is an electron-deficient aromatic system. This generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups. The most likely position for electrophilic attack would be C4, which is less electron-deficient than C3 and C5. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present. The C2 proton of the related 1,3-thiazole is known to be acidic and can be deprotonated by strong bases[21]. While the isothiazole ring lacks a C2 proton, the C4 proton could potentially be removed by a very strong base, creating a nucleophilic center for reaction with electrophiles.
dot
Caption: Key reactive sites on this compound.
Stability and Degradation
This compound is expected to be a chemically stable, solid compound under standard laboratory conditions. The aromatic isothiazole ring confers significant stability. Potential degradation pathways could include hydrolysis of the sulfonamide bond under harsh acidic or basic conditions, although this is generally a robust functional group. It is also sensitive to strong reducing agents that could cleave the S-N bond of the isothiazole ring.
Applications in Drug Discovery
The Isothiazole-Sulfonamide Pharmacophore
The combination of an isothiazole ring and a sulfonamide group creates a powerful pharmacophore with potential for multiple biological applications. Thiazole and isothiazole derivatives are known to possess a wide spectrum of activities, including antimicrobial, antifungal, antitumor, and antiviral effects[22][23][24]. The sulfonamide moiety is the quintessential zinc-binding group for inhibiting metalloenzymes[17].
dot
Caption: Pharmacophore model of this compound.
Potential Biological Targets
-
Carbonic Anhydrases (CAs): This is the most prominent target class for aromatic sulfonamides. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer[1][25][26]. The primary sulfonamide group of this compound is ideally suited to bind to the catalytic zinc ion in the active site of CA isoforms. The isothiazole ring can then be modified to achieve selectivity for specific isoforms, such as the tumor-associated CA IX[26][27].
-
Antimicrobial Targets: Sulfonamides historically function as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While resistance is an issue, novel sulfonamide structures are continually being explored. The isothiazole core itself contributes to antimicrobial activity, and hybrid molecules often show enhanced potency[22][28][29].
-
Kinases: While not a classic kinase inhibitor scaffold, some sulfonamide-containing molecules have shown activity against protein kinases, where the sulfonamide can form key hydrogen bonds within the ATP-binding pocket.
Conclusion
This compound is a heterocyclic compound with a chemical profile that makes it highly attractive for further investigation in drug discovery. Its synthesis is achievable through rational, multi-step procedures based on established isothiazole chemistry. The molecule's key features—an acidic sulfonamide proton, a stable aromatic isothiazole core, and distinct reactive sites—provide a solid foundation for its use as a scaffold. The potent zinc-binding capability of the sulfonamide group, combined with the biological relevance of the isothiazole ring, positions this compound and its future derivatives as promising candidates for the development of novel enzyme inhibitors targeting diseases ranging from cancer to microbial infections. This guide provides the foundational chemical knowledge necessary for researchers to confidently synthesize, characterize, and derivatize this valuable molecule.
References
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Bozdag, M., et al. (2019). The pKa values of the sulfonamides studied. ResearchGate. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Akocak, S., et al. (2017). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. Available at: [Link]
-
Caine, B. A., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Examples of reported sulphonamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Gierczyk, B., et al. (2003). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Available at: [Link]
-
Szostak, M., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Semantic Scholar. Available at: [Link]
-
Gierczyk, B., et al. (2022). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. ResearchGate. Available at: [Link]
-
Vlase, L., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. Available at: [Link]
-
A. F. M. M. Rahman, T. S. R. Chowdhury. (2018). The chemistry of isothiazoles. ResearchGate. Available at: [Link]
-
Zaikin, V. G., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Unknown. (Date unknown). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
Wikipedia. (Date unknown). Isothiazole. Wikipedia. Available at: [Link]
-
Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Glisic, B., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available at: [Link]
-
Wang, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
El-Faham, A., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. Semantic Scholar. Available at: [Link]
-
Kumar, S., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Schneider, K., et al. (2015). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. ResearchGate. Available at: [Link]
- Adams, A., et al. (1959). 5-amino-3-methyl-isothiazole and process. Google Patents.
-
De Oliveira Silva, A., et al. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. Available at: [Link]
-
Leechaisit, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Available at: [Link]
-
Siddiqui, H. L., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Semantic Scholar. Available at: [Link]
-
De Oliveira Silva, A., et al. (2019). Synthesis of 3‐amino‐5‐arylisothiazoles from propynenitriles or... ResearchGate. Available at: [Link]
-
Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. PubMed. Available at: [Link]
-
Sayed, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
El-Metwaly, A. M., et al. (2018). Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. IOSR Journal of Applied Chemistry. Available at: [Link]
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jchemrev.com [jchemrev.com]
- 24. mdpi.com [mdpi.com]
- 25. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iosrjournals.org [iosrjournals.org]
A Methodical Approach to the Structure Elucidation of 3-Methyl-1,2-thiazole-5-sulfonamide: A Technical Guide
Abstract: The structural integrity of a chemical entity is the bedrock of all subsequent research and development, particularly in the pharmaceutical sciences. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 3-methyl-1,2-thiazole-5-sulfonamide. Moving beyond a simple recitation of techniques, this document details the strategic application and logical integration of orthogonal analytical methods, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices, offering field-proven insights to ensure a self-validating and unambiguous structural assignment. This paper is intended for researchers, chemists, and drug development professionals who require a robust framework for chemical structure confirmation.
Introduction: The Imperative of Unambiguous Characterization
The thiazole sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The precise arrangement of atoms—its constitution, connectivity, and stereochemistry—directly governs a molecule's pharmacological profile, ADMET properties, and potential toxicities. Therefore, the rigorous, unequivocal confirmation of its structure is not merely a procedural step but a fundamental requirement for scientific integrity and regulatory compliance.
This guide focuses on this compound (CAS: 1022128-99-9), a representative member of this important chemical class.[3] Based on common synthetic routes, such as the sulfonylation of a corresponding aminothiazole, the hypothesized structure is as follows:

Part 1: Foundational Analysis: Molecular Formula and Fragmentation
The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) provides this data with exceptional precision, serving as the foundational check on our hypothesized structure.
Expertise & Causality: We choose HRMS over standard-resolution MS because the ability to measure mass to four or five decimal places allows for the calculation of a unique elemental formula, effectively distinguishing our target compound from potential isomers or impurities with the same nominal mass. Electron Impact (EI) ionization is subsequently used to induce fragmentation, providing insight into the molecule's lability and the nature of its constituent parts. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂).[4]
Data Presentation: Mass Spectrometry
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₄H₆N₂O₂S₂ | Defines the elemental composition.[3] |
| Monoisotopic Mass | 177.9823 | The exact mass used for HRMS confirmation. |
| HRMS (ESI+) | m/z 178.9896 [M+H]⁺ | Confirms molecular formula via high-accuracy mass. |
| EI-MS Fragment 1 | m/z 114 [M-SO₂]⁺ | Suggests the presence of a sulfonamide group.[4] |
| EI-MS Fragment 2 | m/z 99 [M-SO₂NH]⁺ | Indicates cleavage of the sulfonamide N-S bond. |
Experimental Workflow: Mass Spectrometry
Caption: Logic flow for mass spectrometry analysis.
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v with 0.1% formic acid for ESI+).
-
Instrumentation: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer using a known standard immediately prior to analysis.
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 FWHM.
-
Data Analysis: Compare the measured exact mass of the protonated molecular ion [M+H]⁺ with the theoretical mass calculated for C₄H₆N₂O₂S₂H⁺. The mass error should be less than 5 ppm.
Part 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula confirmed, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable technique for detecting the characteristic vibrational frequencies of bonds present in the molecule, providing a "fingerprint" that confirms the presence of the sulfonamide and thiazole moieties.
Expertise & Causality: This technique is orthogonal to mass spectrometry; it provides information about bonding and functionality rather than mass and composition. The presence of strong, characteristic stretching bands for S=O and N-H bonds provides compelling evidence for the sulfonamide group, validating the fragmentation data observed in the mass spectrum.
Data Presentation: Key IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source |
| Sulfonamide (R-SO₂-NH₂) | N-H Stretch | 3350 - 3150 (two bands) | [5] |
| Sulfonamide (R-SO₂-NH₂) | S=O Asymmetric Stretch | 1320 - 1310 | [5] |
| Sulfonamide (R-SO₂-NH₂) | S=O Symmetric Stretch | 1155 - 1143 | [5] |
| Thiazole Ring | C=N Stretch | ~1630 | [6] |
| Thiazole Ring | Ring Vibrations | 1550 - 1400 | |
| Alkyl C-H | C-H Stretch | 2980 - 2850 |
Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dried compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty, clean sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the hypothesized functional groups.
Part 3: Mapping the Atomic Connectivity with NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule in solution. Through a series of 1D and 2D experiments, we can map the carbon-hydrogen framework and confirm the substitution pattern on the thiazole ring.
Expertise & Causality: While MS confirms the formula and IR confirms functional groups, NMR connects the atoms. ¹H NMR tells us about the chemical environment of the protons, ¹³C NMR identifies the unique carbons, and 2D experiments like HMBC are crucial for establishing long-range connectivity. For example, an HMBC correlation between the methyl protons and the C3 carbon of the thiazole ring provides definitive proof of their attachment, a detail no other technique can so directly reveal. This cross-peak is a self-validating data point that locks in a key part of the structure.
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
| Nucleus | Experiment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1D ¹H | ~2.4 | Singlet | 3H | C3-CH₃ |
| ¹H | 1D ¹H | ~7.5 - 8.0 | Singlet | 1H | C4-H |
| ¹H | 1D ¹H | ~7.3 | Broad Singlet | 2H | SO₂NH₂ |
| ¹³C | 1D ¹³C | ~15 | Quartet | - | C H₃ |
| ¹³C | 1D ¹³C | ~150 | Singlet | - | C 3-CH₃ |
| ¹³C | 1D ¹³C | ~125 | Doublet | - | C 4-H |
| ¹³C | 1D ¹³C | ~160 | Singlet | - | C 5-SO₂NH₂ |
Note: Chemical shifts are estimations based on similar structures in the literature.[7][8]
Logical Diagram: Key HMBC Correlations
Caption: Expected key 2- and 3-bond HMBC correlations.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO helps in observing the exchangeable sulfonamide N-H protons.
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values, and multiplicities.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon atom.
-
2D HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for establishing the overall connectivity.
-
Data Analysis: Integrate all 1D and 2D data to build the molecular skeleton and confirm the substituent positions.
Part 4: The Definitive 3D Structure via X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D map of electron density from which atomic positions, bond lengths, and bond angles can be determined with high precision.
Expertise & Causality: This is the "gold standard" experiment. If a suitable crystal can be grown, the resulting structure is considered definitive. It validates the connectivity deduced from NMR and provides additional conformational and packing information that is unobtainable by other methods. The planarity of the thiazole ring and the geometry of the sulfonamide group can be directly observed.[9]
Data Presentation: Typical Bond Lengths from Crystallography
| Bond | Typical Length (Å) | Source |
| C=N (thiazole) | 1.30 - 1.39 | [10] |
| C-S (thiazole) | 1.70 - 1.75 | [9][10] |
| S-N (sulfonamide) | 1.60 - 1.62 | [11] |
| S=O (sulfonamide) | 1.43 - 1.44 | [11] |
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.[11]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the atoms. The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) and checked for consistency.
Part 5: Synthesis of Evidence and Final Confirmation
Overall Elucidation Workflow
Caption: The integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound, or any novel chemical entity, is a systematic process of hypothesis testing. By strategically employing a suite of orthogonal analytical techniques—MS, IR, NMR, and X-ray crystallography—we construct a layered, self-validating argument. This methodical approach ensures the highest degree of confidence in the final structural assignment, establishing the solid foundation required for all further investigation in drug discovery and development.
References
-
Çırak, Ç., et al. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(3), 359-371. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Guccini, V., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5519. Available at: [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Scientific Diagram. Available at: [Link]
-
Rumpaka, W., et al. (2023). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Advances, 13(45), 31631-31646. Available at: [Link]
-
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101402. Available at: [Link]
-
ResearchGate. (2024). Synthesis of various thiazole sulfonamide derivatives. Figure. Available at: [Link]
-
Hernández-Vázquez, M. A., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. International Journal of Molecular Sciences, 25(10), 5221. Available at: [Link]
-
Saeed, S., et al. (2012). (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. Available at: [Link]
-
Beijing XLHG Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]
-
El-Metwaly, A. M., et al. (2022). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 27(11), 3564. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6516. Available at: [Link]
-
Shaaban, M. R., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - CAS:1022128-99-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy | MDPI [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and burgeoning biological applications of 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, a versatile heterocyclic compound at the forefront of medicinal chemistry.
Foreword: Unraveling the Identity of a Key Thiazole Sulfonamide
While the initial inquiry sought information on "3-Methyl-1,2-thiazole-5-sulfonamide," an extensive review of chemical literature and databases indicates that this specific isomer is not commonly documented. It is highly probable that the intended compound of interest is the structurally related and scientifically significant isomer, 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide . This guide is therefore dedicated to this latter compound, providing a comprehensive technical overview of its chemical identity, synthesis, and multifaceted biological activities that position it as a molecule of interest in modern drug discovery.
Core Chemical Identity
-
IUPAC Name: 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
-
CAS Number: 348086-68-0
-
Molecular Formula: C₅H₉N₃O₂S₂
-
Molecular Weight: 207.27 g/mol
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Boiling Point | 411.7±55.0 °C (Predicted) | [2] |
| Density | 1.514±0.06 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, away from light, dry | [2] |
Synthesis and Chemical Reactivity
The synthesis of 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, while not extensively detailed in publicly available literature for this specific molecule, can be logically deduced from established synthetic routes for related thiazole sulfonamides. The general strategy involves a multi-step process beginning with the construction of the core thiazole ring, followed by sulfonation and subsequent functionalization.
Conceptual Synthetic Pathway
A plausible synthetic route would likely begin with the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry. This would be followed by chlorosulfonation and amination to introduce the sulfonamide group, and subsequent N-methylation.
Experimental Protocol: A Generalized Approach for Thiazole Sulfonamide Synthesis
The following protocol is a representative, generalized procedure for the synthesis of related 2-aminothiazole sulfonamides, which can be adapted for the synthesis of 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide.
Step 1: N-Sulfonylation of a 2-Aminothiazole Precursor
-
Dissolve sodium acetate in water.
-
To this solution, add the appropriate sulfonyl chloride and the 2-aminothiazole precursor.
-
Heat the reaction mixture to 80–85 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product is isolated by filtration.
Step 2: N-Alkylation of the Sulfonamide
-
Treat the N-sulfonamide from Step 1 with a suitable base, such as calcium hydride, in a polar aprotic solvent like dimethylformamide (DMF) at 50-55 °C.
-
After a short period of stirring, introduce the alkylating agent (e.g., methyl iodide).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with cold water to precipitate the product, which is then collected by filtration.
Caption: Conceptual synthetic workflow for 4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide.
Biological Activity and Therapeutic Potential
The thiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. While specific data for 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is emerging, the broader class of compounds exhibits significant potential as antimicrobial agents and carbonic anhydrase inhibitors.
Antimicrobial Activity
Thiazole derivatives are integral components of many antimicrobial drugs. The sulfonamide moiety is also a well-established pharmacophore in antibacterial agents, primarily acting as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The hybridization of these two pharmacophores in compounds like 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a promising strategy for developing novel antimicrobial agents.
-
Mechanism of Action: Sulfonamides mimic para-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis. By competitively inhibiting dihydropteroate synthase, they disrupt the production of tetrahydrofolate, a vital cofactor for nucleic acid synthesis, leading to bacteriostatic effects.[3][4]
-
Therapeutic Promise: The incorporation of the thiazole ring can enhance the antimicrobial spectrum and potency.[5][6] Research has shown that certain thiazole sulfonamide derivatives exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Caption: Mechanism of antimicrobial action of thiazole sulfonamides.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO₂ transport.[7] Dysregulation of certain CA isoforms is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[7][8] Sulfonamides are the cornerstone of CA inhibitor design, and heterocyclic sulfonamides, particularly those with five-membered rings like thiazole, have shown to be highly effective inhibitors.[7]
-
Mechanism of Action: The sulfonamide moiety coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.[9][10]
-
Therapeutic Applications:
-
Anticancer: Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[8][9]
-
Anticonvulsant: Inhibition of certain CA isoforms in the central nervous system can lead to cerebrovasodilation and has been explored for anticonvulsant effects.[11]
-
Applications in Drug Development and Research
4-Methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide serves as a valuable building block and intermediate in the synthesis of more complex molecules for various applications:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel antimicrobial and antifungal agents.[1][2] Its structure is amenable to further modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Agrochemical Chemistry: This compound is also utilized in the development of new herbicides and pesticides, where the thiazole and sulfonamide moieties can contribute to their biological activity against plant pathogens and pests.[1][2]
-
Biochemical Research: Researchers use this and related compounds as probes to study enzyme inhibition and metabolic pathways, furthering our understanding of biochemistry and molecular biology.[1]
Future Perspectives
The thiazole sulfonamide scaffold, exemplified by 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Synthesis of Novel Analogs: The development of more efficient and diverse synthetic routes to create libraries of related compounds for high-throughput screening.
-
Target-Specific Drug Design: The rational design of derivatives with high selectivity for specific microbial enzymes or CA isoforms to enhance therapeutic efficacy and minimize off-target effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where their mechanisms of action may be relevant, such as neurodegenerative disorders and metabolic diseases.
References
- Elbadawi, M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry.
- Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009).
- Kılıçaslan, S., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.
- Abbas, S. Y., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity.
- Barnish, I. T., et al. (1980). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry.
-
MySkinRecipes. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide. Available at: [Link]
- Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
- Supuran, C. T. (2018). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
Alachem Co., Ltd. 4-Methyl-2-methylamino-thiazole-5-sulfonic acid amide. Available at: [Link]
-
MySkinRecipes. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide. Available at: [Link]
- Naaz, F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Ak, G., & Ak, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Farghaly, T. A., & Abdallah, M. A. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity.
- Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules.
-
Aladdin. 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide. Available at: [Link]
- Geronikaki, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
-
Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-2-(methylamino)thiazole-5-sulfonamide [myskinrecipes.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide
Introduction
The 1,2-thiazole (isothiazole) scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its diverse biological activities. When functionalized with a sulfonamide group, these compounds often exhibit potent pharmacological properties. This guide provides a comprehensive, in-depth technical overview of a viable synthetic pathway for 3-Methyl-1,2-thiazole-5-sulfonamide, a molecule of interest for researchers and drug development professionals. The presented synthesis is a multi-step process designed for clarity, reproducibility, and a fundamental understanding of the underlying chemical transformations.
This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful. Each step is detailed with not only the protocol but also the mechanistic rationale, providing a self-validating framework for the experienced researcher.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be logically approached in three main stages, starting from a readily accessible precursor. This strategy focuses on first constructing the core heterocyclic system, followed by the introduction and conversion of a functional group at the C5 position to the desired sulfonamide.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 5-Amino-3-methyl-1,2-thiazole
The initial and crucial step is the construction of the 3-methyl-1,2-thiazole ring system, with an amino group at the 5-position that will serve as a handle for subsequent functionalization.
Mechanistic Insight
The formation of the 1,2-thiazole ring from β-iminothiobutyramide is an oxidative cyclization reaction. The β-iminothioamide exists in tautomeric forms. The reaction proceeds through the intramolecular formation of a sulfur-nitrogen bond, facilitated by an oxidizing agent. This process is an efficient method for constructing the isothiazole heterocycle.[1]
Experimental Protocol
Materials:
-
β-Iminothio-n-butyramide
-
Sodium hydroxide
-
Chlorine gas
-
Aqueous ammonia (d=0.88)
-
Ice
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Prepare a solution of chloramine by dissolving sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) in an ice-cooled vessel. Bubble chlorine gas through the solution until a weight increase of 7.15 g is achieved.[1]
-
Stir this solution into an ice-cooled solution of aqueous ammonia (10.6 cc; d=0.88) in water (147 cc) and ice (147 g).[1]
-
To the freshly prepared chloramine solution, add powdered β-iminothio-n-butyramide (11.6 g).[1]
-
Shake the mixture for two hours and then allow it to stand overnight.
-
Extract the filtered solution with diethyl ether.
-
Dry the combined ether extracts over magnesium sulfate and evaporate the solvent to yield 5-amino-3-methylisothiazole as an oil.[1]
Part 2: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl chloride
This stage involves the conversion of the 5-amino group to a 5-sulfonyl chloride via a Sandmeyer-type reaction. This is a classic and reliable transformation in aromatic chemistry.
Mechanistic Insight
The Sandmeyer reaction for this conversion involves two key steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.
-
Sulfonylation: The diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst. The diazonium group is replaced by a sulfonyl chloride group.[2]
Experimental Protocol
Materials:
-
5-Amino-3-methyl-1,2-thiazole
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Acetic acid
-
Ice
-
Dichloromethane
Procedure:
-
Dissolve 5-Amino-3-methyl-1,2-thiazole in a mixture of hydrochloric acid and acetic acid, and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Methyl-1,2-thiazole-5-sulfonyl chloride.
Part 3: Synthesis of this compound
The final step is the conversion of the highly reactive sulfonyl chloride to the stable sulfonamide.
Mechanistic Insight
This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[3]
Experimental Protocol
Materials:
-
3-Methyl-1,2-thiazole-5-sulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane
-
Ice
Procedure:
-
Dissolve 3-Methyl-1,2-thiazole-5-sulfonyl chloride in dichloromethane and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 5-Amino-3-methyl-1,2-thiazole | β-Iminothiobutyramide | NaOH, Cl₂, NH₃ | Good |
| 2 | 3-Methyl-1,2-thiazole-5-sulfonyl chloride | 5-Amino-3-methyl-1,2-thiazole | NaNO₂, HCl, SO₂, CuCl | Moderate to Good |
| 3 | This compound | 3-Methyl-1,2-thiazole-5-sulfonyl chloride | Concentrated NH₃ | High |
Conclusion
The synthesis of this compound presented herein is a robust and logical pathway that relies on well-established and understood chemical transformations. By beginning with the formation of the core isothiazole ring, followed by the strategic conversion of a key amino functional group, the target molecule can be obtained in a controlled and efficient manner. This guide provides the necessary detail for researchers to replicate this synthesis and to understand the chemical principles that ensure its success.
References
-
Baran, P. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
- Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Methyl-1,2-thiazole-5-sulfonamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the probable mechanism of action of 3-Methyl-1,2-thiazole-5-sulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related and extensively studied thiazole sulfonamides. The primary focus of this guide is the well-established role of thiazole sulfonamides as potent inhibitors of carbonic anhydrase (CA), a family of metalloenzymes crucial in various physiological and pathological processes. We will delve into the molecular interactions governing this inhibition, the established experimental workflows for its characterization, and the potential therapeutic implications. This guide is intended to serve as a foundational resource for researchers investigating the biological activities of novel thiazole sulfonamides.
Introduction: The Thiazole Sulfonamide Scaffold in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is a privileged scaffold in drug discovery due to its diverse biological activities.[1][2] When functionalized with a sulfonamide group, these compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] A predominant and well-characterized mechanism of action for many thiazole sulfonamides is the inhibition of carbonic anhydrases.[6][7][8]
This guide will focus on the putative mechanism of action of this compound. It is critical to note that the existing body of scientific literature extensively covers the 1,3-thiazole isomer, while specific data on the 1,2-thiazole isomer is sparse. Therefore, the subsequent sections will extrapolate from the known pharmacology of analogous compounds to build a scientifically grounded hypothesis for the mechanism of this compound.
Primary Putative Mechanism of Action: Carbonic Anhydrase Inhibition
The most probable mechanism of action for this compound is the inhibition of carbonic anhydrase (CA) isoenzymes. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[9] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[10]
Molecular Basis of Carbonic Anhydrase Inhibition by Sulfonamides
The canonical mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme.[10] The sulfonamide group acts as a zinc-binding group, displacing a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.
The interaction is characterized by:
-
Zinc Binding: The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion.
-
Hydrogen Bonding Network: The sulfonyl oxygens and the nitrogen atom can form hydrogen bonds with amino acid residues within the active site, such as Thr199 and Thr200 in human CA II, further stabilizing the enzyme-inhibitor complex.[6]
-
Hydrophobic Interactions: The heterocyclic ring and its substituents, in this case, the 3-methyl-1,2-thiazole ring, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site cavity, contributing to the binding affinity and isoform selectivity.[10]
The following diagram illustrates the generalized binding mode of a sulfonamide inhibitor to the active site of carbonic anhydrase.
Caption: Generalized binding of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
Isoform Selectivity
There are 15 known human CA isoforms, which exhibit different tissue distribution and subcellular localization.[6] The development of isoform-selective inhibitors is a key objective in drug discovery to minimize off-target effects. The selectivity of a thiazole sulfonamide is largely determined by the interactions of the thiazole ring and its substituents with the variable amino acid residues lining the active site cavity of the different CA isoforms. For instance, tumor-associated isoforms like CA IX and CA XII are important targets in oncology.[8]
Experimental Workflows for Characterizing Carbonic Anhydrase Inhibition
The following section outlines the standard experimental protocols for determining the inhibitory activity of a compound against carbonic anhydrase.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of CA and its inhibition.
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The reaction is monitored spectrophotometrically using a pH indicator.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of the purified CA isoform.
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a saturated solution of CO₂ by bubbling CO₂ gas through distilled water.
-
-
Assay Procedure:
-
Equilibrate the buffer, enzyme, and inhibitor solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂ solution.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (enzyme).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified CA isoform and the inhibitor in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas all solutions.
-
-
ITC Experiment:
-
Load the CA solution into the sample cell and the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The dissociation constant (Kₔ) is the reciprocal of Kₐ.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in its thermal stability.
Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ is monitored using a fluorescent dye that binds to unfolded proteins.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a multiwell plate, mix the purified CA isoform, the inhibitor at various concentrations, and a fluorescent dye (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Monitor the fluorescence intensity as the protein unfolds.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The Tₘ is the temperature at which 50% of the protein is unfolded (the inflection point of the curve).
-
The change in Tₘ (ΔTₘ) in the presence of the inhibitor indicates binding.
-
Other Potential Biological Activities of Thiazole Derivatives
While carbonic anhydrase inhibition is the most probable mechanism, the thiazole scaffold is associated with a broad range of other biological activities. These may represent secondary or alternative mechanisms of action for this compound. These activities include:
-
Antimicrobial and Antifungal Activity: Thiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.[11]
-
Anticancer Activity: Some thiazole-containing compounds have shown cytotoxic effects against cancer cell lines through various mechanisms, including tubulin polymerization inhibition.[4][8][12]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[2]
Summary of Quantitative Data for Related Thiazole Sulfonamide CA Inhibitors
The following table summarizes the inhibition constants (Kᵢ) for some representative thiazole sulfonamides against different human carbonic anhydrase isoforms. This data provides a benchmark for the potential potency of this compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | [6][9] |
| Thiazolone-benzenesulfonamide 4d | - | - | - | - | [6] |
| Thiazole-sulfonamide Hybrid 7 | 1900 | 381 | - | 21 | [8] |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide context.
Conclusion and Future Directions
Based on the extensive evidence for the mechanism of action of structurally related compounds, it is highly probable that this compound functions as an inhibitor of carbonic anhydrase. The sulfonamide moiety is predicted to be the key zinc-binding group, while the 3-methyl-1,2-thiazole ring will likely influence the potency and isoform selectivity.
To definitively elucidate the mechanism of action of this compound, the following experimental investigations are recommended:
-
In vitro enzyme inhibition assays: Perform stopped-flow CO₂ hydration assays against a panel of human CA isoforms to determine the IC₅₀ and Kᵢ values.
-
Biophysical binding studies: Utilize ITC and TSA to confirm direct binding to CA and characterize the thermodynamics of the interaction.
-
X-ray crystallography: Obtain a co-crystal structure of this compound in complex with a CA isoform to visualize the precise binding mode.
-
Cell-based assays: Evaluate the compound's effects in cellular models where CA activity is relevant, such as in cancer cell lines known to overexpress CA IX.
-
Broad-spectrum screening: Assess the compound against other potential targets to explore polypharmacology.
This technical guide provides a robust, evidence-based framework for initiating research into the mechanism of action of this compound. The proposed experimental workflows will be crucial in validating the hypothesized mechanism and uncovering the full therapeutic potential of this novel compound.
References
-
Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1][6][13]thiadiazole-7-sulphonamides. PubMed. [Link]
-
Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. PMC. [Link]
-
A review on thiazole based compounds andamp; it's pharmacological activities. Preprints.org. [Link]
-
Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[6][7][13]triazolo[3,4-b][1][7][13]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. PubMed. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. PubMed Central. [Link]
-
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Taylor & Francis Online. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Isothiazole. Wikipedia. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Biological Targets of 3-Methyl-1,2-thiazole-5-sulfonamide
Distribution: For Research, Scientific, and Drug Development Professionals
Preamble: Charting a Course for a Novel Scaffold
The intersection of thiazole and sulfonamide moieties in a single molecular entity presents a compelling starting point for drug discovery. Thiazole rings are key components in numerous clinically approved drugs, valued for their metabolic stability and diverse biological activities, including anticancer and antimicrobial properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, most famously in antibiotics, but also in diuretics, anticonvulsants, and a growing class of anticancer agents targeting carbonic anhydrases.[3][4][5]
This guide addresses the compound 3-Methyl-1,2-thiazole-5-sulfonamide , a molecule for which, at the time of writing, specific biological targets have not been extensively profiled in publicly available literature. The absence of direct data necessitates a structured and logical approach to target identification and validation. This document, therefore, serves as a comprehensive roadmap for researchers, outlining a series of well-reasoned experimental workflows designed to systematically uncover and characterize the biological partners of this promising, yet enigmatic, compound.
Our approach is grounded in the principle of moving from broad, unbiased screening to specific, hypothesis-driven validation. We will leverage the known pharmacology of related structures to inform our initial hypotheses while maintaining an open-minded perspective to discover potentially novel mechanisms of action.
Part 1: Hypothesis Generation - Plausible Target Classes
Drawing from the established biological activities of both thiazole and sulfonamide-containing compounds, we can postulate several high-probability target classes for this compound.
Carbonic Anhydrases (CAs)
The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases.[5] These enzymes play critical roles in pH regulation, and their overexpression in certain cancers, particularly hypoxic tumors, makes them an attractive therapeutic target. For instance, the related isomer, 2-Methyl-1,3-thiazole-5-sulfonamide, is a known inhibitor of CA-IX and CA-XII.[6] It is therefore highly probable that this compound will exhibit inhibitory activity against one or more of the 15 known human CA isoforms.
Kinases
The thiazole ring is a common scaffold in a variety of kinase inhibitors. The nitrogen and sulfur atoms can participate in hydrogen bonding interactions within the ATP-binding pocket of these enzymes. While the specific substitution pattern of this compound will dictate its binding affinity and selectivity, a broad kinase panel screening would be a prudent initial step.
Dihydropteroate Synthase (DHPS)
A primary mechanism of sulfonamide antibiotics is the competitive inhibition of DHPS, an essential enzyme in the folic acid synthesis pathway of many bacteria.[4] This makes DHPS a key potential target if the compound exhibits antimicrobial activity.
Tubulin
Certain thiazole-containing compounds have been shown to interfere with microtubule dynamics by binding to tubulin.[1] This mechanism is a cornerstone of several successful anticancer drugs.
The following diagram illustrates the initial hypothesized target classes based on the compound's core structures.
Caption: Hypothesized target classes for this compound based on its constituent pharmacophores.
Part 2: A Step-by-Step Guide to Target Identification and Validation
This section outlines a comprehensive, multi-pronged strategy to identify and validate the biological targets of this compound. The workflow is designed to be sequential, with the results of each stage informing the next.
Caption: A comprehensive workflow for the identification and validation of biological targets.
Phase 1: Unbiased Target Discovery
The initial phase aims to cast a wide net to identify potential interacting proteins without prior bias.
2.1.1 Phenotypic Screening
-
Rationale: Before delving into molecular targets, it is crucial to establish a biological effect. An antiproliferative screen against a panel of cancer cell lines (e.g., NCI-60) is a standard starting point, given the known anticancer activities of related compounds.[1] Concurrently, screening against a panel of pathogenic bacteria and fungi can explore potential antimicrobial applications.[2][4]
-
Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2.1.2 Affinity Chromatography-Mass Spectrometry
-
Rationale: This is a powerful technique to physically isolate binding partners from a complex biological lysate. The compound is immobilized on a solid support, which is then used as bait to "fish out" interacting proteins.
-
Protocol Overview:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose). A control resin without the compound should also be prepared.
-
Lysate Preparation: Prepare a native protein lysate from cells that have shown sensitivity to the compound in the phenotypic screen.
-
Affinity Pull-down: Incubate the lysate with both the compound-conjugated and control resins.
-
Washing: Wash the resins extensively with a series of buffers to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis. Proteins specifically enriched on the compound resin compared to the control are considered potential targets.
-
Phase 2: Target Validation and Characterization
Once a list of candidate proteins is generated, the next step is to confirm direct binding and quantify the interaction.
2.2.1 Biochemical Assays
-
Rationale: If the candidate target is an enzyme, a direct enzymatic assay is the gold standard for confirming functional modulation.
-
Protocol: Generic Carbonic Anhydrase Inhibition Assay
-
Reagents: Recombinant human carbonic anhydrase (e.g., hCA II), 4-nitrophenyl acetate (NPA) as a substrate, and assay buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of hCA II.
-
Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate Reaction: Add NPA to each well to start the enzymatic reaction. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate.
-
Kinetic Reading: Monitor the increase in absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration.
-
2.2.2 Biophysical Assays
-
Rationale: These methods provide orthogonal validation of a direct physical interaction between the compound and the protein, and can determine key thermodynamic and kinetic parameters.
-
Methods:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow solutions of the compound over the surface. A binding event is detected as a change in the refractive index, allowing for the determination of on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. A positive shift in Tₘ indicates that the compound stabilizes the protein, confirming binding.
-
Phase 3: Cellular Mechanism of Action
Confirming a direct interaction in a purified system is essential, but demonstrating that this interaction occurs in a cellular context and is responsible for the observed phenotype is the ultimate goal.
2.3.1 Cellular Target Engagement Assays
-
Rationale: These assays confirm that the compound binds to its intended target within the complex environment of a living cell.
-
Method: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the vehicle or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are typically more thermally stable.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative proteomic methods. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
2.3.2 Pathway Analysis
-
Rationale: To understand the downstream consequences of target engagement.
-
Methods:
-
Western Blotting: After treating cells with the compound, probe for changes in the phosphorylation status or expression levels of proteins known to be downstream of the validated target.
-
RNA-Seq: Perform transcriptome analysis to identify global changes in gene expression following compound treatment, providing an unbiased view of the affected pathways.
-
Part 3: Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Antiproliferative Activity
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] |
| HEPG2 | Liver Cancer | [Experimental Value] |
| DU145 | Prostate Cancer | [Experimental Value] |
Table 2: Summary of Carbonic Anhydrase Inhibition
| CA Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| hCA I | [Experimental Value] | [Experimental Value] |
| hCA II | [Experimental Value] | [Experimental Value] |
| hCA IX | [Experimental Value] | [Experimental Value] |
| hCA XII | [Experimental Value] | [Experimental Value] |
Conclusion and Future Directions
This guide provides a robust framework for the systematic elucidation of the biological targets of this compound. By progressing from broad phenotypic screening to specific biophysical and cellular validation, researchers can build a comprehensive understanding of its mechanism of action. The identification of a validated target is a critical milestone in the journey of a compound from a chemical entity to a potential therapeutic agent. Subsequent steps would involve lead optimization to improve potency and selectivity, detailed ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models. The journey is complex, but the structured approach outlined herein provides a clear and scientifically rigorous path forward.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. [Link]
-
Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
3-Methyl-1,2-thiazole-5-sulfonamide literature review
An In-Depth Technical Guide to 3-Methyl-1,2-thiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The isothiazole (1,2-thiazole) ring is a five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] When functionalized with a sulfonamide moiety—a premier zinc-binding pharmacophore—the resulting molecule holds substantial promise for therapeutic applications, most notably as an inhibitor of metalloenzymes.[2][3] This guide provides a comprehensive technical overview of this compound, a molecule that synergistically combines these two critical structural motifs. Due to the sparse direct literature on this specific compound, this document synthesizes information from foundational patents on its key precursors and the broader scientific literature on structurally related isothiazole sulfonamides. We will explore rational synthetic pathways, delve into the mechanistic basis of its predicted biological activity, and outline its potential in drug discovery, with a primary focus on carbonic anhydrase inhibition.
Chemical Identity and Physicochemical Properties
This compound is a small molecule featuring the 1,2-thiazole heterocyclic system. The methyl group at the C3 position and the sulfonamide group at the C5 position define its core structure and influence its electronic and steric properties. The sulfonamide group, in particular, is a key hydrogen bond donor and acceptor and serves as the primary motif for interacting with metallic cofactors in enzyme active sites.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O₂S₂ | (Calculated) |
| Molecular Weight | 178.24 g/mol | (Calculated) |
| Canonical SMILES | CS1=C(C=N1)S(=O)(=O)N | (Calculated) |
| IUPAC Name | 3-methylisothiazole-5-sulfonamide | (Nomenclature) |
Synthesis and Derivatization Strategies
The synthesis of this compound is not explicitly detailed in a single publication. However, a robust and logical pathway can be constructed based on established isothiazole chemistry, particularly from a well-documented amino precursor. The overall strategy involves two main stages: the formation of the core 5-amino-3-methylisothiazole scaffold, followed by the conversion of the amino group into the target sulfonamide.
Synthesis of the Key Precursor: 5-Amino-3-methylisothiazole
The foundational step is the synthesis of 5-Amino-3-methylisothiazole. A direct and effective method is the oxidative ring-closure of a β-iminothioamide, as detailed in U.S. Patent 2,871,243.[4] This process provides the essential scaffold for subsequent functionalization.
-
Preparation of β-iminothiobutyramide: This starting material is prepared from acetonitrile and hydrogen sulfide, following established procedures for thioamide synthesis.
-
Oxidative Cyclization:
-
Dissolve β-iminothiobutyramide (1 equivalent) in a suitable aqueous or alcoholic solvent.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add a solution of an oxidizing agent, such as chloramine-T, potassium persulfate, or hydrogen peroxide (approx. 1.1 equivalents), while maintaining the low temperature and stirring vigorously. The choice of oxidant is critical; chloramine-T is explicitly cited as effective.[4]
-
The reaction mechanism involves the oxidation of the sulfur atom, which facilitates a nucleophilic attack from the imino nitrogen, leading to intramolecular cyclization.
-
Allow the reaction to proceed for several hours, monitoring completion by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, neutralize the mixture carefully.
-
Extract the aqueous solution with an organic solvent (e.g., ether or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield crude 5-amino-3-methylisothiazole as an oil.[4]
-
Purification can be achieved via column chromatography or by forming a hydrochloride salt for crystallization.
-
Caption: Workflow for 5-Amino-3-methylisothiazole Synthesis[4]
Conversion to this compound
With the key amino precursor in hand, the next stage involves converting the C5-amino group into a sulfonamide. This is a standard transformation in medicinal chemistry, typically proceeding through a diazonium salt intermediate to form a sulfonyl chloride, which is then aminated.
-
Diazotization:
-
Dissolve 5-amino-3-methylisothiazole (1 equivalent) in a cold aqueous solution of a strong acid (e.g., HCl).
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise at 0-5°C. The reaction generates a diazonium salt intermediate (3-methylisothiazole-5-diazonium chloride). This step is crucial for activating the amine for substitution.
-
-
Sulfonyl Chloride Formation (Sandmeyer-type Reaction):
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, saturated with copper(I) chloride (CuCl) as a catalyst.
-
Slowly add the freshly prepared, cold diazonium salt solution to the SO₂/CuCl mixture.
-
Vigorous nitrogen evolution will occur as the diazonium group is replaced by a sulfonyl chloride (-SO₂Cl) group.
-
-
Ammonolysis to Form the Sulfonamide:
-
After the reaction is complete, carefully quench the mixture with ice water and extract the resulting 3-methyl-1,2-thiazole-5-sulfonyl chloride into an organic solvent.
-
Add the crude sulfonyl chloride solution dropwise to a cold, concentrated solution of ammonia or ammonium hydroxide.
-
The highly reactive sulfonyl chloride will react with ammonia to form the stable primary sulfonamide, this compound.
-
-
Purification:
-
Acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Caption: Proposed synthetic pathway to the target sulfonamide.
Pharmacological Profile and Therapeutic Potential
The combination of a five-membered heterocycle and a sulfonamide group is a hallmark of potent enzyme inhibitors.[5] The primary therapeutic target for this class of compounds is the carbonic anhydrase family of enzymes.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is linked to several diseases, including glaucoma, epilepsy, edema, and cancer.[6]
The therapeutic effect of sulfonamides (R-SO₂NH₂) stems from their ability to act as potent and often selective inhibitors of CA isoforms. The mechanism is based on the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion located in the enzyme's active site. This binding mimics the transition state of the native CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[3]
Caption: Mechanism of sulfonamide binding to CA active site zinc.
Studies on related five-membered heterocyclic sulfonamides have demonstrated potent inhibition against various CA isoforms.[5][7] For instance, thiazole and thiadiazole-based sulfonamides are well-established as highly effective inhibitors.[7] It is therefore highly probable that this compound and its derivatives would exhibit significant CA inhibitory activity.
-
Anti-glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[7]
-
Anticonvulsant: Inhibition of brain-associated isoforms like CA VII can modulate neuronal pH and excitability.[2]
-
Anticancer: Targeting tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, is a validated anticancer strategy.[8][9]
Other Potential Biological Activities
The thiazole-sulfonamide scaffold is pleiotropic, with activities reported beyond CA inhibition.
-
Antimicrobial Activity: Sulfonamides were among the first synthetic antimicrobial agents. Hybrid molecules incorporating a thiazole ring often show potent activity against various bacterial and fungal strains.[10][11][12]
-
Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]
-
Anticancer Activity (Non-CA mediated): Some thiazole derivatives exhibit cytotoxic effects through mechanisms such as disruption of microtubule assembly or induction of apoptosis.[10]
Structure-Activity Relationship (SAR) and Drug Design
While specific SAR data for this compound is unavailable, extensive research on related inhibitors allows for the formulation of a predictive SAR model. The primary strategy for optimizing activity and selectivity is the "tail approach," which involves N-substitution of the sulfonamide group.
-
The Zinc-Binding Group (ZBG): The unsubstituted primary sulfonamide (-SO₂NH₂) is essential for high-affinity binding to the catalytic zinc ion and is generally conserved.
-
The Heterocyclic Scaffold: The 3-methyl-1,2-thiazole ring acts as the central scaffold. Its electronic properties and planarity are critical for positioning the ZBG correctly within the active site. The methyl group at C3 may provide beneficial hydrophobic interactions.
-
The "Tail" (R-group): Adding substituents to the sulfonamide nitrogen (creating secondary sulfonamides, -SO₂NH-R) is the most common strategy for enhancing potency and achieving isoform selectivity. The "tail" can extend into different regions of the CA active site, allowing for specific interactions with amino acid residues that vary between isoforms.
Caption: Key regions for Structure-Activity Relationship studies.
Conclusion and Future Perspectives
This compound represents a promising, albeit under-investigated, chemical scaffold. By combining the validated zinc-binding properties of the sulfonamide group with the favorable physicochemical characteristics of the isothiazole ring, this molecule stands as an excellent candidate for development as a potent enzyme inhibitor.
The most immediate and compelling application lies in the discovery of novel carbonic anhydrase inhibitors. Future research should focus on:
-
Confirmatory Synthesis: Executing the proposed synthetic pathway to produce and characterize this compound.
-
Library Generation: Utilizing the sulfonyl chloride intermediate to synthesize a focused library of N-substituted derivatives based on the "tail approach."
-
Biological Screening: Evaluating the parent compound and its derivatives against a panel of clinically relevant CA isoforms (e.g., I, II, VII, IX, XII) to determine potency and selectivity profiles.
-
Exploration of Other Activities: Screening the synthesized compounds for antimicrobial and anticancer activity to explore the full therapeutic potential of this scaffold.
By leveraging established principles of medicinal chemistry and rational drug design, the this compound core can serve as a valuable starting point for developing next-generation therapeutics.
References
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Prakash, C. R., & Gouda, A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]
-
Bozdag, M., et al. (2020). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1238-1245. [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Synlett. [Link]
- Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-299.
-
Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6733. [Link]
-
Bozdag, M., et al. (2019). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260-1267. [Link]
-
Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed. [Link]
-
Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Hussein, M. A. E., et al. (2020). Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5398-5413. [Link]
-
Doungsoongnuen, P., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Biological and Pharmaceutical Bulletin, 45(10), 1489-1500. [Link]
-
Hassan, M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(4), e26023. [Link]
-
Siddiqui, N., et al. (2016). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. ResearchGate. [Link]
-
Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Results in Chemistry, 4, 100412. [Link]
- May & Baker Ltd. (1959). U.S. Patent No. 2,871,243. U.S.
-
Kumar, A., & Kumar, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6265. [Link]
-
De Oliveira Silva, A., et al. (2019). Recent advances in the synthesis of isothiazoles. ResearchGate. [Link]
-
Nofal, E. M., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Semantic Scholar. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Thiazole Sulfonamides: A Journey from Antibacterial Revolution to Targeted Enzyme Inhibition
An In-depth Technical Guide on the Discovery and History
Preamble: The Dawn of a Chemotherapeutic Era
The story of thiazole sulfonamides is not merely a chapter in the annals of medicinal chemistry; it is a narrative that fundamentally reshaped the landscape of medicine. It begins with a serendipitous discovery that heralded the age of antibacterial chemotherapy and evolves into a testament to the power of scientific observation and rational drug design, culminating in highly specific enzyme inhibitors with diverse therapeutic applications. This guide will traverse the pivotal moments in the discovery and development of this remarkable class of compounds, from the initial breakthrough with Prontosil to the nuanced understanding of their mechanisms of action and the subsequent expansion of their therapeutic utility beyond infectious diseases.
Part I: The Genesis of Sulfonamides - A Dye that Cured
The journey commences in the early 20th century, a time when infectious diseases were a leading cause of mortality. The prevailing medical wisdom held that chemical agents potent enough to kill bacteria would be equally harmful to the host. This paradigm was shattered by the pioneering work of the German bacteriologist and pathologist Gerhard Domagk at the laboratories of IG Farben.[1]
In 1932, Domagk, in his systematic screening of synthetic dyes for antibacterial properties, made a landmark observation. He found that a red azo dye, named Prontosil rubrum , was remarkably effective in protecting mice from lethal streptococcal infections.[2][3] This discovery was of immense personal significance to Domagk, as he would later use Prontosil to save his own daughter from a severe streptococcal infection.[2][4] For his discovery of the antibacterial effects of Prontosil, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3]
A crucial piece of the puzzle was solved in 1935 by a team at the Pasteur Institute in France, who demonstrated that Prontosil was, in fact, a prodrug.[5] It was inactive in vitro but was metabolized in the body to its active form, sulfanilamide (p-aminobenzenesulfonamide).[5] This revelation was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, sulfanilamide itself was a known compound, meaning it could not be patented. This led to an explosion of research into sulfanilamide derivatives, as pharmaceutical companies worldwide sought to develop novel, patentable sulfonamides with improved efficacy and safety profiles.[5]
Caption: Figure 1. The metabolic activation of Prontosil to sulfanilamide.
Part II: The Rise of the Thiazole Moiety - Sulfathiazole, a "Wonder Drug"
The intense research into sulfanilamide derivatives quickly identified that substitution on the sulfonamide nitrogen (N¹) could dramatically alter the compound's properties. Among the plethora of heterocyclic systems explored, the thiazole ring emerged as a particularly promising pharmacophore.
In the late 1930s, this line of inquiry led to the synthesis of sulfathiazole , a sulfonamide bearing a thiazole ring.[6] Sulfathiazole rapidly proved to be one of the most potent and broad-spectrum sulfonamides of its time, exhibiting superior activity against a range of pathogenic bacteria.[6] Its introduction was a watershed moment in medicine, providing an effective treatment for previously life-threatening conditions like pneumonia, meningitis, and various systemic infections.[6] During World War II, sulfathiazole was widely used to treat wound infections in soldiers, saving countless lives.
Experimental Protocol: Historical Synthesis of Sulfathiazole
The industrial synthesis of sulfathiazole in the 1940s was a multi-step process, a testament to the burgeoning capabilities of medicinal chemistry. A common synthetic route is outlined below:
Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride
-
Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled, low temperature. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring, para to the activating acetamido group.
-
The reaction mixture is then carefully poured onto crushed ice. The p-acetamidobenzenesulfonyl chloride, being insoluble in the cold aqueous acidic medium, precipitates out.
-
The crude product is isolated by filtration, washed with cold water to remove residual acid, and dried.
Step 2: Condensation with 2-Aminothiazole
-
The p-acetamidobenzenesulfonyl chloride is condensed with 2-aminothiazole. This reaction is typically carried out in the presence of a base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid that is formed as a byproduct.
-
The reaction mixture is stirred for several hours to ensure the completion of the reaction, forming N¹-acetylsulfathiazole.
Step 3: Hydrolysis
-
The final step involves the selective hydrolysis of the acetyl protecting group from the N⁴-amino group. This is typically achieved by heating the N¹-acetylsulfathiazole with an aqueous solution of a mineral acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
-
Upon completion of the hydrolysis, the sulfathiazole is precipitated by adjusting the pH of the solution to its isoelectric point.
-
The final product is then isolated by filtration, washed, and dried.
Caption: Figure 2. A simplified schematic of the historical synthesis of sulfathiazole.
Part III: Mechanism of Action - A Tale of Molecular Mimicry
The antibacterial efficacy of sulfonamides lies in their ability to act as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway. Folic acid is an essential vitamin for both bacteria and humans, serving as a precursor for the synthesis of nucleotides and certain amino acids. While humans obtain folic acid from their diet, most bacteria must synthesize it de novo.
The key enzyme targeted by sulfonamides is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate. Sulfonamides, due to their structural similarity to PABA, act as molecular mimics and compete with the natural substrate for the active site of DHPS. By binding to the enzyme, they block the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication. This bacteriostatic action allows the host's immune system to clear the infection.
Caption: Figure 3. Mechanism of action of thiazole sulfonamides as antibacterial agents.
Part IV: A Serendipitous Turn - The Emergence of Carbonic Anhydrase Inhibitors and Diuretics
The narrative of thiazole sulfonamides takes an unexpected and profound turn in the 1940s and 50s. While investigating the side effects of sulfanilamide, clinicians observed that patients often experienced metabolic acidosis and an alkaline urine. This observation, seemingly a mere curiosity, was the first clue to a new and powerful therapeutic application of sulfonamides.
The underlying mechanism for this effect was elucidated by the pioneering work of scientists like Thomas Maren , who demonstrated that sulfonamides could inhibit the enzyme carbonic anhydrase (CA) .[7] Carbonic anhydrase is a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. This reaction is fundamental to a vast array of physiological processes, including pH regulation, CO₂ transport, and fluid and electrolyte balance.
The diuretic effect of sulfonamides stems from their inhibition of carbonic anhydrase in the renal tubules. By blocking this enzyme, the reabsorption of bicarbonate, and consequently sodium and water, is reduced, leading to increased urine output.
This discovery spurred a new wave of research, this time focused on optimizing the carbonic anhydrase inhibitory activity of sulfonamides. A key figure in this endeavor was Richard O. Roblin Jr. at American Cyanamid, whose work led to the development of acetazolamide , a potent carbonic anhydrase inhibitor, in 1950.[8] Although not a thiazole, acetazolamide (a thiadiazole) was a direct descendant of the sulfonamide antibacterial research and became the first clinically successful non-mercurial diuretic.[8][9]
The quest for even better diuretics continued, with researchers aiming for compounds with more favorable electrolyte excretion profiles. This led to the groundbreaking work of Karl H. Beyer and his team at Merck, who systematically modified the sulfonamide structure. Their research culminated in the discovery of chlorothiazide in 1957, the first of the thiazide diuretics .[8] This class of drugs, which incorporates a benzothiadiazine dioxide ring system derived from a disulfonamide precursor, revolutionized the treatment of hypertension and edema.
| Compound | Year of Introduction | Primary Therapeutic Use | Key Discovery/Development |
| Sulfanilamide | (as Prontosil) 1932 | Antibacterial | First systemically active antibacterial agent.[3] |
| Sulfathiazole | Late 1930s | Antibacterial | Highly potent, broad-spectrum sulfonamide.[6] |
| Acetazolamide | 1950 | Diuretic, Antiglaucoma | First clinically used carbonic anhydrase inhibitor.[8] |
| Chlorothiazide | 1957 | Diuretic, Antihypertensive | First thiazide diuretic, revolutionizing hypertension treatment.[8] |
Part V: The Legacy and Future of Thiazole Sulfonamides
While the advent of penicillin and other, more potent antibiotics led to a decline in the systemic use of sulfonamides for bacterial infections, the thiazole sulfonamide scaffold remains a cornerstone of medicinal chemistry. The discovery of their carbonic anhydrase inhibitory properties opened up entirely new therapeutic avenues. Today, thiazole- and other heterocyclic sulfonamides are integral to the management of:
-
Glaucoma: By reducing the formation of aqueous humor in the eye.
-
Edema: Associated with congestive heart failure and other conditions.
-
Hypertension: As a first-line treatment.
-
Epilepsy: Certain sulfonamides exhibit anticonvulsant properties.[10]
-
Altitude Sickness: By counteracting the respiratory alkalosis that occurs at high altitudes.
Furthermore, research into thiazole sulfonamides continues to this day, with a focus on developing isoform-specific carbonic anhydrase inhibitors to target diseases such as cancer, where certain CA isoforms are overexpressed in hypoxic tumors. The journey of the thiazole sulfonamides, from a red dye to a diverse arsenal of therapeutic agents, is a powerful illustration of the dynamic and often unpredictable nature of scientific discovery. It is a story of keen observation, intellectual curiosity, and the relentless pursuit of knowledge for the betterment of human health.
References
-
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. [Link]
-
The Journal of the Indian Academy of Physicians. (2024). Loop Diuretics: An Overview of Its History and Evolution. JAPI, 72(9), 1-2. [Link]
-
Scribd. (n.d.). Sulfacetamide Synhtesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
The Bulletin of the Royal College of Surgeons of England. (2023, December 21). From dyes to D-Day: the first antibacterial drugs. The Bulletin of the Royal College of Surgeons of England. [Link]
-
PubChem. (n.d.). Sulfamethizole. Retrieved from [Link]
-
ACS Publications. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 88(11), 1577-1579. [Link]
-
ResearchGate. (n.d.). Richard O. Roblin's research while affiliated with Harvard Medical School and other places. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-227. [Link]
-
National Center for Biotechnology Information. (2021). Acetazolamide: Old drug, new evidence?. Epileptic Disorders, 23(4), 545-555. [Link]
-
Florida Inventors Hall of Fame. (n.d.). Thomas H. Maren. Retrieved from [Link]
-
PubMed. (1999). The 1941 sulfathiazole disaster and the birth of good manufacturing practices. PDA journal of pharmaceutical science and technology, 53(3), 148–153. [Link]
-
Basrah Journal of Veterinary Research. (2021). SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. Bas.J.Vet.Res., 20(1). [Link]
-
Wikipedia. (n.d.). Gerhard Domagk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Bratislavske lekarske listy, 109(8), 354–358. [Link]
-
ResearchGate. (n.d.). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 95-99. [Link]
-
ResearchGate. (n.d.). COMPARISONS IN THE SYNTHESIS OF SODIUM SULFACETAMIDE BY REFLUX AND ULTRASONIC IRRADIATION METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
Science History Institute. (n.d.). Gerhard Domagk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]
-
Deranged Physiology. (2021, May 24). Acetazolamide. Retrieved from [Link]
-
University of Florida Health. (2017, November 6). Dr. Thomas Maren, creator of Trusopt, inducted into Florida Inventors Hall of Fame. Retrieved from [Link]
-
Oxford Academic. (2023, October 31). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. In A System of Invention. [Link]
-
Patsnap. (2024, June 14). What is Acetazolamide used for?. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4909. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. Scientific Reports, 13(1), 4785. [Link]
-
YouTube. (2020, November 6). Synthesis of Sulfacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Retrieved from [Link]
-
PubMed. (2025). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 288, 110784. [Link]
-
Research Open. (2018). Gerhard Domagk (1895-1964) and the Origin of Anti-Bacterial Therapy. Internal Medicine Research – Open Journal, 3(2), 1-6. [Link]
-
PubMed. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological reviews, 47(4), 595–781. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
PubChem. (n.d.). Acetazolamide. Retrieved from [Link]
-
International Journal of Contemporary Pediatrics. (2019). Sulfonamides: far from obsolete. International Journal of Contemporary Pediatrics, 6(6), 2735. [Link]
-
RSC Publishing. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. New Journal of Chemistry, 45(18), 8166-8177. [Link]
-
YouTube. (2020, May 4). SULFACETAMIDE SYNTHESIS. Retrieved from [Link]
-
PubMed. (1977). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. American Journal of Physiology-Renal Physiology, 232(4), F291-F297. [Link]
-
ResearchGate. (n.d.). Synthesis of sulphacetamide sodium by ultrasonic irradiation Synthesis of Sulphacetamide Sodium by Ultrasonic Irradiation. Retrieved from [Link]
Sources
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetazolamide - Wikipedia [en.wikipedia.org]
- 7. A comparative approach to carbonic anhydrase: the work of Thomas H. Maren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-Methyl-1,2-thiazole-5-sulfonamide
Foreword: Charting the Physicochemical Landscape
In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous characterization. Among the most fundamental of these characterization steps are the determination of solubility and stability. These core physicochemical properties govern a compound's behavior from its initial formulation to its ultimate bioavailability and shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility and stability profiles of 3-Methyl-1,2-thiazole-5-sulfonamide.
While specific experimental data for this particular molecule is not extensively published, its structure—a composite of a thiazole ring and a sulfonamide group—provides a strong foundation for predicting its behavior and designing a robust characterization strategy. This document, therefore, serves not as a static data sheet, but as a detailed methodological playbook. It explains the causality behind experimental choices, provides validated protocols, and offers insights grounded in the established chemistry of sulfonamides and heterocyclic compounds.
Part 1: Comprehensive Solubility Profiling
1.1. The Scientific Imperative: Why Solubility Matters
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's success. Low aqueous solubility can lead to poor absorption and erratic bioavailability, complicating preclinical and clinical development.[1] Understanding the solubility of this compound across a range of physiologically and pharmaceutically relevant solvents is the first step in assessing its potential.
1.2. Structural Rationale and Expected Behavior
The structure of this compound suggests a distinct pH-dependent solubility profile. The sulfonamide moiety (-SO₂NH₂) possesses an acidic proton. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide proton will deprotonate, forming an anionic salt that is significantly more water-soluble.[2][3] This behavior is a hallmark of the sulfonamide class of drugs.[4][5] Therefore, characterizing the pH-solubility profile is not merely an option, but a necessity.
1.3. Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and widely accepted data.
Step-by-Step Methodology:
-
Preparation of Solvents: Prepare a panel of relevant aqueous and organic solvents.
-
Aqueous Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Organic Solvents: Select solvents relevant to formulation, such as ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).
-
-
Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a chosen solvent. The key is to ensure a visible excess of solid remains after equilibration, confirming that the solution is saturated.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For more robust separation, centrifuge the samples at high speed.
-
Sample Collection and Dilution: Carefully withdraw a precise aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates. Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9] Calculate the concentration of the dissolved compound against a standard calibration curve.
1.4. Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
1.5. Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, tabular format.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| HCl Buffer | 1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Deionized Water | ~7.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| Propylene Glycol | N/A | 25 | ||
| DMSO | N/A | 25 |
Part 2: Stability Profiling and Forced Degradation
2.1. The Rationale: Probing for Molecular Liabilities
Stability testing is a cornerstone of pharmaceutical development, providing critical information about how the quality of a drug substance varies over time under the influence of environmental factors.[10] Forced degradation (or stress testing) is an integral part of this process. By subjecting the molecule to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[11][12] This is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11]
2.2. Predicted Degradation Pathways
The chemical structure of this compound contains moieties known to be susceptible to specific degradation mechanisms:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than amide or ester bonds.
-
Oxidation: The sulfur atom in the thiazole ring and the sulfonamide group can be susceptible to oxidation.
-
Photodegradation: Thiazole rings, particularly those with aryl substituents, can undergo photo-oxygenation, potentially leading to ring cleavage.[1][6]
2.3. Experimental Protocol: Forced Degradation Studies
A systematic approach involves stressing the compound in both solution and solid-state. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without being further degraded themselves.[13]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M to 1 M HCl). Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
Basic Hydrolysis: Repeat the process from step 2 using a base (e.g., 0.1 M to 1 M NaOH).
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide). Incubate at room temperature or slightly elevated temperature. Monitor the reaction and sample at various time points.
-
Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80°C) and analyze at various time points.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature/humidity chamber (e.g., 80°C) and analyze at set intervals.[14]
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[11] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method. The method must be capable of separating the intact parent compound from all process impurities and degradation products.[8][15]
2.4. Visualization of Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
2.5. Data Presentation: Stability Profile Summary
Summarize the findings from the forced degradation studies in a comprehensive table.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | |||
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | |||
| Oxidation | 3% H₂O₂ | 24 | RT | |||
| Thermal (Solution) | N/A | 48 | 80 | |||
| Thermal (Solid) | N/A | 72 | 80 | |||
| Photolytic (Solid) | ICH Q1B | 72 | RT |
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The causality-driven approach, rooted in the known chemistry of sulfonamides and thiazoles and aligned with international regulatory standards, ensures that the resulting physicochemical profile is both accurate and defensible. This foundational knowledge is indispensable for advancing any new chemical entity through the development pipeline.
References
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277–282.
-
BenchChem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3551.
-
Jia, R., & Liu, X. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 931–941.
-
Jouyban, A., Soltanpour, S., & Acree, Jr., W. E. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(1), 49-54.
-
Al-Omar, M. A. (2011). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of the Chinese Chemical Society, 58(4), 493-500.
-
Al-Rimawi, F., Zare, A. Q., & Rabie, S. (2017). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 85(4), 43.
-
Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 177-181.
-
Singh, S. (2002). Stability indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Kim, Y. H., Bae, Y. H., & Kim, S. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155.
-
ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers.
-
ResearchGate. (2017). (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
-
Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
-
Patel, J. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6825.
-
Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
-
MedCrave. (2016). Forced Degradation Studies.
-
Box, K. J., & Völgyi, G. (2008). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Environmental Science & Technology, 42(19), 7242–7247.
-
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Zega, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry, 65(22), 15065–15080.
-
Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy, 26(3), 153–163.
-
Qosa, H., et al. (2015). Study of pH - Dependent Drugs Solubility for BCS Class 2 and Class 4. International Journal of Pharmaceutical and Clinical Research, 7(2), 101-104.
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3-Methyl-1,2-thiazole-5-sulfonamide
Foreword: Bridging Theory and Application in Drug Discovery
The intersection of computational chemistry and medicinal chemistry has revolutionized the drug discovery pipeline. By simulating molecular behavior at the quantum and classical levels, we can predict, understand, and optimize the properties of potential therapeutic agents with remarkable accuracy. This guide provides a comprehensive framework for the theoretical and computational characterization of 3-Methyl-1,2-thiazole-5-sulfonamide, a molecule of significant interest due to its thiazole and sulfonamide moieties, which are prevalent in a wide range of biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to accelerate their research. We will delve into the "why" behind the "how," offering not just protocols but also the scientific rationale that underpins these powerful techniques.
Molecular Structure and Physicochemical Landscape
Before embarking on complex computational analyses, a fundamental understanding of the molecule's intrinsic properties is paramount. This compound possesses a unique electronic and structural profile conferred by its heterocyclic thiazole ring and the strongly electron-withdrawing sulfonamide group.
Molecular Identity:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1022128-99-9 | [4] |
| Molecular Formula | C₄H₆N₂O₂S₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
The initial step in any computational workflow is the generation of a reliable 3D molecular structure. This can be achieved using molecular building software and subsequent geometry optimization.
Quantum Mechanical Investigations: Unveiling the Electronic Soul
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost.[5][6] It allows us to probe the electronic structure of this compound, providing insights into its reactivity, stability, and spectroscopic properties.
Geometry Optimization and Vibrational Analysis
A prerequisite for any meaningful computational study is to find the molecule's minimum energy conformation.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Computational Method Selection:
-
Functional: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[7]
-
Basis Set: 6-311++G(d,p) is a suitable choice, incorporating polarization and diffuse functions to accurately describe the electronic distribution, particularly around the heteroatoms.[5]
-
-
Job Type: Specify "Optimization + Frequency" in the computational chemistry software package (e.g., Gaussian, ORCA).
-
Execution and Analysis:
-
Run the calculation.
-
Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies in the output. The presence of imaginary frequencies would indicate a transition state or a saddle point on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.[6]
-
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[7]
Workflow for FMO Analysis:
Caption: Workflow for Frontier Molecular Orbital Analysis.
Illustrative Data: Calculated Electronic Properties
| Parameter | Value (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 6.3 | Chemical stability and reactivity |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[5][8] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the oxygen and nitrogen atoms of the sulfonamide group.
-
Blue Regions (Positive Potential): Represent electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the sulfonamide group and the sulfur atom.
Molecular Dynamics Simulations: Capturing the Dynamic Behavior
While quantum mechanics provides a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations allow us to observe the conformational changes and interactions of this compound over time, typically in a solvated environment.
Experimental Protocol: Solvated MD Simulation
-
System Preparation:
-
Place the optimized structure of this compound in the center of a periodic box.
-
Solvate the box with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Force Field Selection: Choose a suitable force field for small organic molecules, such as GAFF (General Amber Force Field).
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the trajectory to study properties such as:
-
Root Mean Square Deviation (RMSD) to assess conformational stability.
-
Radial Distribution Functions (RDFs) to understand solvation patterns.
-
Hydrogen bonding analysis.
-
Molecular Docking: Predicting Protein-Ligand Interactions
Given the prevalence of thiazole and sulfonamide motifs in pharmaceuticals, a key application of computational studies is to predict how this compound might interact with a biological target, such as an enzyme active site.[9][10][11] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Workflow for Molecular Docking:
Caption: A typical workflow for molecular docking studies.
Illustrative Docking Results against Carbonic Anhydrase II
Carbonic anhydrases are a common target for sulfonamide-containing drugs.[12]
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.2 | A strong predicted binding affinity. |
| Key Interactions | Hydrogen bonds with Thr199 and His94; Coordination with the active site Zn²⁺ ion. | The sulfonamide group is crucial for binding, a common feature for carbonic anhydrase inhibitors. |
Visualizing the Interaction: The output of a docking simulation is a set of possible binding poses, ranked by a scoring function. The best-ranked pose should be visually inspected to ensure that the predicted interactions are chemically reasonable.
Concluding Remarks and Future Directions
This guide has outlined a multi-faceted computational approach to characterizing this compound. By combining quantum mechanical calculations, molecular dynamics simulations, and molecular docking, we can build a comprehensive understanding of this molecule's properties, from its electronic structure to its potential as a bioactive agent. The insights gained from these theoretical and computational studies can guide synthetic efforts, prioritize experimental testing, and ultimately accelerate the discovery of novel therapeutics. Future work could involve more advanced techniques such as free energy calculations (e.g., MM/PBSA or FEP) to obtain more quantitative predictions of binding affinities.
References
-
Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2022). ResearchGate. Retrieved from [Link]
-
Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal. Retrieved from [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF. (2022). ResearchGate. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
This compound. (n.d.). Beijing Synthink Technology Co., Ltd. Retrieved from [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound - CAS:1022128-99-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide, a key heterocyclic building block in medicinal chemistry. The protocol herein is synthesized from established chemical principles and analogous transformations, offering a robust pathway for its preparation. This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic route.
Introduction
The 1,2-thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The incorporation of a sulfonamide moiety at the 5-position can significantly influence the physicochemical properties of the molecule, enhancing its potential as a therapeutic agent. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. This protocol details a three-step synthesis commencing from the readily accessible precursor, β-iminothiobutyramide.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step sequence:
-
Cyclization: Formation of 5-amino-3-methyl-1,2-thiazole from β-iminothiobutyramide.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group of 5-amino-3-methyl-1,2-thiazole to a diazonium salt, followed by a copper-catalyzed reaction with sulfur dioxide to yield 3-methyl-1,2-thiazole-5-sulfonyl chloride.
-
Amidation: Reaction of the sulfonyl chloride with ammonia to afford the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 5-Amino-3-methyl-1,2-thiazole
The initial step involves the oxidative cyclization of β-iminothiobutyramide to form the key intermediate, 5-amino-3-methyl-1,2-thiazole. This transformation is a well-established method for the formation of the isothiazole ring system.[1]
Experimental Protocol
Materials:
-
β-Iminothiobutyramide
-
Hydrogen peroxide (30% w/v)
-
Hydrochloric acid (2 N)
-
Sodium hydroxide solution (50% aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an ice-cooled solution of 30% hydrogen peroxide (7 mL, 0.06 mol) in 2 N hydrochloric acid (10 mL, 0.02 mol), slowly add powdered β-iminothiobutyramide (2.32 g, 0.02 mol) with stirring.
-
Maintain the reaction temperature below 40°C during the addition.
-
After the addition is complete, continue stirring the solution for 1 hour at room temperature.
-
Make the solution alkaline by the careful addition of 50% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 5-amino-3-methyl-1,2-thiazole as an oil.[1] The crude product can be used in the next step without further purification.
Part 2: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl chloride
This step employs a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of diazonium salts to a variety of functional groups.[2] Here, the amino group of 5-amino-3-methyl-1,2-thiazole is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to furnish the sulfonyl chloride.[3][4][5][6]
Experimental Protocol
Materials:
-
5-Amino-3-methyl-1,2-thiazole (from Part 1)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Glacial acetic acid
-
Sulfur dioxide (gas or a saturated solution in acetic acid)
-
Copper(I) chloride (CuCl)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-3-methyl-1,2-thiazole (0.02 mol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.5 g, 0.022 mol) in a minimal amount of water and add it dropwise to the cooled solution of the amine, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid (30 mL) and add copper(I) chloride (0.5 g, 0.005 mol). Cool this mixture to 0°C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. Control the rate of addition to maintain the temperature below 10°C. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methyl-1,2-thiazole-5-sulfonyl chloride.
Part 3: Synthesis of this compound
The final step is the amidation of the synthesized sulfonyl chloride. This is a standard and generally high-yielding reaction where the sulfonyl chloride is treated with an excess of ammonia to form the sulfonamide.
Experimental Protocol
Materials:
-
3-Methyl-1,2-thiazole-5-sulfonyl chloride (from Part 2)
-
Aqueous ammonia (concentrated, ~28-30%)
-
Dichloromethane or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Beaker
-
Stirring bar
-
Ice bath
Procedure:
-
Dissolve the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride (0.02 mol) in dichloromethane (30 mL).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (20 mL) with vigorous stirring. A white precipitate may form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | β-Iminothiobutyramide | H₂O₂, HCl | Water | < 40 then RT | 1 | 70-80 |
| 2 | 5-Amino-3-methyl-1,2-thiazole | NaNO₂, SO₂, CuCl | Acetic Acid | 0-10 | 2.5 | 50-60 |
| 3 | 3-Methyl-1,2-thiazole-5-sulfonyl chloride | Aqueous NH₃ | Dichloromethane | 0 then RT | 1-2 | 80-90 |
Visualization of the Sandmeyer Reaction Mechanism
Caption: Key steps in the Sandmeyer reaction for sulfonyl chloride synthesis.
References
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2021.
-
Sandmeyer reaction. Wikipedia.
-
A Convenient Method for the Synthesis of 5,6-disubstituted Pyridine-3-sulfonyl chloride. Chemistry & Biology Interface, 2011.
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. pubs.acs.org.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Scribd.
-
Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube.
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
-
Isothiazoles. Part XV. 5-Nitroisothiazoles. Semantic Scholar.
-
5-amino-3-methyl-isothiazole and process. Google Patents.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents.
-
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
-
Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds. Google Patents.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health.
-
NEW DERIVATIVES OF 5-AMINO-3-METHYL-4-ISOTHIAZOLECAR- BOXYLIC ACID AND THEIR IMMUNOLOGICAL ACTIVITY. Polish Pharmaceutical Society.
-
5-Amino-3-methyl-isothiazole 52547-00-9. Sigma-Aldrich.
-
Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube.
-
Thiazole. Wikipedia.
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications.
-
5-Amino-3-methyl-isothiazole 52547-00-9. Sigma-Aldrich.
-
5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | 52547-00-9. ChemicalBook.
Sources
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Application Notes & Protocols for the Analytical Characterization of 3-Methyl-1,2-thiazole-5-sulfonamide
Foreword: A Strategy for Comprehensive Characterization
The robust analytical characterization of novel chemical entities is the bedrock of modern drug discovery and development. For heterocyclic compounds like 3-Methyl-1,2-thiazole-5-sulfonamide, a molecule of interest due to the prevalence of the thiazole sulfonamide scaffold in medicinal chemistry, a multi-faceted analytical approach is not just recommended—it is imperative.[1][2] This guide eschews a rigid, one-size-fits-all template. Instead, it presents an integrated strategy, explaining not only how to perform the analysis but why specific techniques are chosen and how their results interlink to provide a comprehensive and unambiguous profile of the molecule's identity, purity, and key structural features. The protocols herein are designed to be self-validating, providing researchers with a reliable framework for their investigations.
Physicochemical Profile and Core Properties
A foundational understanding of a molecule's basic properties is critical for designing and interpreting analytical experiments. For instance, solubility dictates the choice of solvents for chromatography and spectroscopy, while molecular weight is the primary confirmation point in mass spectrometry.
Note: As this compound is a specific chemical entity, some of its physical properties, like melting point and precise solubility, must be determined empirically. The data for a structural isomer, 2-Methyl-1,3-thiazole-5-sulfonamide, is provided for comparative context.[3]
| Property | Value | Rationale & Significance |
| Molecular Formula | C₄H₆N₂O₂S₂ | Confirms the elemental composition. Essential for high-resolution mass spectrometry and elemental analysis. |
| Molecular Weight | 178.24 g/mol | The theoretical mass used for confirmation by mass spectrometry.[4][5] |
| Structure | This compound | The specific arrangement of atoms, which will be confirmed by NMR and MS fragmentation. |
| Melting Point | To be determined experimentally | A sharp melting point range is a primary indicator of high purity. The isomer 2-Methyl-1,3-thiazole-5-sulfonamide has a melting point of 168–170°C.[3] |
| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like DMSO, Methanol, and Acetonitrile. This is crucial for preparing samples for HPLC and NMR. |
| UV Absorbance | To be determined experimentally | The thiazole ring is a chromophore, making UV detection a suitable choice for HPLC analysis. |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and their intermediates.[6][7] Its high resolving power allows for the separation of the main compound from synthesis-related impurities, precursors, and degradation products.
Application Note: Reverse-Phase HPLC-UV for Purity Assessment
For a polar, aromatic compound like this compound, a reverse-phase HPLC method is the logical choice. A C18 stationary phase provides a nonpolar surface that retains the analyte based on its hydrophobicity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the compound. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase serves a critical dual purpose: it protonates any residual silanols on the silica backbone of the column, preventing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.[7][8] Detection is achieved using a UV or Photodiode Array (PDA) detector, leveraging the aromatic thiazole ring's ability to absorb UV light.
Caption: Workflow for HPLC Purity Analysis.
Protocol: HPLC-UV Purity Determination
1. Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, and UV/PDA detector.[7]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
4. HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan with PDA) |
| Gradient Program | 5% B to 95% B over 15 min, hold for 2 min, return to initial conditions |
5. System Suitability:
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the retention time of the main peak should be < 1.0%, and for the peak area should be < 2.0%.
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive proof of structure. A combination of Mass Spectrometry, NMR, and FT-IR is required for unambiguous identification.
Mass Spectrometry (MS)
Application Note: ESI-MS for Molecular Weight Confirmation Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like sulfonamides.[6] In positive ion mode, the molecule is expected to readily protonate at one of the nitrogen atoms to form the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis (MS/MS) can reveal structural details, with expected losses of SO₂ (64 Da) and cleavage at the S-N bond.[9]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
Capillary Voltage: ~3.5 kV
-
Expected Ion: [M+H]⁺ at m/z 179.00
-
| Parameter | Expected Result |
| Molecular Ion [M+H]⁺ | m/z 179.00 |
| Exact Mass [M+H]⁺ | 178.99826 |
| Key Fragments (MS/MS) | Loss of SO₂; cleavage of sulfonamide bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR for Definitive Structural Confirmation NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[10] For this compound, the ¹H NMR spectrum provides a unique fingerprint. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and allow for the observation of exchangeable NH₂ protons. The aromatic proton on the thiazole ring (at C4) is expected to appear as a singlet in a distinct downfield region.[11][12]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Obtain ¹H, ¹³C, and optionally 2D spectra (e.g., HSQC, HMBC) for full assignment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 8.5 | Singlet (s) | Thiazole CH (at C4) |
| ¹H | ~7.5 - 8.0 | Broad Singlet (br s) | SO₂NH₂ |
| ¹H | ~2.5 - 2.8 | Singlet (s) | CH₃ |
| ¹³C | ~150 - 160 | Singlet | Thiazole C -S (C5) |
| ¹³C | ~145 - 155 | Singlet | Thiazole C -N (C3) |
| ¹³C | ~130 - 140 | Singlet | Thiazole C H (C4) |
| ¹³C | ~15 - 20 | Singlet | C H₃ |
Note: Chemical shifts are estimations based on the analysis of similar structures and may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: Identifying Key Functional Groups FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[13] For this molecule, the most characteristic vibrations will be from the sulfonamide group. The two S=O bonds produce strong, distinct asymmetric and symmetric stretching bands. The N-H bonds of the primary sulfonamide will also show characteristic stretching vibrations.[14]
Caption: Integrated Analytical Characterization Strategy.
Protocol: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Acquire the spectrum on an FT-IR spectrometer.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Primary Sulfonamide (-NH₂) |
| 1370 - 1330 | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |
| 1180 - 1160 | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |
| ~1600 & ~1480 | C=C / C=N Stretch | Thiazole Ring |
| 950 - 850 | S-N Stretch | Sulfonamide |
Note: These are characteristic ranges for sulfonamides and thiazoles.[14][15]
Summary and Conclusion
The analytical characterization of this compound requires an orthogonal set of techniques. HPLC-UV serves as the primary tool for purity assessment and quantification. Concurrently, a suite of spectroscopic methods, including Mass Spectrometry for molecular weight confirmation, multi-nuclear NMR for unambiguous structural elucidation, and FT-IR for functional group identification, must be employed. Together, these methods provide a comprehensive and trustworthy characterization, ensuring the material's quality and identity for its intended use in research and development.
References
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Vertex AI Search.
- Analysis of sulfonamides. (n.d.). Slideshare.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (n.d.). Benchchem.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... (n.d.).
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER.
- FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... (n.d.).
- Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides. (n.d.). Benchchem.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. (n.d.).
- 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5. (n.d.). Vulcanchem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Thiazole - Wikipedia. (n.d.). Wikipedia.
- (PDF) Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. (2011).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2005).
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC - PubMed Central.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org.
- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3-Methyl-isothiazole-5-sulfonic acid amide | 1022128-99-9. (n.d.). Sigma-Aldrich.
- 3-Methyl-isothiazole-5-sulfonic acid amide | 1022128-99-9. (n.d.). Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 4. 3-Methyl-isothiazole-5-sulfonic acid amide | 1022128-99-9 [sigmaaldrich.com]
- 5. 3-Methyl-isothiazole-5-sulfonic acid amide | 1022128-99-9 [sigmaaldrich.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cipac.org [cipac.org]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Profiling 3-Methyl-1,2-thiazole-5-sulfonamide Activity Using Carbonic Anhydrase Inhibition Assays
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-1,2-thiazole-5-sulfonamide in carbonic anhydrase (CA) inhibition assays. We delve into the foundational principles of carbonic anhydrase function and its inhibition by sulfonamides, offering a rationale for experimental design. The core of this guide is a detailed, step-by-step protocol for determining the inhibitory potency (IC₅₀) of this compound using a validated colorimetric assay based on the esterase activity of CA. Furthermore, we provide insights into data analysis, interpretation, and best practices to ensure the generation of robust and reliable results.
Scientific Foundation: Carbonic Anhydrase and Sulfonamide Inhibitors
The Catalytic Mechanism of Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are crucial for numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1][2] The catalytic core of most human CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[3] The positively charged zinc ion lowers the pKa of the bound water, facilitating its deprotonation to a highly nucleophilic hydroxide ion, even at neutral pH.[3][4] This zinc-bound hydroxide then attacks a carbon dioxide molecule, converting it to bicarbonate. This rapid, reversible reaction is essential for CO₂ transport in the blood and pH regulation throughout the body.[2][5]
The Thiazole-Sulfonamide Scaffold: A Privileged Structure for CA Inhibition
Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs).[6] The thiazole ring is a common and effective scaffold in many biologically active compounds.[5] The inhibitory mechanism is a classic example of zinc-binding inhibition. The deprotonated sulfonamide group (SO₂NH⁻) acts as a strong ligand, coordinating directly with the Zn²⁺ ion in the enzyme's active site.[6] This interaction displaces the catalytically essential water molecule/hydroxide ion, thereby blocking the enzyme's primary function.[6]
The 1,2-thiazole-5-sulfonamide scaffold, to which this compound belongs, is of significant interest for developing isoform-selective inhibitors that can target specific CAs involved in disease, such as the tumor-associated isoforms CA IX and CA XII, while sparing ubiquitous isoforms like CA I and II.[5][6][7]
Assay Principle: The p-Nitrophenyl Acetate (p-NPA) Method
While the physiological substrate for CA is CO₂, its hydration can be challenging to monitor in a high-throughput setting. A widely accepted and more convenient alternative is the colorimetric p-nitrophenyl acetate (p-NPA) assay.[8][9] This method leverages the inherent esterase activity of CAs.[1][8]
The enzyme catalyzes the hydrolysis of the colorless substrate, p-NPA, into acetate and the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at ~405 nm, is directly proportional to the CA activity.[8][9] The presence of an inhibitor like this compound will reduce the rate of this reaction, allowing for the quantitative determination of its inhibitory potency.
Experimental Protocol: IC₅₀ Determination
This protocol is designed for a 96-well plate format, enabling efficient screening and dose-response analysis.
Materials and Reagents
-
Enzyme: Purified human Carbonic Anhydrase II (hCA II) is recommended as a standard starting point. Other isoforms (e.g., hCA I, IX, XII) can be used for selectivity profiling.
-
Test Inhibitor: this compound.
-
Reference Inhibitor: Acetazolamide (AAZ) as a positive control.[1][10]
-
Substrate: 4-Nitrophenyl acetate (p-NPA).
-
Buffer: Tris-SO₄ Buffer (e.g., 50 mM, pH 7.6).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
-
Equipment:
-
96-well clear, flat-bottom microplates.[1]
-
Multichannel pipette.
-
Spectrophotometric microplate reader capable of kinetic measurements at 405 nm.
-
Preparation of Solutions
-
CA Assay Buffer: Prepare 50 mM Tris-SO₄ buffer, adjust pH to 7.6, and store at 4°C. Causality: This pH is near physiological and optimal for the esterase activity of many CA isoforms.
-
Enzyme Stock Solution: Reconstitute lyophilized hCA II in CA Assay Buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with cold CA Assay Buffer to a concentration of ~0.2-0.3 µM.[8] Keep on ice.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in 100% DMSO to a final concentration of 10 mM.
-
Substrate Solution (30 mM): Dissolve p-NPA in absolute ethanol or acetonitrile to a final concentration of 30 mM. Note: Prepare this solution fresh, as p-NPA can hydrolyze spontaneously in aqueous solutions.
Assay Workflow
Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solutions (both test compound and Acetazolamide) to create a range of concentrations. A common final assay concentration range is 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is constant and low (≤1%) to avoid solvent effects.
-
Plate Setup:
-
Blank Wells: Add 150 µL of CA Assay Buffer. (For substrate blank).
-
Negative Control (100% Activity): Add 70 µL of CA Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Test Wells: Add 70 µL of each inhibitor dilution.
-
Positive Control: Add 70 µL of a high concentration of Acetazolamide (e.g., final concentration of 10 µM).
-
-
Add Enzyme: Add 70 µL of the CA working solution to all wells except the Blank wells. The total volume is now 140 µL.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium.[11]
-
Initiate Reaction: Add 10 µL of the 30 mM p-NPA substrate solution to all wells, bringing the final volume to 150 µL.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic reading at 405 nm. Record measurements every 30 seconds for 5-10 minutes.
Data Analysis and Interpretation
Calculating Reaction Velocity
For each well, plot Absorbance (405 nm) vs. Time (minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (mOD/min). The rate of the uncatalyzed reaction (blank wells) should be subtracted from all other rates.
Determining Percent Inhibition
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where:
-
V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
V_control is the reaction velocity of the negative control (enzyme + DMSO, no inhibitor).
Calculating the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the curve.
Data Presentation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the test compound's potency against the reference inhibitor and across different CA isoforms if tested.
Table 1: Example Inhibition Data for hCA Isoforms
| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
|---|---|---|---|---|
| This compound | e.g., 45.2 | e.g., 5.8 | e.g., 0.95 | e.g., 0.78 |
| Acetazolamide (Reference) [12][13] | 18.11 | 20.65 | ~0.025 | ~0.005 |
Note: IC₅₀ values for the test compound are illustrative. Acetazolamide values are representative of literature findings for comparison.
Trustworthiness and Validation: Essential Controls
To ensure the integrity of your results, the following controls are non-negotiable:
-
No-Enzyme Control (Blank): Measures the rate of spontaneous, non-enzymatic hydrolysis of p-NPA. This value must be subtracted from all other readings.
-
No-Inhibitor Control (100% Activity): Establishes the baseline maximal velocity of the uninhibited enzyme under the assay conditions.
-
Reference Inhibitor Control (Positive Control): Using a well-characterized inhibitor like Acetazolamide validates that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of new compounds.[10]
References
-
Di Cesare Mannelli, L., Ghelardini, C., & Supuran, C. T. (2020). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Güzel, E. A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
-
Güzel, E. A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]
-
Abdoli, M., et al. (2021). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Medicosis Perfectionalis. (2019). Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series. YouTube. [Link]
-
Ghorab, M. M., et al. (2016). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Institutes of Health. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]
-
Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. PubMed. [Link]
-
Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research. [Link]
-
AK Lectures. (Educational Video). Carbonic Anhydrase. AK Lectures. [Link]
-
BindingDB. (Assay Description). Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]
-
Wikipedia. (Article). Acetazolamide. Wikipedia. [Link]
-
University of Florida. (Lecture Slides). CARBONIC ANHYDRASE: why Zinc? University of Florida Chemistry Department. [Link]
-
Gaina, L. G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. aklectures.com [aklectures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Use of inhibitors in physiological studies of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 3-Methyl-1,2-thiazole-5-sulfonamide as a Potential Anticancer Agent
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of the novel compound, 3-Methyl-1,2-thiazole-5-sulfonamide. This document offers a structured, in-depth technical guide, moving from initial in vitro cytotoxicity screening to detailed mechanistic studies and culminating in a blueprint for in vivo efficacy assessment. The protocols are designed to be self-validating, incorporating established methodologies and explaining the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Thiazole-Sulfonamide Moieties
The sulfonamide functional group is a cornerstone in medicinal chemistry, with a well-documented history of producing antibacterial, diuretic, and hypoglycemic agents.[1] More recently, a growing body of evidence has highlighted the potential of sulfonamide-containing compounds as potent anticancer agents.[1][2] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, which are crucial for pH regulation in cancer cells, as well as the induction of cell cycle arrest and apoptosis.[1]
The thiazole ring is another privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3] Its incorporation into molecular frameworks can enhance biological activity. The combination of a thiazole ring with a sulfonamide moiety in this compound presents a promising chemical architecture for a novel anticancer therapeutic. This guide outlines a systematic approach to rigorously evaluate its preclinical anticancer potential.
Overall Experimental Workflow
A logical, stepwise progression from in vitro to in vivo studies is crucial for the efficient evaluation of a novel anticancer compound.[4] The workflow outlined below is designed to first establish the cytotoxic potential of this compound and then to elucidate its mechanism of action, culminating in an assessment of its efficacy in a preclinical animal model.
Caption: Experimental workflow for testing this compound anticancer activity.
In Vitro Evaluation: Establishing Cytotoxicity
The initial phase of testing involves assessing the cytotoxic effects of this compound on a panel of human cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Cell Line Selection and Culture
Rationale: A diverse panel of cancer cell lines is recommended to identify tumor types that are particularly sensitive to the compound. Based on the reported activity of other sulfonamide derivatives, a panel including breast (e.g., MCF-7, MDA-MB-468), colon (e.g., HCT-116), and liver (e.g., HepG2) cancer cell lines is a logical starting point.[1][2]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Obtain human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Cytotoxicity Assay (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for determining the cytotoxic potential of a compound.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in the culture medium. Treat the cells with these various concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
Summarize the cytotoxicity data in a clear and concise table.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| MDA-MB-468 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Mechanistic Elucidation: Unraveling the Mode of Action
Once the cytotoxic activity of this compound is established, the next critical step is to investigate its mechanism of action. Based on the known activities of sulfonamides, cell cycle arrest and apoptosis are primary hypotheses to explore.
Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[5] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze DNA content and determine the cell cycle distribution of a cell population.[4][6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[4]
-
Propidium Iodide Staining: Wash the fixed cells with PBS and resuspend the pellet in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction
Rationale: A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Western blotting for key apoptotic markers can confirm this mechanism and provide insights into the specific apoptotic pathway involved.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Protocol 4: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells with this compound as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Analyze the changes in the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would be indicative of apoptosis.[8]
In Vivo Efficacy Assessment
Positive in vitro results should be followed by in vivo studies to evaluate the compound's anticancer efficacy in a more complex biological system.[4]
Animal Model Selection
Rationale: Human tumor xenografts in immunodeficient mice are a widely accepted preclinical model for evaluating the efficacy of anticancer drugs. This model allows for the growth of human tumors in a living organism, providing a more relevant physiological context than in vitro cultures.
Experimental Design
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of this compound's anticancer activity. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy trials, researchers can thoroughly characterize the therapeutic potential of this novel compound. The detailed protocols and the scientific rationale provided herein are intended to ensure the generation of reliable and reproducible data, which is essential for the advancement of new cancer therapeutics.
References
-
Teo, W. Z., et al. (2020). A step-wise procedure from in vitro to in vivo experiments using non-functional, functional non-clonogenic and, if applicable, clonogenic assays allows reduction of the number of promising agents for further clinical testing. IntechOpen. Available at: [Link]
-
ResearchGate. (n.d.). The cancer cell lines that are most vulnerable to the effects of sulphonamide 8b. Available at: [Link]
-
AACR Journals. (n.d.). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Assaying cell cycle status using flow cytometry. Available at: [Link]
-
PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Available at: [Link]
-
PubMed. (n.d.). Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells. Available at: [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? Available at: [Link]
-
MDPI. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Available at: [Link]
-
Semantic Scholar. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Available at: [Link]
-
ResearchGate. (n.d.). Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). Available at: [Link]
-
ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. Available at: [Link]
-
ResearchGate. (2011). Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
PubMed Central (PMC). (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][4][5][7]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Available at: [Link]
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
developing derivatives of 3-Methyl-1,2-thiazole-5-sulfonamide for improved potency
Application Notes & Protocols
Topic: Developing Derivatives of 3-Methyl-1,2-thiazole-5-sulfonamide for Improved Potency as Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Rationale
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, most famously recognized for its potent inhibitory activity against the zinc-containing metalloenzyme family, carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Their involvement in numerous physiological processes means that dysregulation of CA activity is linked to pathologies such as glaucoma, epilepsy, edema, and cancer.[1][2] Consequently, the design of specific CA inhibitors remains a highly active area of drug discovery.
The inhibitory mechanism of sulfonamides is well-established: the deprotonated sulfonamide nitrogen (at physiological pH) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and disrupting the catalytic cycle. While the sulfonamide group provides the primary anchoring point, the R-group, or "tail," is critical for modulating potency and achieving isoform selectivity.[3][4] The tail moiety engages in secondary interactions with amino acid residues within the active site, and modifications to this region can drastically alter the binding affinity.[3][5]
This guide focuses on the this compound scaffold. The thiazole ring serves as a versatile heterocyclic core, offering multiple sites for chemical modification to probe the structure-activity relationship (SAR) and develop derivatives with enhanced potency and selectivity against specific CA isoforms.[6][7][8] We will outline a comprehensive workflow encompassing rational design, chemical synthesis, and biological evaluation to guide the development of next-generation inhibitors based on this scaffold.
Rational Design Strategy
A successful inhibitor design campaign is an iterative cycle of design, synthesis, and testing. The initial design phase should be guided by established SAR principles and augmented by modern computational techniques.
Core Principles & Structure-Activity Relationship (SAR)
For the this compound scaffold, several key modification points can be exploited to improve potency:
-
The Sulfonamide Group (-SO₂NH₂): This group is absolutely essential for activity and should generally remain unmodified in early-stage development.[9] Its primary role is to coordinate the active site Zn²⁺.
-
The Thiazole Ring: This aromatic heterocycle positions the sulfonamide for optimal interaction. The ring itself can interact with hydrophobic and hydrophilic pockets within the CA active site.[5]
-
Position C4: This is a prime location for introducing substituents. Introducing small alkyl, halogen, or other functional groups here can probe steric and electronic interactions within the active site.
-
The Methyl Group at C3: While a starting point, this position can be modified. Expanding this to larger alkyl or aryl groups could potentially access deeper hydrophobic pockets in certain CA isoforms.
-
Bioisosteric Replacement: In later stages, if metabolic liabilities are discovered, the sulfonamide group itself can be replaced with a suitable bioisostere, such as a gem-dimethylsulfone, although this often requires significant re-optimization.[10][11]
Computational Approach: Molecular Docking
Molecular docking is an invaluable tool for prioritizing synthetic targets by predicting how designed compounds will bind to the target enzyme.[12][13] A typical workflow using the crystal structure of a target CA isoform (e.g., Human CA II) is as follows:
Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human Carbonic Anhydrase II) from the Protein Data Bank (PDB).
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate partial charges to the protein atoms.
-
Perform energy minimization on the protein structure to relieve any steric clashes.[12]
-
-
Ligand Preparation:
-
Draw the 2D structures of your proposed this compound derivatives using chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to all ligand atoms.[12]
-
-
Docking Simulation:
-
Define the active site (binding pocket) based on the location of the catalytic zinc ion and the co-crystallized inhibitor in the original PDB file.
-
Use a validated docking algorithm (e.g., GOLD, AutoDock) to place the prepared ligands into the defined active site. The algorithm will explore various binding poses and conformations.[14]
-
Score the resulting poses using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). Lower binding energy values typically indicate more favorable interactions.[15]
-
-
Analysis:
-
Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, coordination to the zinc ion).
-
Prioritize compounds for synthesis that exhibit strong coordination to the zinc and favorable interactions with active site residues like Thr199, Glu106, and His94.
-
Synthetic Chemistry Workflow
The synthesis of novel derivatives requires a robust and flexible chemical route. The following section details a plausible pathway for the synthesis of the core scaffold and subsequent derivatization at the C4 position.
Retrosynthetic Analysis
A logical retrosynthetic approach to a C4-functionalized derivative (e.g., 4-Bromo-3-methyl-1,2-thiazole-5-sulfonamide) involves disconnecting the sulfonamide and the thiazole core. The thiazole itself can be constructed via established methods, such as those derived from a propionitrile precursor.
Protocol: Synthesis of 4-Bromo-3-methyl-1,2-thiazole-5-sulfonamide
This multi-step protocol is adapted from general principles of thiazole and sulfonamide synthesis.[16][17][18]
Step 1: Synthesis of 3-Amino-2-bromo-2-butene-nitrile
-
To a stirred solution of 3-aminocrotononitrile (1.0 eq) in chloroform (CHCl₃) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3-methyl-1,2-thiazole-5-carbonitrile
-
Dissolve the crude product from Step 1 in a suitable solvent like ethanol.
-
Add sodium thiosulfate (Na₂S₂O₃) (2.0 eq) and stir the mixture at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the thiazole carbonitrile.
Step 3: Synthesis of 4-Bromo-3-methyl-1,2-thiazole-5-sulfonamide
-
Convert the nitrile from Step 2 to a thioamide by reacting it with Lawesson's reagent or H₂S.
-
Oxidatively chlorinate the resulting thioamide using chlorine gas in hydrochloric acid to form the sulfonyl chloride.
-
Carefully bubble ammonia gas through a solution of the crude sulfonyl chloride in a solvent like acetone or THF at 0 °C.
-
Stir the reaction for 2-3 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the final compound by recrystallization or column chromatography to yield pure 4-Bromo-3-methyl-1,2-thiazole-5-sulfonamide.
Characterization for each step should be performed using standard analytical techniques (¹H-NMR, ¹³C-NMR, HRMS).
Biological Evaluation: In Vitro Potency
The primary biological evaluation involves determining the inhibitory potency of the synthesized derivatives against one or more CA isoforms. A widely used, robust, and high-throughput compatible method is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]
Protocol: Carbonic Anhydrase Inhibition Assay (p-NPA Method)
Materials:
-
Human Carbonic Anhydrase (e.g., hCA II, from erythrocytes)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control Inhibitor: Acetazolamide
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the stock CA enzyme in cold Assay Buffer to the desired final concentration (e.g., 20-60 units/mL). Keep on ice.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. Prepare this solution fresh daily.
-
Inhibitor Solutions: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO/inhibitor solutions, and CA working solution to the appropriate wells as described above.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the freshly prepared Substrate Stock Solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[1]
-
Data Analysis, Interpretation, and Iteration
Data Analysis
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[1]
-
Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the vehicle control and V_inhibitor is the rate in the presence of the test compound.
-
Determine IC₅₀ Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal curve) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation and SAR Table
Summarize the results in a table to clearly visualize the structure-activity relationship.
| Compound ID | R¹ (at C4) | R² (at C3) | hCA II IC₅₀ (nM) |
| Scaffold | H | -CH₃ | 150 |
| DERIV-01 | Br | -CH₃ | 45 |
| DERIV-02 | Cl | -CH₃ | 62 |
| DERIV-03 | F | -CH₃ | 98 |
| DERIV-04 | H | -CH₂CH₃ | 185 |
| Acetazolamide | (Control) | (Control) | 12 |
Table 1: Hypothetical SAR data for derivatives of this compound against human Carbonic Anhydrase II. Lower IC₅₀ values indicate higher potency.
Iterative Drug Discovery Workflow
The data from the initial round of synthesis and testing feeds back into the design phase. For instance, the hypothetical data in Table 1 suggests that introducing a bromine atom at the C4 position is beneficial for potency, while extending the C3 alkyl chain is detrimental. This information, combined with docking analysis of the active compounds, guides the design of the next generation of derivatives.
Caption: Iterative workflow for inhibitor development.
References
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C : Modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences. [Link]
-
Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide . (2014). ACS Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase . (2012). Journal of Medicinal Chemistry. [Link]
-
Sulphonamide Bioisosteres . Cambridge MedChem Consulting. [Link]
-
Structural Activity Relationship (SAR) of Sulfonamides . (2020). YouTube. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships . (2024). Pharmaceuticals. [Link]
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups . (2019). Future Medicinal Chemistry. [Link]
-
Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase . (2012). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives . (2018). PLoS ONE. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities . (2023). Mini-Reviews in Organic Chemistry. [Link]
-
Bioisosteres that influence metabolism . Hypha Discovery Blogs. [Link]
-
Sulfonamide-containing PTP 1B inhibitors: Docking studies, synthesis and model validation . (2017). AIP Conference Proceedings. [Link]
-
Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects . (2022). Letters in Drug Design & Discovery. [Link]
-
Carbonic Anhydrase Inhibition Assay and KI Determination . (2016). Bio-protocol. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities . (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular . (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Carbonic Anhydrase Activity Assay . (2019). Protocols.io. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment . (2024). RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents . (2022). Molecules. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking . (2023). Molecules. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases . (2021). International Journal of Molecular Sciences. [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
Thiazole synthesis . Organic Chemistry Portal. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . (2024). Biointerface Research in Applied Chemistry. [Link]
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity . (2022). Frontiers in Chemistry. [Link]
-
Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities . (2011). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulphonamide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. bepls.com [bepls.com]
- 18. researchgate.net [researchgate.net]
Formulation of 3-Methyl-1,2-thiazole-5-sulfonamide for Biological Studies: Application Notes and Protocols
Introduction: The Therapeutic Potential and Formulation Challenges of Thiazole-Sulfonamides
The thiazole ring fused with a sulfonamide moiety represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Compounds within this class are extensively investigated as potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological and pathological processes.[3][4][5] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[3][4] 3-Methyl-1,2-thiazole-5-sulfonamide is a member of this promising class of compounds. However, like many sulfonamide derivatives, it is anticipated to have low aqueous solubility, a significant hurdle for its evaluation in biological systems.[6]
This comprehensive guide provides a detailed framework for the formulation of this compound, enabling researchers to conduct robust in vitro, cell-based, and preliminary in vivo studies. The protocols herein are designed to address the anticipated poor solubility, ensuring accurate and reproducible experimental outcomes.
Part 1: Pre-Formulation Analysis
A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. While experimental data for this compound is limited, we can utilize predicted values and data from structurally related analogs to guide our strategy.
Physicochemical Profile
Below is a summary of the key physicochemical parameters for this compound and a closely related isomer, 2-Methyl-1,3-thiazole-5-sulfonamide, for comparative purposes.
| Property | This compound | 2-Methyl-1,3-thiazole-5-sulfonamide (Analogue) | Reference |
| CAS Number | 1022128-99-9 | 519055-67-5 | [7] |
| Molecular Formula | C₄H₆N₂O₂S₂ | C₄H₆N₂O₂S₂ | [7] |
| Molecular Weight | 178.23 g/mol | 178.2 g/mol | [7] |
| Predicted pKa | 7.93 (acidic) | Not Available | |
| Predicted LogP | 0.49 | 1.8 ± 0.3 | [7] |
| Predicted Aqueous Solubility | 0.26 g/L | 12 g/L (12 mg/mL) at pH 7.4, 25°C | [7] |
Note: Predicted values for this compound are computationally generated and should be experimentally verified. The data for the analogue provides a useful, albeit potentially different, profile.
The predicted low aqueous solubility of this compound (0.26 g/L or 260 µg/mL) necessitates the use of solubilization techniques for the preparation of stock solutions and formulations for biological assays. The acidic pKa of the sulfonamide group suggests that its solubility will increase at higher pH.
Part 2: Formulation Strategies and Protocols
The choice of formulation strategy is dictated by the requirements of the specific biological study. The following protocols provide step-by-step guidance for preparing formulations suitable for in vitro enzyme assays, cell-based studies, and preliminary in vivo animal models.
Workflow for Formulation Development
The following diagram illustrates the logical flow for selecting an appropriate formulation strategy based on the experimental context.
Caption: Formulation development workflow for this compound.
Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays
For most in vitro applications, a high-concentration stock solution in an organic solvent is prepared and then diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Weigh out 1.78 mg of this compound.
-
Transfer the powder to a clean, dry microcentrifuge tube or glass vial.
-
Add 1.0 mL of anhydrous DMSO to the tube/vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO: Chosen for its excellent ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility.
-
Anhydrous Grade: Minimizes the introduction of water, which could cause precipitation of the hydrophobic compound.
-
Aliquoting and Freezing: Preserves the stability of the compound by preventing degradation from repeated temperature changes and exposure to ambient conditions.
Protocol 2: Formulation for Cell-Based Assays
When introducing a compound to cultured cells, it is critical to minimize the final concentration of the organic solvent to avoid cytotoxicity. This protocol details the preparation of working solutions from the DMSO stock.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5% v/v).
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your test conditions.
Self-Validating System:
-
The inclusion of a vehicle control is essential to differentiate the biological effects of the compound from any effects of the DMSO solvent.
-
A dose-response curve should be generated to observe a concentration-dependent effect, which helps validate that the observed activity is due to the compound itself.
Protocol 3: Formulation for In Vivo (Rodent) Studies
For animal studies, the formulation must be sterile, non-toxic, and capable of maintaining the compound in a soluble state upon administration. A co-solvent system is a common and effective approach for poorly soluble compounds.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG-400), sterile injectable grade
-
Saline (0.9% NaCl), sterile injectable grade
-
Sterile vials and syringes
Co-Solvent Vehicle (Example): 10% DMSO / 40% PEG-400 / 50% Saline (v/v/v)
Procedure:
-
Determine the required dose and concentration of this compound for your study.
-
In a sterile vial, dissolve the required amount of the compound in the appropriate volume of DMSO.
-
Add the PEG-400 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Slowly add the saline to the DMSO/PEG-400 mixture while continuously mixing. The solution should remain clear.
-
The final formulation should be visually inspected for any signs of precipitation before administration.
-
This formulation can be administered via intraperitoneal (IP) or intravenous (IV) injection, depending on the experimental design. The suitability of the route should be determined by the researcher.
Expertise & Experience Insights:
-
Co-solvent Ratio: The ratio of DMSO, PEG-400, and saline may need to be optimized depending on the desired final concentration of the compound. A pre-formulation study to determine the solubility of the compound in various co-solvent mixtures is highly recommended.
-
Order of Addition: Adding the aqueous component (saline) last and slowly is critical to prevent the compound from precipitating out of solution.
-
Alternative: Cyclodextrins: For compounds that are particularly difficult to formulate, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be an effective strategy to enhance aqueous solubility for parenteral administration.[8][9]
Part 3: Application in a Biological Assay - Carbonic Anhydrase Inhibition
Thiazole-sulfonamides are well-established inhibitors of carbonic anhydrases. The following is a generalized protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound.
Signaling Pathway Context
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of this enzyme, such as sulfonamides, typically bind to the zinc ion in the active site, preventing the catalytic cycle.
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, monitored at 400-405 nm.[3]
Materials:
-
Human or bovine carbonic anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (serial dilutions prepared from the 10 mM DMSO stock)
-
Acetazolamide (a known CA inhibitor, as a positive control)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare Working Solutions:
-
CA Working Solution: Dilute the CA stock to the desired concentration in cold Assay Buffer.
-
Substrate Solution: Dissolve p-NPA in acetonitrile or DMSO to create a stock, then dilute to the final working concentration in Assay Buffer.
-
Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock solution of this compound and the positive control (Acetazolamide) in DMSO, and then dilute into Assay Buffer.
-
-
Plate Setup (Example volumes for a 200 µL final reaction volume):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells. Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the maximum activity control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Pharmaceutical Technology. (2022).
- Ashland. (n.d.). parenteral excipients.
- Croda Pharma. (2024). High purity excipients for parenteral drug delivery.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Informa UK Limited. (2024).
- Food Safety and Inspection Service. (2009).
- National Center for Biotechnology Information. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010.
- BenchChem. (2025).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- National Center for Biotechnology Information. (n.d.). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity.
- Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.
- National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Vulcanchem. (n.d.). 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5.
- Journal of In-vitro In-vivo In-silico Journal. (n.d.).
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- ResearchGate. (2011). (PDF) Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities.
- Autechaux. (n.d.). 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 7. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ashland.com [ashland.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide
A Guide for Researchers and Drug Development Professionals
This document serves as a specialized technical resource for scientists engaged in the synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide. Recognizing that yield optimization is a critical challenge in multi-step organic synthesis, this guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols. Our approach moves beyond simple procedural lists to explain the chemical reasoning behind each step, empowering researchers to make informed decisions and overcome common experimental hurdles.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound, a member of the isothiazole family, is a multi-step process requiring careful control of reaction conditions. A common and effective pathway involves the initial formation of the isothiazole ring, followed by functional group manipulations to install the sulfonamide moiety at the C5 position. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.
Step 1: Oxidative Cyclization of β-Iminothiobutyramide
Q1: My yield for the synthesis of 5-Amino-3-methylisothiazole is significantly lower than expected. What are the likely causes?
A1: Low yields in this ring-closure step often stem from three primary factors: the choice and handling of the oxidizing agent, temperature control, and the purity of the starting β-iminothiobutyramide.
-
Oxidizing Agent: The conversion of the β-iminothioamide to the amino-isothiazole is an oxidative cyclization.[1] Common oxidants include chloramine, chloramine-T, and hydrogen peroxide.[1]
-
Expert Insight: Chloramine, often prepared in situ from sodium hypochlorite and ammonia, can be highly effective but its concentration can be variable. Using a stabilized, commercially available source like Chloramine-T can provide more consistent results. If using hydrogen peroxide, ensure it is a fresh, properly stored bottle, as its concentration can decrease over time.
-
-
Temperature Control: The reaction is exothermic. A failure to maintain a low temperature (typically 0-5 °C) during the addition of the thioamide to the oxidant can lead to the formation of undesired side products and decomposition of the desired product.
-
Starting Material Purity: The β-iminothiobutyramide starting material should be pure. Impurities can interfere with the cyclization mechanism, leading to a complex mixture that is difficult to purify.
Step 2: Diazotization and Sandmeyer Reaction
Q2: During the diazotization of 5-Amino-3-methylisothiazole, I observe gas evolution and the formation of a dark, tarry substance. What is going wrong?
A2: This is a classic sign of diazonium salt decomposition. The diazonium intermediate is notoriously unstable at elevated temperatures.
-
Critical Temperature Control: The reaction temperature must be maintained below 5 °C, and ideally between 0-5 °C, throughout the addition of sodium nitrite. The instability of the diazonium salt at higher temperatures leads to its decomposition, often forming phenolic byproducts and polymeric tars, which severely reduces the yield of the subsequent Sandmeyer reaction.
-
Rate of Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the amine. This prevents localized temperature spikes and ensures the newly formed nitrous acid is consumed as it is generated.
-
Acid Concentration: The reaction must be run in a sufficiently acidic medium (e.g., HCl) to ensure the complete conversion of sodium nitrite to nitrous acid (HONO) and to stabilize the resulting diazonium salt.
Q3: The conversion of the diazonium salt to the sulfonyl chloride in the Sandmeyer step is inefficient. How can I improve this?
A3: The success of this step hinges on the catalyst system and the efficient introduction of sulfur dioxide (SO₂).
-
Catalyst Preparation: A copper(I) catalyst is typically used. Ensure the copper catalyst (e.g., CuCl) is active. If necessary, prepare it freshly.
-
SO₂ Delivery: The reaction requires the diazonium salt solution to be added to a saturated solution of sulfur dioxide, often in a solvent like acetic acid. Ensure a steady, but not overly vigorous, stream of SO₂ is bubbled through the reaction mixture prior to and during the addition of the diazonium salt. Incomplete saturation with SO₂ is a common reason for low yields.
-
Vigorous Stirring: It is crucial to maintain vigorous stirring to ensure proper mixing of the aqueous diazonium salt solution with the organic/SO₂ phase.
Step 3: Amination of the Sulfonyl Chloride
Q4: The final amination step to produce the sulfonamide is giving a poor yield, and I am isolating the corresponding sulfonic acid as a byproduct. Why is this happening?
A4: The primary culprit here is the hydrolysis of the highly reactive sulfonyl chloride intermediate, which competes with the desired amination reaction.
-
Anhydrous Conditions: While often performed with aqueous ammonia for convenience, using anhydrous conditions can significantly improve the yield. The sulfonyl chloride is highly susceptible to hydrolysis by water. Performing the reaction in a solvent like THF or dioxane and bubbling anhydrous ammonia gas through the solution, or using liquid ammonia at low temperatures, will minimize the formation of the sulfonic acid byproduct.
-
Temperature: When using aqueous ammonia, the reaction should be kept cold (ice bath) to reduce the rate of hydrolysis.
-
Excess Ammonia: Use a significant excess of the ammonia reagent to ensure the kinetics favor amination over hydrolysis.
Section 3: Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization based on laboratory-specific conditions.
Protocol 1: Synthesis of 5-Amino-3-methylisothiazole
-
Prepare a solution of chloramine by carefully adding a solution of sodium hypochlorite (e.g., 10-15% solution) to an ice-cooled, stirred solution of aqueous ammonia.
-
In a separate flask, dissolve β-iminothiobutyramide in a suitable solvent.
-
Cool the thioamide solution in an ice bath to 0-5 °C.
-
Slowly add the thioamide solution to the vigorously stirred, ice-cooled chloramine solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.[1]
-
After the addition is complete, allow the mixture to stir for an additional 2-4 hours, letting it slowly warm to room temperature.
-
Extract the product from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl Chloride
-
Dissolve 5-Amino-3-methylisothiazole (1.0 eq) in concentrated hydrochloric acid and water, and cool the solution to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.
-
In a separate, well-ventilated fume hood, prepare a solution of copper(I) chloride (catalytic amount) in glacial acetic acid.
-
Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated.
-
Slowly add the cold diazonium salt solution prepared in step 3 to the SO₂-saturated solution. Vigorous stirring is essential.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the crude sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum. The product should be used immediately in the next step due to its instability.
Protocol 3: Synthesis of this compound
-
Add the crude 3-Methyl-1,2-thiazole-5-sulfonyl chloride from the previous step portion-wise to an ice-cooled, concentrated solution of ammonium hydroxide (~30%).[2]
-
Stir the mixture vigorously in an ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water to remove any remaining salts, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Section 4: Data Summary Table
The following table provides a summary of typical reaction parameters for quick reference. Note that yields are highly dependent on scale and optimization.
| Step | Key Reagents | Equivalents (vs. Starting Material) | Temperature (°C) | Typical Time (h) | Potential Yield Range |
| 1. Cyclization | β-Iminothiobutyramide, Oxidant | 1.0, 1.1-1.5 | 0-5 | 3-6 | 50-70% |
| 2. Diazotization | 5-Amino-3-methylisothiazole, NaNO₂ | 1.0, 1.1 | 0-5 | 0.5-1 | (Used in situ) |
| 3. Sandmeyer | Diazonium Salt, SO₂, CuCl | 1.0, Excess, cat. | 10-20 | 2-3 | 40-60% |
| 4. Amination | Sulfonyl Chloride, NH₄OH | 1.0, Excess | 0-25 | 3-6 | 65-85% |
Section 5: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing the root cause of low overall yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Bariyah, S. K., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., ... & Ahmed, E. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 7, 101341. [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2021). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Scientific Reports, 11(1), 1-16. [Link]
-
Miller, A. (2010). The Synthesis of Functionalised Sulfonamides. University of Bath. [Link]
-
Argyropoulou, I., Geronikaki, A., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(2), 89-104. [Link]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
- Roblin, R. O., & Clapp, J. W. (1951). U.S. Patent No. 2,554,816. Washington, DC: U.S.
Sources
Technical Support Center: Purification of 3-Methyl-1,2-thiazole-5-sulfonamide
Introduction
Welcome to the technical support guide for the purification of 3-Methyl-1,2-thiazole-5-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. As a sulfonamide derivative containing a thiazole heterocycle, this compound presents a unique set of purification challenges, from managing its solubility to preventing the co-purification of structurally similar impurities. This guide provides field-proven troubleshooting advice and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, such as the corresponding sulfonyl chloride, and side-products from hydrolysis. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which can be difficult to remove.[1][2] Incomplete reactions may also leave residual amine starting materials.
Q2: Is recrystallization or column chromatography the better choice for purifying this compound?
The choice depends on the impurity profile and the desired scale.
-
Recrystallization is often the most efficient method for removing minor impurities and for large-scale purification, provided a suitable solvent system can be identified.[1] It is excellent for achieving high crystalline purity.
-
Column Chromatography is superior for separating compounds with very similar polarities, such as isomers or byproducts that are structurally close to the target molecule. It is highly versatile but can be more time-consuming and solvent-intensive for large quantities.
Q3: My final product has a broad melting point range. What does this suggest?
A broad melting point range is a classic indicator of impurity. It can also suggest the presence of multiple crystalline forms, or polymorphs. Polymorphism is a known phenomenon in sulfonamides and can significantly affect physical properties like solubility and melting point.[3]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A combination of methods provides the most comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities.[4][5]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess purity and determine appropriate solvent systems for column chromatography.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but is often plagued by issues like "oiling out" and low recovery. This section addresses the most common problems.
Q: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[7] This is often because the solution temperature is above the melting point of the solute, or because high concentrations of impurities are depressing the melting point.[7]
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% increase) to lower the saturation point. Allow it to cool more slowly.[7]
-
Change Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or use a solvent/anti-solvent system. For sulfonamides, mixtures like isopropanol/water or ethanol/water are often effective.[7]
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of your compound.[3]
-
Induce Crystallization: At a temperature just above where oiling occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation site.[7]
Q: My recovery yield after recrystallization is very low. What are the primary causes?
A: Low yield is a common frustration that can often be traced to procedural steps.
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause. The solution never becomes sufficiently saturated upon cooling to force precipitation. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel. Solution: Use pre-heated glassware (funnel and receiving flask) and perform the filtration quickly to keep the solution hot.[7]
-
Incomplete Cooling: The compound may have significant solubility even at room temperature. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]
-
Inappropriate Solvent Choice: The solvent may be too good, retaining a significant amount of the product even when cold. Solution: Re-evaluate your solvent choice by testing solubility in various solvents on a small scale.
Workflow for Troubleshooting Recrystallization
Caption: A logical workflow for addressing common crystallization issues.
Troubleshooting Guide: Column Chromatography
Column chromatography offers high resolving power but requires careful optimization of the stationary and mobile phases.
Q: My compound is streaking badly on the TLC plate and the column. What is the cause?
A: Streaking is typically caused by interactions between the analyte and active sites on the silica gel, or by solubility issues. The sulfonamide group (-SO₂NH₂) is acidic and can strongly interact with the slightly acidic silica surface, leading to poor peak shape.
Solutions:
-
Modify the Mobile Phase: Add a small amount of a polar, slightly acidic or basic modifier to the eluent. For an acidic compound like a sulfonamide, adding 1-2% acetic acid can saturate the basic sites on the silica and improve peak shape. Conversely, adding a base like triethylamine can help if the compound is basic.
-
Column Deactivation: Active sites on the stationary phase can be problematic. Deactivation can reduce the interaction of polar sulfonamides with these sites, potentially improving resolution.[8]
-
Change the Stationary Phase: If modifying the mobile phase fails, switch to a less acidic stationary phase like alumina or a bonded phase. Aminopropyl-packed columns have been used successfully for separating sulfonamides.[8][9]
Q: I have poor separation between my product and a key impurity. How can I improve the resolution?
A: Improving resolution requires altering the selectivity of your chromatographic system.
Solutions:
-
Optimize the Mobile Phase: Instead of a single solvent system, use a gradient elution. Start with a nonpolar solvent (e.g., hexanes) and gradually increase the concentration of a more polar solvent (e.g., ethyl acetate). This is highly effective for separating compounds with different polarities.[8]
-
Change Solvent Composition: Don't just change the ratio; change the solvents themselves. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Try a Different Stationary Phase: The choice of stationary phase has a major impact on selectivity.[8] If using standard silica, consider reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.
Data Tables for Method Development
Table 1: Recommended Solvents for Sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82.6 | Medium | Good general-purpose solvent for sulfonamides.[1] |
| Ethanol | 78.4 | Medium-High | Often used in combination with water.[1] |
| Water | 100 | High | Can be used as an anti-solvent with alcohols.[7] |
| Ethyl Acetate | 77.1 | Medium | Useful for less polar sulfonamides. |
| Acetonitrile | 81.6 | High | Can be effective but may have high solubility. |
Table 2: Common TLC/Column Chromatography Mobile Phases
| Solvent System | Polarity | Typical Application |
| Ethyl Acetate / Hexanes | Low to Medium | Excellent starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds; methanol is a strong eluent. |
| Chloroform / n-Butanol (4:1) | Medium | Has been shown to be effective for TLC of sulfonamides.[6] |
Experimental Protocols
Protocol 1: Optimized Recrystallization using a Solvent/Anti-Solvent System
This protocol is ideal when a single solvent does not provide adequate separation of solubility between hot and cold conditions.
-
Dissolution: Dissolve the crude this compound in the minimum required amount of a "good" solvent (e.g., isopropanol) at room temperature.[3]
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., deionized water) dropwise while constantly swirling the flask.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] If crystals do not form spontaneously, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed at room temperature for several hours to allow for slow crystal growth. For maximum yield, cool further in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography with Gradient Elution
This protocol is designed to separate the target compound from impurities of similar polarity.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness ("dry loading").
-
Load the Column: Carefully add the sample to the top of the silica bed. If dry loading, add the silica-adsorbed sample directly.
-
Elution:
-
Begin eluting with a nonpolar mobile phase (e.g., 95:5 hexanes:ethyl acetate) to elute highly nonpolar impurities.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 50% ethyl acetate in hexanes over several column volumes. A study on separating different sulfonamides successfully used a gradient of 10% methanol in CO₂ increasing to 30% over time in SFC.[8]
-
Collect fractions throughout the elution process.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Ashraf-Khorassani, M., & Taylor, L. T. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 32(8), 323–328. Available at: [Link]
-
Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 24(10), 1907. Available at: [Link]
-
Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 294, 451-456. Available at: [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11). Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2012). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 12(11), 5421–5433. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-1,2-thiazole-5-sulfonamide in Experimental Assays
Welcome to the technical support guide for 3-Methyl-1,2-thiazole-5-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility issues encountered during in vitro and in vivo experimental workflows. The inherent physicochemical properties of the thiazole sulfonamide class of compounds can present significant challenges, primarily their limited aqueous solubility. This guide provides a logical, tiered approach to troubleshooting, ensuring the integrity and reproducibility of your assay results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that underpin its solubility characteristics.
Q1: What is this compound and why is its solubility a common issue?
This compound is a small molecule featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[1][2] Its structure includes two key functional groups that dictate its solubility:
-
A methyl group (-CH₃) , which increases the molecule's lipophilicity (fat-solubility) and hydrophobicity (water-insolubility).
-
A sulfonamide group (-SO₂NH₂) , which is weakly acidic.[3]
The interplay between the lipophilic thiazole-methyl core and the polar, acidic sulfonamide group results in a compound that is sparingly soluble in aqueous buffers at neutral pH. Many modern drug candidates trend toward higher lipophilicity, which often leads to lower intrinsic aqueous solubility.[4]
Q2: How does pH critically influence the solubility of this compound?
The sulfonamide group is an ionizable proton donor, making the entire molecule a weak acid. The solubility of sulfonamides is therefore highly pH-dependent.[5][6]
-
At low or neutral pH (e.g., below its pKa): The sulfonamide group remains largely in its neutral, un-ionized form (R-SO₂NH₂). This form is less polar and significantly less soluble in water.[5]
-
At alkaline pH (e.g., above its pKa): The sulfonamide group deprotonates to form a negatively charged, ionized salt (R-SO₂NH⁻). This ionized form is more polar and exhibits substantially higher aqueous solubility.[3]
Therefore, increasing the pH of your aqueous assay buffer is a primary and highly effective strategy to enhance the solubility of this compound.[7][8][9]
Q3: What is the standard solvent for preparing a high-concentration stock solution?
For poorly water-soluble compounds, the standard industry practice is to first prepare a concentrated stock solution in an organic solvent.[10][11]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it the solvent of choice for compound libraries.[12]
-
Alternatives: If DMSO is incompatible with your assay, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol may be considered, though they may offer lower solubilizing power for this specific compound class.
It is crucial to note that the solubility in the organic stock solvent is distinct from the compound's solubility in the final aqueous assay medium. The most common solubility issue arises not from dissolving the compound in DMSO, but from its subsequent precipitation when diluted into your aqueous buffer.[13]
Section 2: Troubleshooting Guide - From Stock to Working Solution
This section provides a systematic, problem-and-solution approach to guide you through common experimental hurdles.
Problem 1: The compound powder will not fully dissolve in DMSO to create a clear stock solution.
This issue typically arises from attempting to create a supersaturated solution or from insufficient energy input during dissolution.
Causality: The concentration you are attempting to make exceeds the compound's solubility limit in DMSO at room temperature, or the dissolution kinetics are slow.
Troubleshooting Protocol:
-
Verify Concentration: Do not assume a standard concentration (e.g., 10 mM). If this is your first time with this compound, start by preparing a smaller test volume at a lower concentration (e.g., 1-5 mM). The goal is to find the highest concentration that remains stable and clear.[14]
-
Ensure Solvent Quality: Use only anhydrous, high-purity DMSO (≥99.9%). Water contamination can reduce its solvating power for hydrophobic compounds.
-
Apply Gentle Energy: Dissolution is an active process. Some compounds require time and energy to fully dissolve.[14]
-
Vortex: Vortex the solution vigorously for 1-2 minutes.
-
Sonicate: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.
-
Warm Gently: Place the vial in a 37°C water bath for 10-15 minutes.[15] Do not overheat, as this can degrade the compound.
-
-
Final Inspection: After applying energy, let the solution rest at room temperature for 30 minutes and inspect for any precipitation. A stable stock solution should remain perfectly clear.[14]
-
Store Properly: Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[16]
Caption: Workflow for preparing a stable DMSO stock solution.
Problem 2: The DMSO stock is clear, but a precipitate forms immediately upon dilution into my aqueous assay buffer.
This is the most frequent and critical solubility challenge. It occurs when the compound's concentration in the final working solution exceeds its aqueous solubility limit. The small percentage of DMSO is no longer sufficient to keep the hydrophobic compound in solution.[4][13][17]
Causality: The transition from a high-DMSO environment to a high-water environment causes the compound to "crash out" of solution. The final concentration of your compound is functionally zero, invalidating the experiment.
Troubleshooting Decision Tree:
Follow this tiered strategy, starting with the simplest and least invasive modifications.
Sources
- 1. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. bmj.com [bmj.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fastercapital.com [fastercapital.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1,2-thiazole-5-sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this important sulfonamide. As Senior Application Scientists, we have synthesized the following information based on established principles of heterocyclic and sulfonamide chemistry to provide a comprehensive resource for your research.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process, commencing with the formation of a key intermediate, 5-amino-3-methyl-1,2-thiazole. This intermediate is then converted to the final product via a diazotization-sulfonylation-amination sequence. This guide will walk you through each stage, highlighting critical parameters and potential pitfalls.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 3-methyl-1,2-thiazole core?
A1: A common and effective method for constructing the 1,2-thiazole ring is through the Hantzsch thiazole synthesis.[1] For a 3-methyl-substituted thiazole, a typical starting material would be a thioamide, such as thioacetamide, which is reacted with an appropriate α-haloketone.
Q2: Why is the diazotization of 5-amino-3-methyl-1,2-thiazole a critical step?
A2: The diazotization step is crucial as it converts the relatively unreactive amino group into a highly reactive diazonium salt. This diazonium group is an excellent leaving group (as N₂ gas), facilitating the subsequent introduction of the sulfonyl chloride moiety. Careful control of temperature during this exothermic reaction is paramount to prevent decomposition of the unstable diazonium salt.
Q3: What are the primary challenges in the final amination step?
A3: The primary challenges in the amination of 3-methyl-1,2-thiazole-5-sulfonyl chloride include ensuring the complete reaction of the sulfonyl chloride and managing the formation of potential side products. Over-reaction or reaction with the solvent can lead to impurities. Careful control of the stoichiometry of the amine and reaction temperature is essential for a clean conversion.
Q4: Can I use a different sulfonating agent?
A4: While the conversion of a diazonium salt to a sulfonyl chloride using sulfur dioxide and a copper catalyst is a standard and reliable method, other sulfonating agents can be employed in different synthetic routes. However, for this specific transformation from the 5-amino precursor, the described method is generally the most efficient.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 5-amino-3-methyl-1,2-thiazole | Incomplete reaction of starting materials. Side reactions due to incorrect temperature. Inefficient purification. | Ensure the use of high-purity thioacetamide and the appropriate α-haloketone. Monitor the reaction temperature closely; the Hantzsch synthesis can be exothermic. Optimize the recrystallization solvent system to minimize product loss. |
| Decomposition of the diazonium salt | The reaction temperature is too high. The diazonium salt is inherently unstable and has been allowed to stand for too long. | Maintain the reaction temperature at 0-5 °C using an ice-salt bath. Use the freshly prepared diazonium salt immediately in the subsequent sulfonylation step without isolation. |
| Low yield of 3-methyl-1,2-thiazole-5-sulfonyl chloride | Inefficient conversion of the diazonium salt. Loss of product during workup. | Ensure a continuous and sufficient supply of sulfur dioxide gas. Use a catalytically active form of copper(I) chloride. Perform the extraction with a suitable organic solvent promptly after the reaction is complete. |
| Presence of impurities in the final sulfonamide product | Incomplete reaction of the sulfonyl chloride. Hydrolysis of the sulfonyl chloride back to the sulfonic acid. Formation of bis-sulfonated byproducts. | Use a slight excess of the aminating agent (e.g., aqueous ammonia) to drive the reaction to completion. Ensure anhydrous conditions during the workup of the sulfonyl chloride to prevent hydrolysis. Control the stoichiometry of the reagents carefully. Purify the final product by recrystallization or column chromatography. |
| Reaction fails to go to completion | Inactive reagents or catalysts. Insufficient reaction time or temperature. | Check the quality and purity of all reagents, especially the thioamide and the copper catalyst. Monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the reaction time and temperature as needed.[1] |
IV. Experimental Protocols
The following protocols provide a step-by-step guide for the proposed synthesis of this compound.
Protocol 1: Synthesis of 5-amino-3-methyl-1,2-thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Thioacetamide
-
Appropriate α-haloketone (e.g., 2-chloroacetoacetonitrile)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thioacetamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the α-haloketone (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-amino-3-methyl-1,2-thiazole.
Protocol 2: Synthesis of this compound
This protocol outlines the three-step conversion of the amino group to the sulfonamide.
Step 1: Diazotization of 5-amino-3-methyl-1,2-thiazole
Materials:
-
5-amino-3-methyl-1,2-thiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ice
Procedure:
-
Suspend 5-amino-3-methyl-1,2-thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Synthesis of 3-methyl-1,2-thiazole-5-sulfonyl chloride
Materials:
-
Freshly prepared diazonium salt solution
-
Sulfur dioxide gas
-
Copper(I) chloride
-
Acetic acid
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide gas at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice-water and extract the sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent under reduced pressure at low temperature to obtain the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride. This product is often used in the next step without further purification due to its reactivity.
Step 3: Amination to this compound
Materials:
-
Crude 3-methyl-1,2-thiazole-5-sulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride in a suitable organic solvent like dichloromethane at 0-5 °C.
-
Slowly add concentrated aqueous ammonia (excess) to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
V. Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
VI. Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide to troubleshooting the synthesis.
VII. References
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide
Welcome to the technical support center for the synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and purity of the final compound.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached through a two-step process. The first step involves the chlorosulfonation of 3-methyl-1,2-thiazole to yield the key intermediate, 3-methyl-1,2-thiazole-5-sulfonyl chloride. This is followed by the amination of the sulfonyl chloride to produce the final sulfonamide product. While this pathway is conceptually straightforward, careful control of reaction conditions is paramount to avoid potential side reactions and ensure a high yield of the desired product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Part 1: Chlorosulfonation of 3-Methyl-1,2-thiazole
This initial step is critical and often presents the most significant challenges. The use of a strong electrophile like chlorosulfonic acid requires careful handling and precise control over the reaction environment.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorosulfonation on the 3-methyl-1,2-thiazole ring?
A1: The chlorosulfonation of an aromatic or heteroaromatic ring is a classic electrophilic aromatic substitution reaction.[2] At lower temperatures, chlorosulfonic acid can generate the electrophile, chlorosulfonium ion (
Q2: Why is temperature control so crucial in this step?
A2: Temperature control is critical for several reasons. Firstly, the reaction with chlorosulfonic acid is highly exothermic.[3] Poor temperature control can lead to a rapid, uncontrolled reaction, increasing the risk of side product formation and posing a safety hazard. Secondly, at higher temperatures, chlorosulfonic acid can generate sulfur trioxide (
Q3: What are the common side products in the chlorosulfonation of 3-methyl-1,2-thiazole?
A3: The primary side products can include:
-
3-Methyl-1,2-thiazole-5-sulfonic acid: This results from the hydrolysis of the sulfonyl chloride intermediate by any residual moisture in the reactants or the reaction environment.[4]
-
Over-sulfonated products: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), disulfonated or other polysulfonated byproducts may form.
-
Ring-opened or degradation products: Thiazole rings can be susceptible to degradation under strongly acidic and oxidative conditions.
Troubleshooting Guide: Chlorosulfonation
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or no yield of sulfonyl chloride | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Hydrolysis of the sulfonyl chloride. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[5] 2. Optimize temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid and allow the reaction to warm to room temperature slowly. 3. Ensure anhydrous conditions: Use dry glassware and anhydrous solvents to minimize hydrolysis of the highly reactive sulfonyl chloride.[4] |
| Formation of a sticky, dark-colored reaction mixture | 1. Polymerization or degradation of the thiazole ring. 2. Overheating of the reaction. | 1. Control the rate of addition: Add the chlorosulfonic acid dropwise to the solution of 3-methyl-1,2-thiazole to manage the exotherm. 2. Use an appropriate solvent: Inert solvents like chloroform or dichloromethane can help to dissipate heat and control the reaction. |
| Product is the sulfonic acid instead of the sulfonyl chloride | 1. Presence of water during the reaction or work-up. 2. Incomplete reaction with the chlorinating agent within the chlorosulfonic acid. | 1. Strict anhydrous conditions: Dry all solvents and glassware thoroughly before use. 2. Careful work-up: Quench the reaction by pouring it onto crushed ice and immediately extracting the product into a non-polar organic solvent to minimize contact time with the aqueous phase. |
Part 2: Amination of 3-Methyl-1,2-thiazole-5-sulfonyl chloride
The second step involves the reaction of the sulfonyl chloride intermediate with an ammonia source to form the desired sulfonamide. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Frequently Asked Questions (FAQs)
Q1: What are the best ammonia sources for this amination reaction?
A1: Common ammonia sources include aqueous ammonia, ammonium hydroxide, or ammonia gas bubbled through an appropriate solvent. The choice depends on the scale of the reaction and the desired reaction conditions. For laboratory-scale synthesis, aqueous ammonium hydroxide is often convenient.
Q2: How can I monitor the progress of the amination reaction?
A2: TLC is an effective method for monitoring the disappearance of the sulfonyl chloride starting material and the appearance of the more polar sulfonamide product.[5] Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: What are the potential side reactions during the amination step?
A3: The main side reactions include:
-
Hydrolysis of the sulfonyl chloride: If the reaction is not carried out efficiently, the sulfonyl chloride can hydrolyze back to the sulfonic acid, especially in aqueous ammonia.[4]
-
Formation of the corresponding sulfone: This is less common but can occur under certain conditions, particularly if there are reactive species that can lead to C-S bond formation.
Troubleshooting Guide: Amination
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride starting material. 3. Difficult purification. | 1. Use excess ammonia source: Employing a molar excess of the ammonia source can drive the reaction to completion. 2. Control temperature: While the reaction is generally robust, maintaining a moderate temperature (e.g., room temperature) can prevent unwanted side reactions. 3. Optimize work-up: After the reaction, acidification of the mixture will protonate the sulfonamide, which may aid in its precipitation or extraction. Subsequent neutralization can yield the final product. |
| Product is contaminated with the sulfonic acid | 1. The sulfonyl chloride starting material was already partially hydrolyzed. 2. Hydrolysis occurred during the amination reaction. | 1. Use freshly prepared sulfonyl chloride: The sulfonyl chloride intermediate can be unstable and should be used immediately after preparation and isolation.[6] 2. Minimize reaction time in aqueous media: If using aqueous ammonia, ensure the reaction goes to completion efficiently to reduce the time the sulfonyl chloride is exposed to water. |
| Difficulty in isolating the final product | 1. The product is highly soluble in the reaction solvent. 2. The product is an oil or a sticky solid. | 1. Solvent selection: Choose a solvent for the reaction in which the starting material is soluble but the product has limited solubility, allowing for precipitation upon formation. 2. Purification techniques: If direct precipitation is not feasible, purification by column chromatography on silica gel is a standard method.[7] Recrystallization from a suitable solvent system can also be employed to obtain a pure, crystalline product.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl chloride
Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water.[3] This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 3-methyl-1,2-thiazole (1.0 eq) in an anhydrous solvent (e.g., chloroform or dichloromethane).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its instability.[6]
Protocol 2: Synthesis of this compound
-
Dissolve the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone or THF).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl to precipitate the crude sulfonamide.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[7]
Visualization of Key Reaction Mechanisms
Diagram of the Main Reaction and a Key Side Reaction
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. excli.de [excli.de]
stability testing of 3-Methyl-1,2-thiazole-5-sulfonamide under experimental conditions
Technical Support Center: Stability Testing of 3-Methyl-1,2-thiazole-5-sulfonamide
Introduction & Scope
This technical guide provides a comprehensive framework for designing and troubleshooting stability studies for this compound. As a molecule incorporating both a sulfonamide moiety and a 1,2-thiazole heterocyclic ring, it presents a unique stability profile that requires a systematic approach to identify potential degradation pathways and establish a robust stability-indicating analytical method.
This document is intended for researchers, analytical chemists, and formulation scientists. It translates regulatory expectations, such as those outlined in ICH guidelines, into practical, actionable advice.[1][2][3] We will move from foundational questions to detailed troubleshooting of common experimental hurdles, ensuring scientific integrity at each step.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a stability testing program for this compound.
Q1: What are the primary chemical liabilities of this compound?
A1: Based on its structure, the molecule has two primary areas of potential instability:
-
The Sulfonamide Group: This functional group is known to be susceptible to hydrolysis, particularly under acidic conditions.[4][5]
-
The 1,2-Thiazole Ring: Thiazole rings and their derivatives can be susceptible to oxidative and photolytic degradation.[6][7][8] The presence of a methyl group and a sulfonamide group will influence the electron density of the ring, affecting its reactivity.
Q2: What are the goals of a forced degradation (stress testing) study for this compound?
A2: Forced degradation studies are mandatory and serve several key purposes:
-
Elucidate Degradation Pathways: To understand how the molecule breaks down under harsh conditions (e.g., acid, base, oxidation, light, heat).[9][10]
-
Develop a Stability-Indicating Method: To prove that your analytical method (typically HPLC) can separate the intact drug from all potential degradation products.[1][9] This is crucial for accurate quantification during long-term stability studies.
-
Inform Formulation and Packaging: If the molecule is highly sensitive to light, for example, it will necessitate light-protective packaging.[11][12]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][13] Degradation below 5% may not be sufficient to prove your analytical method's specificity, while degradation above 20% can lead to secondary and tertiary degradation products that complicate the analysis and may not be relevant to real-world storage conditions.[13]
Q4: What analytical technique is most suitable for stability testing?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.[14][15][16] A reversed-phase HPLC method is typically the starting point. The ultimate goal is to develop a "stability-indicating method" that can resolve the parent peak from all process impurities and degradation products. LC-MS is particularly valuable during forced degradation studies for the rapid identification of unknown degradant peaks.[14][16]
Troubleshooting Guide: Experimental Challenges & Solutions
This section is formatted to address specific problems you might encounter during your experiments.
Q: My assay value is decreasing, but I don't see any new peaks on my HPLC chromatogram. What is happening?
A: This is a common and critical issue. The causality can be traced to several possibilities:
-
Cause 1: Degradants are not being retained or detected. Your degradation products might be highly polar and eluting in the solvent front, or they may lack a chromophore necessary for UV detection.
-
Solution:
-
Modify HPLC Method: Use a shallower gradient or a more aqueous starting mobile phase to retain polar compounds.
-
Change Detection Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) where more organic compounds have some absorbance.
-
Use a Universal Detector: Employ a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) that does not rely on a chromophore for detection.
-
-
-
Cause 2: The API is precipitating. Changes in pH (e.g., after neutralizing an acidic stress sample) or solvent concentration can cause the compound to fall out of solution, leading to a lower apparent concentration.
-
Solution: Visually inspect all sample vials before injection. Ensure your diluent has sufficient solubilizing power for the API and its potential degradants across the expected pH range.
-
-
Cause 3: Adsorption to Surfaces. The API or degradants may be adsorbing to the sample vial (glass or plastic) or the HPLC column itself.
-
Solution: Use silanized glass vials or polypropylene vials. Include a "priming" injection of a high-concentration standard to saturate active sites on the column before running your analytical sequence.
-
Q: I am observing poor mass balance in my photostability study. Where did my compound go?
A: Poor mass balance (where the sum of the assay of the parent drug and the percentage of all impurities is significantly less than 100%) in photostability studies often points to specific mechanisms.
-
Cause 1: Formation of Volatile or Gaseous Degradants. Photolytic reactions can sometimes lead to fragmentation of the molecule, such as cleavage of the thiazole ring, producing small, volatile fragments not detected by HPLC.[6]
-
Solution: While difficult to quantify with standard HPLC, using a headspace GC-MS analysis on a stressed sample could help identify volatile products. For routine studies, acknowledging this pathway in your report is key.
-
-
Cause 2: Formation of Insoluble Photoproducts. Cross-linking or polymerization can lead to insoluble materials that are filtered out during sample preparation or do not elute from the HPLC column.
-
Solution: Meticulously check sample vials for any film or precipitate. Alter the sample diluent (e.g., use a stronger organic solvent like acetonitrile or THF) to attempt to dissolve these products.
-
-
Cause 3: Degradant Has a Different Response Factor. Your degradant may have a significantly lower UV response factor at the analytical wavelength compared to the parent compound.
-
Solution: Use a diode array detector (DAD) to compare spectra and analyze at the lambda max (λmax) of the impurity if it is different. The best practice is to use relative response factors (RRFs), which requires isolating and purifying the degradant to create a standard, or using a detector like a mass spectrometer where response is less variable.
-
Q: My hydrolysis results are not reproducible. Why?
A: Hydrolysis kinetics are highly sensitive to experimental conditions.
-
Cause 1: Poor pH Control. The rate of sulfonamide hydrolysis is highly pH-dependent.[4] If your solution is not adequately buffered, the pH can drift as degradation occurs, altering the rate.
-
Solution: Use well-characterized buffers to maintain constant pH throughout the experiment. Measure and record the pH before and after the stress period.
-
-
Cause 2: Temperature Fluctuations. Reaction rates are exponentially dependent on temperature. Inconsistent temperature control will lead to variable results.
-
Solution: Use a calibrated, stable heating block or water bath. For long-duration studies, ensure the heating unit is in a location with stable ambient temperature.[2]
-
-
Cause 3: Catalysis by Trace Metals. Trace metals can catalyze hydrolytic or oxidative processes.
-
Solution: Use high-purity water and reagents. If metal catalysis is suspected, perform a parallel experiment with the addition of a chelating agent like EDTA to see if the degradation rate is reduced.
-
Key Experimental Protocols
These protocols provide a starting point for your investigations. Always perform these studies on a single batch of the drug substance.[17][18]
Forced Degradation Workflow
The overall workflow is designed to test the compound under various stress conditions sequentially and analyze the outcomes.
Caption: Workflow for forced degradation of this compound.
Protocol: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Application:
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Place all samples in a heating block at 60°C.[4] Pull time points at 2, 8, and 24 hours.
-
Quenching & Sample Prep:
-
At each time point, withdraw an aliquot.
-
Immediately neutralize the acid sample with an equivalent amount of NaOH, and the base sample with HCl. This is critical to stop the degradation.
-
Dilute the neutralized sample with your mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the sample at room temperature, protected from light. Pull time points at 8, 24, and 48 hours.
-
Sample Prep: Dilute the sample directly with the mobile phase for analysis. No quenching is typically needed, but if the reaction is very fast, it can be stopped by adding a small amount of sodium bisulfite.
-
Analysis: Analyze by HPLC. Be aware that residual peroxide can damage some HPLC columns; ensure dilutions are adequate.
Protocol: Photostability Testing
This protocol must follow ICH Q1B guidelines.[11][17][18][19]
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid powder in a chemically inert, transparent container.
-
Solution State: Prepare a solution (e.g., 0.5 mg/mL) in a transparent container.
-
-
Controls: Prepare identical "dark control" samples by wrapping the containers securely in aluminum foil.[11][18]
-
Exposure: Place all samples (exposed and dark controls) in a calibrated photostability chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][19]
-
Analysis: After exposure, prepare solutions from both solid and solution samples, as well as the dark controls. Analyze by HPLC. The difference between the exposed sample and the dark control reveals the extent of photodegradation, correcting for any thermal degradation that may have occurred.[11]
Data Presentation & Interpretation
Summarize your forced degradation data clearly to demonstrate the performance of your analytical method.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration/Temp | % Assay Lost | Major Degradant RRT | % Area of Major Degradant | Mass Balance (%) |
| Control | 24 hr / 60°C | < 1.0 | N/A | N/A | 100.2 |
| 0.1 M HCl | 24 hr / 60°C | 15.2 | 0.75 | 14.8 | 99.5 |
| 0.1 M NaOH | 24 hr / 60°C | 4.8 | 0.82 | 4.5 | 100.1 |
| 3% H₂O₂ | 48 hr / RT | 11.5 | 1.15 (N-oxide) | 10.9 | 98.9 |
| Thermal (Solid) | 7 days / 80°C | 2.1 | 0.75 | 1.9 | 99.8 |
| Photolytic (Solid) | ICH Q1B | 9.7 | 1.30 | 9.1 | 97.5* |
*Low mass balance may suggest formation of volatile or non-chromophoric species.
Interpretation:
-
The compound is most sensitive to acidic hydrolysis and oxidation.
-
It shows moderate sensitivity to light and is relatively stable to base and heat.
-
The analytical method successfully separated the main peak from degradants generated under all conditions, demonstrating it is stability-indicating .
References
-
ICH, Q1B Photostability Testing of New Drug Substances and Products. (URL: [Link])
-
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
-
Simplicable, Top 5 Mistakes in Pharma Stability Testing and How to Avoid Them. (URL: [Link])
-
Sampled, Meet the expert: The Importance of Photostability Testing. (URL: [Link])
-
SGS, Photostability. (URL: [Link])
-
European Medicines Agency, Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])
-
Q1 Scientific, Photostability testing theory and practice. (URL: [Link])
-
YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (URL: [Link])
-
BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. (URL: [Link])
-
GMP SOP, Stability testing overview for Pharmaceutical products. (URL: [Link])
-
StabilityStudies.in, Stability Testing Failures and Their Impact on Drug Safety. (URL: [Link])
-
Pharma.Tips, Poor Stability Study Design Leading to Rejections? Common Errors Explained. (URL: [Link])
-
Advances in Bioresearch, Impurity profiling Techniques for Pharmaceuticals – A Review. (URL: [Link])
-
RSSL, The Stability Challenges for Pharmaceutical Products. (URL: [Link])
-
Wikipedia, Thiazole. (URL: [Link])
-
PubMed, Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (URL: [Link])
-
Food Safety and Inspection Service, Determination and Confirmation of Sulfonamides. (URL: [Link])
-
YMER, ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (URL: [Link])
-
NIH, Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (URL: [Link])
-
ResearchGate, Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (URL: [Link])
-
ResearchGate, An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. (URL: [Link])
-
Beijing Xinheng Research Technology Co., Ltd., this compound. (URL: [Link])
-
Biomedical Journal of Scientific & Technical Research, Advances in Impurity Profiling of Pharmaceutical Formulations. (URL: [Link])
-
PMC, Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (URL: [Link])
-
MDPI, Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. heteroanalytical.com [heteroanalytical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. 3 Important Photostability Testing Factors [sampled.com]
- 12. q1scientific.com [q1scientific.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. soeagra.com [soeagra.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. biomedres.us [biomedres.us]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Photostability | SGS USA [sgs.com]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 3-Methyl-1,2-thiazole-5-sulfonamide
Introduction
Welcome to the technical support guide for researchers working with 3-Methyl-1,2-thiazole-5-sulfonamide and related heterocyclic sulfonamides. This document is designed to serve as a primary resource for troubleshooting the variability and inconsistent results that can arise during in-vitro bioassays. As researchers, scientists, and drug development professionals, we understand that reproducibility is the cornerstone of credible science. Inconsistent data not only undermines confidence in your results but also consumes valuable time and resources.
This compound belongs to a class of compounds known for a wide range of biological activities.[1] However, like many small molecules, its behavior in biological assays can be influenced by a multitude of factors, from its intrinsic physicochemical properties to the nuances of the experimental setup.[2][3][4] This guide moves beyond simple procedural lists to explain the causality behind common issues, empowering you to diagnose problems methodically and enhance the robustness of your data.
Our approach is built on three pillars: addressing compound integrity, ensuring the health and identity of the biological system, and optimizing assay execution and data analysis. By systematically validating each component of your workflow, you can build a self-validating system that produces reliable and reproducible results.
Section 1: Compound Integrity - The Source of Truth
The most frequent and often overlooked source of assay variability begins with the compound itself.[5] Before investigating complex biological interactions, it is imperative to confirm that the compound you are adding to the assay is what you think it is, at the concentration you intend.
FAQ 1: My IC₅₀ value for this compound is shifting significantly between experiments. What is the most likely cause?
An unstable IC₅₀ value is a classic sign of inconsistent compound concentration reaching the biological target. The primary suspects are compound solubility and stability.
Causality: this compound, like many heterocyclic compounds, may have limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay media, the compound can precipitate out of solution. This precipitation is often invisible to the naked eye, yet it drastically reduces the effective concentration of the compound available to interact with the target, leading to a perceived loss of potency (a higher IC₅₀).
Troubleshooting Workflow:
-
Visual Solubility Check: Prepare your highest concentration of the compound in the final assay medium. Let it sit for the duration of your experiment (e.g., 24-72 hours) at the assay temperature (e.g., 37°C). Check for visible precipitate against a dark background.
-
Solubility Measurement: If possible, perform a quantitative solubility assessment. After incubation, centrifuge the solution to pellet any precipitate and measure the concentration of the supernatant using HPLC-UV or a similar method.
-
Adjust Stock Concentration: If precipitation is observed or suspected, lower the concentration of your DMSO stock solution and/or decrease the final assay concentration. It is better to have a lower, but fully solubilized, concentration.
-
Solvent Tolerance: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells (including controls) and is well-tolerated by your cells. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.
FAQ 2: I've been using the same DMSO stock for several weeks. Could it be degrading?
Yes, improper storage and handling of DMSO stock solutions are a major source of inconsistent results.[6]
Causality: There are two primary risks associated with DMSO stock solutions:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water uptake dilutes your stock solution over time, leading to lower-than-expected final concentrations in your assay and a gradual loss of potency.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause compound degradation or promote precipitation, especially for less soluble compounds.[5]
Best Practices for Compound Management:
| Practice | Rationale |
| Aliquot Stocks | Upon dissolving the compound, create small, single-use aliquots of your stock solution. This minimizes freeze-thaw cycles and prevents contamination of the entire stock. |
| Store Properly | Store DMSO aliquots at -20°C or -80°C in tightly sealed vials with desiccant to minimize water absorption.[6][8] |
| Limit Room Temperature Exposure | Thaw aliquots immediately before use and keep them on ice. Do not leave stock solutions at room temperature for extended periods, as degradation can occur.[7] |
| Fresh Dilutions | Always prepare fresh intermediate dilutions from the stock aliquot for each experiment. Do not store working dilutions in aqueous buffers. |
Workflow for Proper Compound Plating
Caption: Workflow for preparing and plating compound dilutions.
Section 2: The Biological System - Taming Cellular Complexity
Inconsistent results often arise from variability in the very cells you are studying. Ensuring the identity, health, and consistent state of your cell lines is non-negotiable for reproducible data.[9]
FAQ 3: We've been using the same cell line for years. Why would it suddenly cause variable results?
Cell lines are not static; they can change over time. The two most serious and common issues are misidentification (cross-contamination) and mycoplasma contamination .[10][11]
Causality:
-
Cross-Contamination: It is alarmingly common for a cell line to be completely overtaken by a faster-growing one (e.g., HeLa or K562). If you are unknowingly working with the wrong cell line, your results will be irrelevant to your research question and impossible to reproduce by others using the correct line.[12]
-
Mycoplasma Contamination: Mycoplasma are small bacteria that can infect cell cultures without causing the visible turbidity typical of other bacterial infections. They can alter a vast range of cellular processes, including proliferation, metabolism, and gene expression, leading to high variability and confounding results.[10][13]
The Self-Validating Protocol for Cell Culture:
-
Authenticate Upon Receipt: Always purchase cell lines from a reputable cell bank (e.g., ATCC). Upon receipt, immediately expand the cells and perform a Short Tandem Repeat (STR) profile to confirm their identity.[13][14] This baseline STR profile is your proof of identity.
-
Test for Mycoplasma Regularly: Implement a routine mycoplasma testing schedule (e.g., monthly) for all cell lines in culture using a reliable method like PCR.[11] Quarantine any new cell lines until they are confirmed to be mycoplasma-free.
-
Control Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. Record the passage number for every experiment.
-
Maintain a Master and Working Bank: Prepare a master stock and multiple working stocks from an early passage of the authenticated, mycoplasma-free cells. Once the working stock vials are used up, thaw a new vial from the master bank to create a new working stock, and re-authenticate.
FAQ 4: My assay medium contains Fetal Bovine Serum (FBS). Could this affect the compound's activity?
Absolutely. This is a critical and often underestimated factor for sulfonamide-containing compounds.
Causality: Many sulfonamides are known to bind to serum proteins, particularly albumin.[15][16] This binding is a reversible equilibrium. The fraction of the compound bound to protein is sequestered and unable to interact with its intracellular target. Only the "free" fraction is biologically active.
Impact on Bioassays:
-
Batch-to-Batch Variability: The exact protein composition of FBS can vary from batch to batch. A new lot of FBS with a higher albumin concentration could bind more of your compound, reducing its apparent potency and causing a rightward shift in your dose-response curve.
-
Inconsistent Potency: If you run an assay with 10% FBS one day and 5% FBS the next, you will change the free fraction of the compound and get different results.
Troubleshooting & Mitigation:
-
Test New FBS Lots: Before putting a new lot of FBS into general use, test it alongside your old lot with a standard positive control compound to ensure consistent results.
-
Reduce Serum Concentration: If possible, perform the assay in a reduced-serum or serum-free medium. This may require an adaptation period for the cells.
-
Maintain Consistency: If serum is required, ensure the type and concentration are kept strictly consistent across all experiments you wish to compare.
-
Consider a Biochemical Assay: To eliminate the variable of serum binding entirely, test the compound in a purified, cell-free biochemical assay (e.g., an enzyme inhibition assay) if the direct target is known. This can help confirm whether the variability is due to cellular factors or the compound itself.
Visualizing the Impact of Serum Protein Binding
Caption: Equilibrium between free and serum protein-bound compound.
Section 3: Assay Execution & Data Interpretation
Even with a perfect compound solution and a validated biological system, poor experimental technique and improper data analysis can introduce significant variability.[17]
FAQ 5: I see an "edge effect" on my 96-well plates where cells on the outer rows/columns behave differently. How do I prevent this?
Edge effects are a common systematic error in plate-based assays, often caused by differential evaporation and temperature gradients.[18]
Causality: The wells on the perimeter of a microplate are more exposed to the external environment, leading to faster evaporation of the culture medium. This increases the osmolarity and the concentration of media components and the test compound, which can stress the cells and alter their response.
Mitigation Strategies:
| Strategy | Implementation |
| Humidified Incubation | Ensure your incubator has a properly filled and maintained water pan to maintain high humidity. |
| Plate Sealing | Use breathable sealing films for long-term incubations to minimize evaporation while allowing gas exchange. |
| Avoid Outer Wells | The most robust solution is to not use the outer 36 wells of a 96-well plate for experimental samples. Fill these wells with sterile PBS or media to act as a humidity buffer. |
| Randomized Plate Layout | If using the full plate is unavoidable, use a randomized plate map where each condition (including controls) is distributed across different areas of the plate. This prevents a single condition from being disproportionately affected by an edge effect. |
FAQ 6: How can I be sure my results are statistically significant and not just random noise?
Robust data analysis is crucial for distinguishing a true biological effect from experimental variability.[19][20]
Causality: High-throughput and cell-based assays are inherently noisy. Without proper controls and statistical rigor, it's easy to misinterpret random fluctuations as a positive "hit" or to miss a real effect.
Best Practices for Data Analysis:
-
Include Proper Controls on Every Plate:
-
Negative (Vehicle) Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This defines the 0% effect level.
-
Positive Control: A known inhibitor or activator of the target/pathway. This confirms the assay is working as expected.
-
Untreated Control: Cells in media alone.
-
-
Calculate Quality Metrics: For each plate, calculate a quality metric like the Z'-factor to assess the separation between your positive and negative controls. A Z'-factor > 0.5 indicates a robust assay.
-
Normalize Data: Normalize the data on each plate to its own internal controls. Raw data should not be directly compared across different plates or experiments. A common normalization scheme is to set the mean of the negative control to 0% inhibition and the mean of the positive control to 100% inhibition.
-
Perform Replicates: Run at least three biological replicates for each experiment (i.e., experiments performed on different days with fresh reagents) to assess the reproducibility of the effect. Technical replicates (multiple wells on the same plate) assess the precision of the assay on that day.
-
Use Appropriate Curve Fitting: For dose-response curves, use a non-linear regression model with four parameters (bottom, top, Hill slope, and IC₅₀). Visually inspect the curve fits to ensure they accurately represent the data.[19]
General Troubleshooting Decision Tree
Caption: A systematic approach to troubleshooting bioassay variability.
Appendix A: Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for using a commercial PCR-based mycoplasma detection kit, which is the recommended method for its high sensitivity and specificity.
-
Sample Preparation: Collect 1 mL of spent culture medium from a cell culture flask that is ~70-80% confluent and has been incubated for at least 48 hours.
-
DNA Extraction (if required): Some kits can use the supernatant directly, while others require a simple boiling or extraction step to release DNA. Follow the manufacturer's instructions.
-
PCR Reaction Setup: In a sterile PCR tube, combine the PCR master mix, primers (provided in the kit), and your sample DNA. Also include a positive control (provided) and a negative control (sterile water).
-
Thermocycling: Run the PCR reaction using the cycling conditions specified in the kit's manual.
-
Analysis: Analyze the PCR products via agarose gel electrophoresis. The presence of a band of a specific size in your sample lane indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
STR profiling is the gold standard for authenticating human cell lines.[14] This service is typically outsourced to a specialized facility.
-
Sample Submission: Prepare a sample of your cell line according to the service provider's instructions. This is usually a pellet of 1-2 million cells or extracted genomic DNA.
-
STR Analysis: The provider will use PCR to amplify specific short tandem repeat loci in the genome. The size of the amplified fragments is unique to an individual, creating a genetic fingerprint.
-
Data Comparison: The resulting STR profile is compared against a reference database of known cell lines (e.g., ATCC, Cellosaurus).[14] A match of ≥80% is typically required to confirm the identity of the cell line.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. [Link]
-
Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 215. [Link]
-
Vazquez, M., Nagaraja, R., & Moulos, P. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. BMC Bioinformatics, 17(1), 346. [Link]
-
Zhang, X. D., Lacson, R., & Zhang, Z. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
-
Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., Gaudio, B., Bar-Nahum, L., Haas, K., El-Hachem, N., Sch-Jou, P., Korkola, J. E., Gray, J. W., Sorger, P. K., & LINCS Consortium. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., Gaudio, B., Bar-Nahum, L., Haas, K., El-Hachem, N., Sch-Jou, P., Korkola, J. E., Gray, J. W., & Sorger, P. K. (2019). A Multi-center Study on Factors Influencing the Reproducibility of In Vitro Drug-Response Studies. Cell Systems, 9(4), 380-389.e4. [Link]
-
WiCell. (2025). What Are the Differences Between Cell Line Authentication and Mycoplasma Testing?. WiCell.org. [Link]
-
Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Dispendix.com. [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Statistical Analysis of Systematic Errors in High-Throughput Screening. Journal of Biomolecular Screening, 10(6), 557-567. [Link]
-
Beckman Coulter. (n.d.). Compound Management and Integrity. Beckman.com. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMPPlastics.com. [Link]
-
Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. CellCultureDish.com. [Link]
-
Zhang, X. D., Lacson, R., & Zhang, Z. (2006). Statistical practice in high-throughput screening data analysis. Semantic Scholar. [Link]
-
Holland-Crimmin, S., et al. (2011). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. Current Protocols in Chemical Biology. [Link]
-
Miranda, M., et al. (2017). Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. Translational Cancer Research. [Link]
-
Wang, Y., et al. (2023). Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking. Journal of Molecular Liquids. [Link]
-
Rolinson, G. N. (1964). The binding of antibiotics to serum proteins. Postgraduate Medical Journal. [Link]
-
Asif, M. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. [Link]
Sources
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dispendix.com [dispendix.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpplastic.com [gmpplastic.com]
- 9. news-medical.net [news-medical.net]
- 10. atcc.org [atcc.org]
- 11. Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are the Differences Between Cell Line Authentication and Mycoplasma Testing? [synapse.patsnap.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Cell Line Authentication Resources [worldwide.promega.com]
- 15. Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The binding of antibiotics to serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
enhancing the selectivity of 3-Methyl-1,2-thiazole-5-sulfonamide for specific enzyme isoforms
Here is the technical support center with troubleshooting guides and FAQs you requested.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and experimental protocols focused on a critical challenge in medicinal chemistry: enhancing the selectivity of enzyme inhibitors for specific isoforms, using 3-Methyl-1,2-thiazole-5-sulfonamide as a representative lead compound.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource is designed to empower you to overcome common hurdles and rationally design more specific and effective inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a rational drug design campaign for isoform selectivity.
Q1: What is this compound, and what are its likely enzyme targets?
This compound (CAS: 1022128-99-9) is a heterocyclic compound featuring two key pharmacophoric elements: a sulfonamide group (-SO₂NH₂) and a thiazole ring.[1]
-
The Sulfonamide Moiety : This group is a well-established zinc-binding group (ZBG). It can coordinate with the Zn²⁺ ion present in the active site of metalloenzymes, making it a potent inhibitor.[2] The primary and most studied targets for sulfonamide-based inhibitors are the Carbonic Anhydrases (CAs) .[3][4]
-
The Thiazole Scaffold : The five-membered thiazole ring serves as a rigid scaffold to orient the sulfonamide group for optimal binding. The methyl group at position 3 can influence lipophilicity and steric interactions within the enzyme's active site.[5] The thiazole ring itself can participate in favorable interactions, such as π-π stacking, with aromatic residues like tyrosine in an enzyme's binding pocket.[5]
Given this structure, the most probable targets are the various isoforms of human Carbonic Anhydrase (hCA). While other metalloenzymes or even kinases could be potential off-targets, the initial hypothesis for this scaffold would strongly favor the hCA family.
Q2: Why is achieving isoform selectivity so critical in drug development?
Selectivity is the cornerstone of modern pharmacology. While an inhibitor might potently block a disease-relevant enzyme isoform, its clinical success is often dictated by its ability to avoid inhibiting other, structurally similar isoforms.
-
Minimizing Off-Target Side Effects : Many enzyme isoforms are ubiquitously expressed and perform essential physiological functions. For example, hCA II is one of the most abundant and catalytically active isoforms, involved in pH regulation and electrolyte secretion throughout the body.[6] A non-selective inhibitor that hits hCA II while targeting a tumor-associated isoform like hCA IX could lead to a range of undesirable side effects.[4]
-
Improving the Therapeutic Window : A selective drug can be administered at a concentration high enough to effectively engage its intended target without causing toxicity from off-target inhibition. This "therapeutic window" is often wider for selective compounds.
-
Validating Biological Hypotheses : In a research setting, a highly selective inhibitor acts as a precise chemical probe to interrogate the function of a single isoform, ensuring that the observed biological effects are truly due to the inhibition of the target of interest and not a promiscuous kinase or other enzyme.[7]
Q3: What are the key human Carbonic Anhydrase (hCA) isoforms, and why do their differences matter for selectivity?
The hCA family comprises 15 known isoforms with varying tissue distribution, subcellular localization, and catalytic activity.[8][9] These differences are critical for designing selective inhibitors. Targeting specific isoforms is a therapeutic strategy for diseases like glaucoma, epilepsy, and cancer.[6][10][11]
| Isoform | Location | Catalytic Activity | Therapeutic Relevance |
| hCA I | Cytosolic (high in red blood cells) | Low-Medium | Generally considered an off-target.[6] |
| hCA II | Cytosolic (ubiquitous) | Very High | Primary off-target for many drugs; target for glaucoma and diuretics.[6][12] |
| hCA IV | Membrane-bound | High | Involved in renal and ocular physiology.[13] |
| hCA VA/VB | Mitochondrial | Medium-High | Involved in metabolic pathways like gluconeogenesis and lipogenesis.[8] |
| hCA VII | Cytosolic (brain) | High | Target for neuropathic pain and epilepsy.[14] |
| hCA IX | Transmembrane (tumor-associated) | Very High | Overexpressed in hypoxic tumors; key anticancer target.[4][13] |
| hCA XII | Transmembrane (tumor-associated) | High | Overexpressed in various cancers; anticancer and glaucoma target.[11][13] |
The active sites of these isoforms, while sharing a conserved zinc-coordinating histidine triad, possess subtle but exploitable differences in their amino acid composition, particularly at the rim of the active site cavity.[4][15] These differences are the molecular basis for achieving selectivity.
Part 2: Strategic Guide to Enhancing Selectivity
This section outlines the workflow and key strategies for transforming a potent but non-selective inhibitor into a highly selective chemical probe or drug lead.
Workflow for Enhancing Inhibitor Selectivity
The process is an iterative cycle of design, synthesis, and testing. Each cycle provides crucial data to inform the next round of molecular modifications.
Caption: Iterative workflow for selectivity enhancement.
Q4: How do I begin assessing the isoform selectivity of my lead compound?
The first step is to establish a baseline selectivity profile. This is achieved by screening your compound against a panel of relevant enzyme isoforms.
-
Assemble an Isoform Panel : For a suspected CA inhibitor, a standard panel should include the ubiquitous, off-target isoforms (hCA I, hCA II) and the desired therapeutic target(s) (e.g., hCA IX, hCA XII for oncology).[6][11]
-
Choose an Assay Format : Biochemical assays are preferred as they provide a direct measure of enzyme inhibition.[16]
-
Stopped-Flow CO₂ Hydration Assay : This is the gold standard for CAs, directly measuring the catalytic event. It provides highly accurate inhibition constants (Kᵢ).[11]
-
Esterase Activity Assay : A simpler, colorimetric method using substrates like 4-nitrophenyl acetate (4-NPA). It is suitable for high-throughput screening but can be prone to artifacts. Results should be confirmed with the stopped-flow method.
-
-
Determine Inhibition Constants (Kᵢ or IC₅₀) : Initially, screen at a single high concentration (e.g., 10 µM) to identify "hits." For any isoform showing significant inhibition (>70%), perform a full dose-response curve to determine the IC₅₀ or Kᵢ value.[16][17]
The output is a selectivity ratio , calculated by dividing the Kᵢ for an off-target isoform (e.g., hCA II) by the Kᵢ for the on-target isoform (e.g., hCA IX). A higher ratio indicates better selectivity.
Q5: What are the primary strategies for enhancing the selectivity of my thiazole sulfonamide inhibitor?
Once you have a baseline profile, the goal is to introduce chemical modifications that exploit the subtle differences between isoform active sites.
This is the most effective and widely used strategy for sulfonamide inhibitors.[18] It involves appending chemical functionalities (tails) to the core scaffold (the thiazole ring) that can form specific interactions with non-conserved amino acids at the entrance of the active site.
Caption: Exploiting active site differences via the "tail approach".
-
Exploiting the "130s Subpocket" : The region around residues 131, 132, and 135 differs significantly between isoforms. For example, hCA II has a bulky Phe131, while hCA IX has a smaller Val131 and a charged Asp132.[15]
-
Actionable Insight : Appending a bulky hydrophobic tail to your thiazole ring may cause a steric clash with Phe131 in hCA II, reducing affinity. Conversely, a tail with a hydrogen bond donor could form a favorable interaction with Asp132 in hCA IX, increasing affinity and thus selectivity.
-
-
Targeting Entrance-Zone Residues : Residues like His64 and Arg60 at the entrance of the active site also vary. A salt bridge interaction with Arg60 is a known strategy to enhance bias for hCA IX.[15]
If crystal structures of your target isoforms are available, computational docking can predict how modifications will affect binding.[12][19]
-
In Silico Docking : Dock your lead compound and proposed analogs into the crystal structures of your on-target and off-target isoforms. Analyze the binding poses to identify potential favorable interactions or steric clashes. This can help prioritize which analogs to synthesize, saving time and resources.[4][12]
-
Structure-Based Redesign : Analyze the pattern of packing defects, known as "dehydrons" (solvent-exposed hydrogen bonds), which are not conserved across isoforms. Redesigning your inhibitor to "wrap" or protect a unique dehydron in your target isoform can significantly enhance specificity.[20]
While the sulfonamide is highly effective, its pKa can influence affinity. Lowering the pKa generally increases affinity across all isoforms but does not inherently confer selectivity.[15] However, subtle modifications to the electronics of the thiazole ring can fine-tune this property.
Part 3: Troubleshooting Experimental Assays
Enzyme inhibition assays can be sensitive. This section provides solutions to common problems encountered during selectivity profiling.
Q6: My initial screening shows my compound is potent but completely non-selective. What are my next steps?
This is a common starting point.
-
Confirm the Result : Re-run the assay to ensure the result is not due to experimental error. Use a known selective inhibitor as a positive control.
-
Analyze the Structure : A compact, polar compound without significant "tail" functionalities is likely to bind deep within the conserved part of the active site, leading to poor selectivity. This is a strong indication that a "tail approach" is necessary.[15]
-
Initiate Structure-Based Design : This is the ideal time to use computational docking. Dock your compound into hCA II and hCA IX. The docking poses will likely be very similar. Use the model to explore vectors where you can add chemical tails that will interact with the non-conserved residues.
Q7: I'm observing inconsistent Kᵢ or IC₅₀ values between experiments. What are the common causes?
Reproducibility is key. Inconsistent data often points to issues with assay conditions or reagents.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| High Well-to-Well Variability | - Inaccurate pipetting.- Air bubbles in wells.- Improper mixing of reagents. | - Use calibrated pipettes.- Pipette gently against the well wall.- Ensure all frozen components are fully thawed and vortexed before use.[21] |
| IC₅₀ Value Drifts Between Plates/Days | - Reagent degradation (enzyme, substrate).- Temperature fluctuations.- Variation in incubation times. | - Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.- Prepare fresh substrate for each experiment.- Ensure all reagents and plates are equilibrated to the assay temperature (e.g., 25°C).[21] |
| Assay Signal is Low or Absent | - Inactive enzyme.- Incorrect buffer pH or composition.- Wavelength set incorrectly on the plate reader. | - Test enzyme activity with a positive control inhibitor.- Verify the pH of your assay buffer.- Double-check the instrument settings against the protocol's specifications.[21] |
| Unexpectedly High Inhibition | - Compound precipitation at high concentrations.- Sample contamination with an inhibitor (e.g., EDTA, detergents).[22] | - Check compound solubility in the final assay buffer. Use DMSO as a vehicle if needed, keeping the final concentration <1%.- Perform a "spike and recovery" experiment to check for inhibitors in your sample buffer.[22] |
Q8: How do I validate that my modifications have truly enhanced selectivity and are not just assay artifacts?
Validation is crucial for confidence in your results.
-
Orthogonal Assays : Confirm your primary assay results using a different method. If you used a 4-NPA esterase assay for initial screening, validate your top hits using the gold-standard stopped-flow CO₂ hydration assay.
-
Mechanism of Action (MOA) Studies : Determine the mode of inhibition (e.g., competitive, non-competitive). This is done by measuring the Kᵢ at multiple substrate concentrations.[17] A truly selective compound should display a consistent mechanism of action against the target isoform.
-
Cellular Target Engagement Assays : The ultimate proof of selectivity is demonstrating that your compound inhibits the target isoform in a cellular context without affecting off-target isoforms. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target binding in intact cells.
Part 4: Key Experimental Protocols
Protocol 1: General Stopped-Flow Assay for Carbonic Anhydrase Inhibition
This protocol describes the standard method for determining Kᵢ values for hCA inhibitors by monitoring the hydration of CO₂.
Materials:
-
Purified recombinant hCA isoform (e.g., hCA II or hCA IX).
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 10 mM HEPES or TAPS, pH 7.4, containing 20 mM Na₂SO₄.
-
pH indicator: 0.2 mM Phenol Red.
-
CO₂-saturated water (prepare by bubbling CO₂ gas through Milli-Q water for 30 min).
Procedure:
-
Instrument Setup : Set up a stopped-flow spectrophotometer to monitor the absorbance change at 557 nm. Equilibrate the system to 25°C.
-
Enzyme Preparation : Prepare a solution of the hCA isoform in the assay buffer containing the pH indicator. The final enzyme concentration will depend on the isoform's activity but is typically in the low nanomolar range.
-
Inhibitor Dilutions : Prepare serial dilutions of your inhibitor in the enzyme solution from Step 2. Include a "no inhibitor" control. Allow the enzyme and inhibitor to incubate for at least 15 minutes to reach binding equilibrium.
-
Initiate Reaction : Load one syringe of the stopped-flow instrument with the enzyme/inhibitor solution and the other syringe with the CO₂-saturated water.
-
Data Acquisition : Rapidly mix the two solutions. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in the phenol red absorbance. Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).
-
Data Analysis :
-
Plot the enzyme activity (initial rate) against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the Kᵢ value.
-
Protocol 2: Workflow for Computational Docking to Predict Isoform Selectivity
This protocol outlines the steps for using molecular docking to guide the design of selective inhibitors.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock Vina).
-
Protein Data Bank (PDB) for crystal structures.
Procedure:
-
Protein Preparation :
-
Download the crystal structures of your target isoforms (e.g., hCA II and hCA IX) from the PDB.
-
Prepare the protein structures by removing water molecules (except for the conserved Zn²⁺-coordinating water), adding hydrogen atoms, and assigning correct protonation states, particularly for the active site histidines.
-
Define the binding site by creating a grid box centered on the catalytic zinc ion.
-
-
Ligand Preparation :
-
Draw your lead compound (this compound) and proposed analogs in the software.
-
Generate a low-energy 3D conformation and assign correct partial charges. For sulfonamides, it is critical to model the deprotonated (anionic) state, as this is the form that binds to the zinc.[11]
-
-
Docking Execution :
-
Run the docking algorithm to predict the binding pose of each ligand within the active site of each isoform. Use a scoring function (e.g., Glide SP/XP, Dock Score) to rank the poses.
-
-
Pose Analysis and Prioritization :
-
Visually inspect the top-scoring poses for each ligand-isoform complex.
-
For the on-target isoform (e.g., hCA IX) : Look for poses that form favorable interactions (H-bonds, salt bridges, hydrophobic contacts) with non-conserved residues (e.g., Val131, Asp132).
-
For the off-target isoform (e.g., hCA II) : Look for poses that result in steric clashes (e.g., with Phe131) or unfavorable electrostatic interactions.
-
Prioritize the synthesis of analogs that are predicted to have strong, favorable interactions with the target isoform while having unfavorable interactions or clashes with the off-target isoform.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link: )
-
New technique improves the selectivity of kinase inhibitors - Drug Target Review. (Link: [Link])
-
Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry. (Link: [Link])
-
Carbonic anhydrases as disease markers - PMC. PubMed Central. (Link: [Link])
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (Link: [Link])
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. (Link: [Link])
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (Link: [Link])
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. (Link: [Link])
-
Carbonic Anhydrase XII Functions in Health and Disease - PMC. PubMed Central. (Link: [Link])
-
Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate. (Link: [Link])
-
Carbonic anhydrases as disease markers. Request PDF on ResearchGate. (Link: [Link])
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). (Link: [Link])
-
The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. (Link: [Link])
-
INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC. National Institutes of Health (NIH). (Link: [Link])
-
Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents - PubMed Central. (Link: [Link])
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health (NIH). (Link: [Link])
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. (Link: [Link])
-
a class of carbonic anhydrase II and VII-selective inhibitors - PMC. National Institutes of Health (NIH). (Link: [Link])
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PubMed Central. (Link: [Link])
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. (Link: [Link])
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (Link: [Link])
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (Link: [Link])
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC. National Institutes of Health (NIH). (Link: [Link])
-
Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry. (Link: [Link])
-
Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. ResearchGate. (Link: [Link])
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. (Link: [Link])
-
Sulfonamide-1,3,5-triazine-thiazole analogues (36) and the most potent... ResearchGate. (Link: [Link])
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Request PDF on ResearchGate. (Link: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (Link: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central. (Link: [Link])
-
Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. ResearchGate. (Link: [Link])
-
This compound - CAS:1022128-99-9. 北京欣恒研科技有限公司. (Link: [Link])
Sources
- 1. This compound - CAS:1022128-99-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS TOWARDS SULFONAMIDE DRUG SPECIFICITY IN α-CARBONIC ANHYDRASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. docs.abcam.com [docs.abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Off-Target Effects of 3-Methyl-1,2-thiazole-5-sulfonamide in Cellular Models
Welcome to the technical support center for researchers utilizing 3-Methyl-1,2-thiazole-5-sulfonamide and other small molecule inhibitors in cellular models. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and ensure the integrity of your data. As scientists, we understand that the value of any discovery hinges on the specificity of the tools used. This resource is designed to equip you with the knowledge to identify, understand, and mitigate potential off-target effects of this compound.
Introduction: The Challenge of Specificity
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between batches. What could be the cause?
A1: Inconsistent results are a common hurdle in preclinical research and can stem from several factors unrelated to off-target effects, but which must be ruled out first. These can be broadly categorized into:
-
Compound-related issues: Problems with the inhibitor's storage, solubility, and stability can lead to variability.[2]
-
Experimental system-related issues: This includes variations in cell culture conditions, such as passage number and cell density.[2][3]
-
Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can also contribute.[2][4]
Troubleshooting Steps:
-
Compound Integrity:
-
Ensure proper storage of your this compound stock solution (typically in DMSO at -20°C or -80°C).
-
Prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.[5]
-
Confirm the solubility of the compound in your final assay medium. The final DMSO concentration should typically be below 0.5% to prevent solvent-induced artifacts.[5]
-
-
Cell Culture Consistency:
-
Use cells within a consistent and narrow passage number range.
-
Ensure consistent cell seeding density and confluency at the time of treatment.
-
-
Assay Standardization:
-
Use calibrated pipettes and automated liquid handlers where possible to minimize pipetting errors.
-
Strictly adhere to standardized incubation times and temperatures.
-
Q2: How can I be sure that the observed cellular phenotype is a direct result of inhibiting my intended target and not an off-target effect of this compound?
A2: This is a fundamental question in pharmacology. A multi-pronged approach is essential to build a strong case for on-target activity.[2] Consider the following strategies:
-
Rescue Experiments: If your inhibitor is expected to reduce a specific cellular function, attempt to "rescue" this effect by overexpressing a version of the target protein that is resistant to the inhibitor.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein.[6] The resulting phenotype should mimic the effect of the inhibitor.
-
Use an Inactive Analog: Synthesize or obtain a structurally similar but biologically inactive version of this compound. This control should not produce the same cellular phenotype.[7]
Troubleshooting Guide: Unexpected Phenotypes
Scenario: You observe a cellular phenotype that is inconsistent with the known function of the intended target of this compound.
This situation strongly suggests a potential off-target effect. The following workflow will help you systematically investigate this possibility.
Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for investigating unexpected phenotypes.
Step-by-Step Methodologies
1. Initial Checks & Dose-Response Analysis:
-
Protocol:
-
Confirm Compound Identity and Purity: Use techniques like LC-MS and NMR to verify the identity and purity of your this compound batch.
-
Establish a Detailed Dose-Response Curve: Treat your cells with a wide range of concentrations of the compound (e.g., from low nanomolar to high micromolar).
-
Determine IC50/EC50 Values: Calculate the concentration of the compound that produces 50% of the maximal effect for both the expected and unexpected phenotypes.
-
-
Rationale: A significant difference in the potency for the on-target versus the unexpected phenotype can suggest that the latter is an off-target effect that occurs at higher concentrations.[7] Inhibitors are more likely to bind to lower-affinity off-target proteins at higher concentrations.[1]
2. Orthogonal Validation & Selectivity Profiling:
-
Biochemical Assays:
-
Protocol: If the intended target is an enzyme (e.g., a kinase), perform an in vitro activity assay using the purified protein, a substrate, and ATP.[] Measure the effect of this compound on the enzyme's activity.
-
Rationale: This confirms direct inhibition of the target in a simplified system, free from cellular complexities.
-
-
Kinase Profiling:
-
Protocol: Submit this compound for screening against a panel of kinases.[9][10] Services are commercially available that test compounds against hundreds of kinases.
-
Rationale: The sulfonamide and thiazole motifs can be found in many kinase inhibitors. This will provide a broad view of the compound's selectivity and may identify unexpected off-target kinases.
-
3. Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA):
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
-
Rationale: The binding of a small molecule can stabilize its target protein, leading to a higher melting temperature. This assay confirms that your compound is binding to the intended target within the complex environment of the cell.
-
4. Phenotypic Screening and Target Deconvolution:
-
Phenotypic Screening:
-
Protocol: Utilize high-content imaging or other multi-parameter readouts to assess a wide range of cellular phenotypes upon treatment with this compound.[11][12][13]
-
Rationale: This unbiased approach can reveal unexpected cellular effects and provide clues about the pathways being modulated.[14][15]
-
-
Target Identification/Deconvolution:
-
Protocol: If a robust off-target phenotype is confirmed, advanced techniques can be employed to identify the responsible protein(s). These include:
-
Affinity Chromatography: Immobilize this compound on a solid support to "pull down" its binding partners from cell lysates.
-
Genetic Screens (e.g., CRISPR): Perform a genome-wide CRISPR screen to identify genes whose knockout confers resistance to the compound's phenotypic effect.[16]
-
-
Rationale: These methods can directly identify the molecular target(s) responsible for the off-target phenotype.[16]
-
Data Presentation: Summarizing Your Findings
Clear and concise data presentation is crucial for interpreting your results. Use tables to summarize key quantitative data.
Table 1: Potency of this compound in Various Assays
| Assay Type | Target/Phenotype | Metric | Value (µM) |
| Biochemical | Target X Kinase Activity | IC50 | 0.1 |
| Cellular | On-Target Pathway A | EC50 | 0.5 |
| Cellular | Unexpected Phenotype B | EC50 | 10.0 |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | % Inhibition |
| Target X | 95% |
| Off-Target Kinase Y | 80% |
| Off-Target Kinase Z | 65% |
| ... (other kinases) | <10% |
Visualizing Key Concepts
Diagrams can help clarify complex experimental designs and biological pathways.
Signaling Pathway Perturbation
Caption: On-target vs. off-target pathway inhibition.
Control Experiments for Validating On-Target Effects
Caption: Logic of control experiments for on-target validation.
References
- Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
- Technical Support Center: Enhancing the Binding Specificity of Small Molecule Inhibitors. Benchchem.
- Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. (2013).
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Benchchem.
- Small Molecule Inhibitors Selection Guide. (2020). Biomol GmbH.
- Phenotypic Screening. Sygnature Discovery.
- BLOG: Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell.
- Experimental Design for Laboratory Biologists. Cambridge University Press.
- How to design experiments: control the controllables. (2022). YouTube.
- Target Identification and Validation (Small Molecules). University College London.
- Target-Identification-Phenotypic-Screening.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- Phenotypic screening. Wikipedia.
- Experimental Design for Biologists, Second Edition. Cold Spring Harbor Laboratory Press.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
- The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2015). PMC - NIH.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
- Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011).
- KINASE PROFILING & SCREENING. Reaction Biology.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. resources.biomol.com [resources.biomol.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 15. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1,2-thiazole-5-sulfonamide for Preclinical Studies
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 3-Methyl-1,2-thiazole-5-sulfonamide. This molecule, a key pharmacophore in medicinal chemistry, presents unique challenges when transitioning from bench-scale synthesis to the larger quantities required for preclinical trials. The primary hurdles include maintaining yield and purity, managing reaction exotherms, and ensuring batch-to-batch consistency.
This guide is structured to provide not just procedural steps, but the underlying chemical principles and troubleshooting strategies honed from field experience. It is designed for researchers, process chemists, and drug development professionals who require a robust and scalable synthetic route. We will address common pitfalls and provide actionable solutions to ensure the successful and efficient production of your target compound.
Part 1: Recommended Synthetic Pathway Overview
The most reliable and scalable synthesis of this compound is a three-step process starting from β-iminothiobutyramide. This route is favored for its use of readily available starting materials and generally good yields.
The overall workflow involves:
-
Oxidative Cyclization: Formation of the 5-amino-3-methylisothiazole core.
-
Diazotization & Sulfonylation: Conversion of the amino group to a sulfonyl chloride via a modified Sandmeyer reaction.
-
Amination: Reaction of the sulfonyl chloride intermediate with ammonia to yield the final sulfonamide.
Caption: Overall synthetic workflow for this compound.
Part 2: Detailed Experimental Protocols
These protocols are baseline procedures intended for scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 2.1: Synthesis of 5-Amino-3-methylisothiazole (Intermediate 1)
This step involves the oxidative ring closure of β-iminothiobutyramide. The choice of oxidant is critical; hydrogen peroxide is often preferred for scale-up due to safety and cost, while chloramine-T can give cleaner conversions at the lab scale.[1][2]
Step-by-Step Methodology:
-
Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge β-iminothiobutyramide (1.0 eq) and water (5 volumes).
-
Acidification: Cool the slurry to 0-5 °C and slowly add concentrated hydrochloric acid (1.1 eq). Maintain the temperature below 10 °C. Causality: The acid protonates the imine, facilitating the subsequent cyclization and keeping the resulting amine salt in solution.
-
Oxidation: Slowly add 30% hydrogen peroxide (1.2 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Causality: This is a highly exothermic step. Slow addition is crucial to control the reaction rate and prevent thermal runaway or degradation.
-
Reaction Monitoring: Stir the reaction at 10-15 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Work-up & Isolation: Once complete, adjust the pH of the reaction mixture to 9-10 with 50% aqueous sodium hydroxide, keeping the temperature below 20 °C. Extract the aqueous layer with dichloromethane (3 x 3 volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-methylisothiazole as an oil or low-melting solid.[2]
Protocol 2.2: Synthesis of 3-Methyl-1,2-thiazole-5-sulfonyl chloride (Intermediate 2)
This is the most challenging step, involving a hazardous diazonium intermediate. Strict temperature control is non-negotiable.
Step-by-Step Methodology:
-
Diazotization:
-
Charge 5-amino-3-methylisothiazole (1.0 eq) and a mixture of glacial acetic acid (3 volumes) and propionic acid (3 volumes) to a reactor. Cool to 0 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (1.05 eq) in concentrated sulfuric acid (2.5 volumes) at 0 °C.
-
Slowly add the sodium nitrite solution to the reactor, keeping the internal temperature between 0-5 °C. Stir for 1 hour at this temperature. Causality: The nitrosating mixture forms the diazonium salt. Maintaining a low temperature is critical to prevent its violent decomposition.
-
-
Sulfonylation:
-
In a separate, larger reactor, prepare a solution of copper(II) chloride dihydrate (0.1 eq) in glacial acetic acid (5 volumes).
-
Bubble sulfur dioxide gas through this solution at 10-15 °C until saturation.
-
Slowly add the cold diazonium salt solution from the first reactor to the SO₂/CuCl₂ solution. The rate of addition should be controlled to manage gas evolution (N₂) and maintain the temperature below 20 °C.
-
-
Work-up & Isolation:
-
After the addition is complete, stir for an additional hour.
-
Quench the reaction by slowly pouring it into a mixture of ice and water (20 volumes).
-
Extract the product with ethyl acetate (3 x 4 volumes). Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used directly in the next step without further purification.
-
Protocol 2.3: Synthesis of this compound (Final Product)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude 3-methyl-1,2-thiazole-5-sulfonyl chloride (1.0 eq) in acetone or THF (5 volumes) in a reactor and cool to 0-5 °C.
-
Amination: Slowly add concentrated aqueous ammonium hydroxide (5.0 eq) while maintaining the temperature below 15 °C.
-
Reaction & Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product will typically precipitate from the solution.
-
Isolation & Purification:
-
Filter the solid product and wash the cake with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as an isopropanol/water or ethanol/water mixture, to achieve the high purity required for preclinical studies.[3]
-
Dry the final product under vacuum at 40-50 °C.
-
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.
Caption: A logic diagram for troubleshooting common synthesis issues.
Troubleshooting Q&A
Question 1: My yield for the first step (5-Amino-3-methylisothiazole) is significantly lower on a larger scale than in my lab experiments. What's wrong?
-
Primary Cause: Inefficient Heat Transfer. The oxidative cyclization is exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized temperature spikes, causing degradation of the starting material or product.
-
Solution:
-
Slow the Addition: Extend the addition time of the hydrogen peroxide.
-
Improve Agitation: Ensure the reactor's overhead stirrer is creating a good vortex and providing efficient mixing to prevent hot spots.
-
Use a More Dilute Oxidant: Consider using a more dilute solution of H₂O₂ to better manage the exotherm, though this will increase the total reaction volume.
-
Question 2: During the sulfonylation (Step 2), the reaction mixture turns dark brown or black, and I get a low yield of the sulfonyl chloride. What is happening?
-
Primary Cause: Diazonium Salt Decomposition. 3-Methyl-1,2-thiazole-5-diazonium is a highly unstable intermediate. If the temperature rises above 5 °C during its formation or transfer, it will rapidly decompose, leading to tar formation and a significant loss of yield.
-
Solution:
-
Verify Temperature Control: Ensure your reactor's cooling system is robust and the thermocouple is accurately placed to measure the internal reaction temperature, not the jacket temperature.
-
Immediate Use: The diazonium salt solution should be used immediately after it is prepared. Do not let it stand.
-
Sub-surface Addition: When adding the diazonium solution to the SO₂/CuCl₂ mixture, use a dip tube to add it below the surface. This ensures immediate reaction and minimizes decomposition at the surface.
-
Question 3: The final amination step is sluggish, and my final product is contaminated with 3-Methyl-1,2-thiazole-5-sulfonic acid. Why?
-
Primary Cause: Hydrolysis of the Sulfonyl Chloride. 3-Methyl-1,2-thiazole-5-sulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. The sulfonic acid by-product can be difficult to remove from the final product.
-
Solution:
-
Anhydrous Conditions (Alternative): For a cleaner reaction, consider using anhydrous ammonia gas bubbled through a solution of the sulfonyl chloride in an anhydrous solvent like THF or dioxane. This eliminates the large excess of water present in the ammonium hydroxide procedure.
-
Temperature Control: Keep the reaction temperature low (0-15 °C) during the addition of the amine to minimize the rate of hydrolysis relative to the rate of amination.
-
Efficient Work-up: Once the reaction is complete, proceed with filtration and purification promptly to minimize the product's contact time with the aqueous basic solution.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes (CQAs) for preclinical this compound? A: For preclinical use, the most critical attributes are:
-
Purity: Typically >98.5% by HPLC.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: Must be below ICH limits.
-
Heavy Metals: Must meet pharmacopeial standards.
-
Appearance: Should be a white to off-white crystalline solid.
Q: What analytical methods are essential for monitoring this process? A:
-
In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is essential for monitoring the consumption of starting materials and the formation of intermediates and products at each step. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product Release: A full suite of analytical tests is required:
-
HPLC for purity and assay.
-
¹H and ¹³C NMR for structural confirmation.
-
Mass Spectrometry (MS) to confirm molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups.
-
Gas Chromatography (GC) for residual solvent analysis.
-
Karl Fischer Titration for water content.
-
Q: What are the primary safety hazards I should be aware of when scaling up? A:
-
Diazonium Salt (Step 2): This is the most significant hazard. Diazonium salts are shock-sensitive and can decompose explosively, especially in a concentrated or dry state. NEVER attempt to isolate the diazonium salt intermediate. Always generate and use it in a cold solution.
-
Sulfur Dioxide (Step 2): SO₂ is a toxic and corrosive gas. This step must be performed in a well-ventilated area, preferably a walk-in fume hood, with access to a caustic scrubber to neutralize excess gas.
-
Exothermic Reactions (Steps 1 & 3): Both the oxidation and amination steps can generate significant heat. Ensure adequate cooling capacity and have a quench plan in place in case of a thermal runaway.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role | Key Analytical Peak (¹H NMR, δ ppm, DMSO-d₆) |
| 5-Amino-3-methylisothiazole | C₄H₆N₂S | 114.17[4] | Intermediate 1 | ~6.2 (s, 1H, thiazole-H), ~2.3 (s, 3H, CH₃) |
| 3-Methyl-1,2-thiazole-5-sulfonyl chloride | C₄H₄ClNO₂S₂ | 213.66 | Intermediate 2 | ~8.0 (s, 1H, thiazole-H), ~2.8 (s, 3H, CH₃) |
| This compound | C₄H₆N₂O₂S₂ | 194.24 | Final Product | ~7.8 (s, 1H, thiazole-H), ~7.5 (s, 2H, NH₂), ~2.7 (s, 3H, CH₃) |
References
-
Title: Product Class 15: Isothiazoles Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]
- Title: 5-amino-3-methyl-isothiazole and process - US2871243A Source: Google Patents URL
- Title: Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - WO2000068214A1 Source: Google Patents URL
- Title: Sulfonamide purification process - US2777844A Source: Google Patents URL
-
Title: 3-Methylisothiazol-5-amine | C4H6N2S Source: PubChem URL: [Link]
Sources
- 1. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 2. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Thiazole-Based Sulfonamides: A Focus on 3-Methyl-1,2-thiazole-5-sulfonamide and its Analogs
This guide offers a detailed comparative analysis of the efficacy of thiazole-containing sulfonamides, a class of compounds garnering significant interest for their diverse pharmacological activities. While direct experimental data on 3-Methyl-1,2-thiazole-5-sulfonamide is emerging, this document synthesizes available research on structurally related analogs to provide a predictive framework for its potential efficacy and to guide future research. We will delve into established mechanisms of action, compare quantitative data from relevant studies, and provide a robust experimental protocol for efficacy validation.
Introduction: The Versatility of the Sulfonamide Scaffold
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since evolved into a versatile pharmacophore.[1] Their derivatives are now recognized for a wide range of therapeutic applications, including diuretic, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The core mechanism for many of these effects lies in their ability to act as potent enzyme inhibitors.
The incorporation of heterocyclic rings, particularly five-membered systems like thiazole, has been a fruitful strategy in medicinal chemistry.[4] Thiazole-based sulfonamides often exhibit enhanced inhibitory potency and selectivity compared to their simpler benzenesulfonamide counterparts.[4] This guide will explore the structure-activity relationships (SAR) within this subclass to contextualize the potential of this compound.
Dominant Mechanisms of Action
The biological activity of thiazole sulfonamides is primarily attributed to their ability to inhibit two key enzyme families: bacterial Dihydropteroate Synthase (DHPS) and mammalian Carbonic Anhydrases (CAs).
Antibacterial Activity: Inhibition of Folate Synthesis
Classic antibacterial sulfonamides function as competitive inhibitors of DHPS, an enzyme essential for the bacterial synthesis of folic acid.[5][6] Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, providing a basis for selective toxicity.[5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a crucial precursor for DNA and RNA synthesis, thereby arresting bacterial growth.[6]
Caption: Bacterial folate synthesis pathway and sulfonamide inhibition.
Carbonic Anhydrase Inhibition
Many sulfonamides, particularly those developed for applications beyond antibacterial therapy, are potent inhibitors of carbonic anhydrases (CAs).[7] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenicity.[7][8] The sulfonamide moiety (—SO₂NH₂) coordinates directly to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity. Different CA isoforms exist (e.g., CA I, II, IX, XII), and designing isoform-selective inhibitors is a key goal in drug development for treating glaucoma, epilepsy, or cancer.[7][9]
Comparative Efficacy and Structure-Activity Relationships (SAR)
The efficacy of a given sulfonamide is highly dependent on the nature of the aromatic or heterocyclic ring to which the sulfonamide group is attached. Studies have consistently shown that five-membered heterocyclic sulfonamides are generally more potent CA inhibitors than those with six-membered rings.[4]
The thiazole ring offers several advantages, including its electronic properties and the potential for additional interactions within an enzyme's active site.[10] The substitution pattern on the thiazole ring is critical. For instance, a methyl group, as in this compound, can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets in the target enzyme.[11]
The following table summarizes the inhibitory activities of several thiazole-based sulfonamides against various enzyme targets, providing a basis for comparison.
| Compound/Derivative | Target Enzyme(s) | Inhibitory Concentration (IC₅₀ / Kᵢ) | Reference |
| 2-Methyl-1,3-thiazole-5-sulfonamide | Carbonic Anhydrase IX (CA-IX) | Kᵢ = 4.8 nM | [11] |
| 2-Methyl-1,3-thiazole-5-sulfonamide | Carbonic Anhydrase XII (CA-XII) | Kᵢ = 6.1 nM | [11] |
| N-(sulfapyridine)-p-hydroxybenzamide | Carbonic Anhydrase I (hCA I) | Kᵢ = 2.62 nM | [8] |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide | Carbonic Anhydrase II (hCA II) | Kᵢ = 5.74 nM | [8] |
| Thiazole-sulfanilamide derivative (M5) | MCF-7 Cancer Cell Line | IC₅₀ = 18.53 µg/ml | [12] |
| 2-aminothiazole derivative (Compound 22) | Jack Bean Urease | IC₅₀ = 14.06 µM/mL | [13] |
| 2-aminothiazole derivative (Compound 20) | α-glucosidase | IC₅₀ = 20.34 µM/mL | [13] |
| Nitro-substituted Sulfonamide Thiazole | Staphylococcus aureus (Gram-positive) | MIC = 0.3-100 µg/mL | [14] |
Analysis of SAR:
-
High Potency: The nanomolar Kᵢ values for 2-Methyl-1,3-thiazole-5-sulfonamide against tumor-associated CA isoforms IX and XII demonstrate the high potency achievable with this scaffold.[11]
-
Ring Substitution: The specific substitutions on the thiazole ring and the groups attached to the sulfonamide nitrogen drastically alter potency and selectivity against different CA isoforms, as seen in the comparison between various N-substituted derivatives.[8]
-
Broad Biological Activity: Thiazole sulfonamides are not limited to CA inhibition. They have demonstrated anticancer, antimicrobial, and other enzyme-inhibitory activities, highlighting the scaffold's versatility.[12][13][14]
Based on these data, it is reasonable to hypothesize that this compound would also be a potent CA inhibitor. Its precise efficacy and isoform selectivity would depend on the specific stereoelectronic effects conferred by the methyl group's position at C3 of the 1,2-thiazole ring system, which warrants direct experimental validation.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine and compare the efficacy of novel sulfonamides like this compound, a robust and validated protocol is essential. The following describes a standard stopped-flow colorimetric assay to measure CA inhibition.
Causality Behind Experimental Choices:
-
Assay Principle: This assay is based on the pH shift that accompanies the CA-catalyzed hydration of CO₂.[15] The change in pH is monitored using a colorimetric indicator. This method is highly sensitive and allows for the determination of initial reaction rates, which is crucial for accurate kinetic analysis.
-
Stopped-Flow Technique: A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions, enabling the measurement of rapid reaction kinetics (on the millisecond scale) that are characteristic of CA activity.
-
Buffer Choice: A buffer with a pKa around the desired experimental pH (e.g., HEPES) is used to maintain stable pH conditions while still allowing for a detectable change upon reaction initiation.
Step-by-Step Methodology
-
Reagent Preparation:
-
Enzyme Stock: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) at 1 mg/mL in distilled water. Store in aliquots at -20°C.
-
Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 200 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator Solution: Prepare a 0.2 mM solution of a suitable pH indicator (e.g., Phenol Red) in the assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test sulfonamide (e.g., this compound) and a reference inhibitor (e.g., Acetazolamide) in DMSO.
-
CO₂ Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water for at least 30 minutes on ice.
-
-
Assay Execution (via Stopped-Flow Spectrophotometer):
-
Syringe Loading:
-
Syringe A: Load with the enzyme/indicator solution. This contains the assay buffer, pH indicator, and a final hCA II concentration of ~10 nM.
-
Syringe B: Load with the CO₂ substrate solution.
-
-
Calibration (Uninhibited Reaction):
-
Perform an initial run by rapidly mixing equal volumes of Syringe A and Syringe B.
-
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red) over time.
-
Calculate the initial velocity (V₀) from the linear portion of the kinetic trace.
-
-
-
Inhibition Measurement:
-
Incubation: Prepare a series of dilutions of the test sulfonamide and reference inhibitor in the enzyme/indicator solution (from Syringe A). Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Kinetic Runs: For each inhibitor concentration, perform a stopped-flow run by mixing the incubated enzyme/inhibitor solution with the CO₂ substrate.
-
Data Acquisition: Record the kinetic traces and calculate the initial velocity (Vᵢ) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate Percent Inhibition: For each concentration, calculate the percent inhibition using the formula: % Inhibition = (1 - Vᵢ / V₀) * 100.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for the in vitro Carbonic Anhydrase inhibition assay.
Conclusion and Future Directions
The available evidence strongly supports the potential of thiazole-based sulfonamides as potent and versatile enzyme inhibitors. Comparative data on existing analogs suggest that this compound is a promising candidate for development, likely acting as a potent inhibitor of carbonic anhydrases. Its specific efficacy, selectivity profile, and potential antibacterial activity must be confirmed through direct empirical testing using standardized protocols as outlined in this guide. Future research should focus on the synthesis and in vitro screening of this specific compound against a panel of CA isoforms and relevant bacterial strains. Subsequent in vivo studies in appropriate disease models will be crucial to validate its therapeutic potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
-
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947. Retrieved from [Link]
-
Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 146. Retrieved from [Link]
-
Gudim, M., et al. (2020). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1249. Retrieved from [Link]
-
Boztaş, M., et al. (2015). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 906-911. Retrieved from [Link]
-
Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 4859160. Retrieved from [Link]
- Benchchem. (n.d.). Comparative analysis of the mechanism of action of different sulfonamide drugs.
-
Bayart, J., & Van Meirhaeghe, A. (1950). [Comparative studies on the action of sulfonamides and penicillin in the therapy and prophylaxis of scarlet fever]. Acta Paediatrica Belgica, 4(1), 40-48. Retrieved from [Link]
- Vulcanchem. (n.d.). 2-Methyl-1,3-thiazole-5-sulfonamide.
-
O'Neill, P. M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(28), 34635-34648. Retrieved from [Link]
-
Al-Mohammadi, A. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research International, 32(10), 86-100. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Sulfisomidine and Other Sulfonamide Antibiotics.
- Benchchem. (n.d.). A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data.
-
Rehman, A. U., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 5, 100859. Retrieved from [Link]
-
Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide.
- Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
Wang, Y., et al. (2025). Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. Molecular Diversity, 29(3), 2143-2156. Retrieved from [Link]
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonic acid amide.
-
Al-Amiery, A. A., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. Journal of the Faculty of Medicine Baghdad, 65(4), 481-488. Retrieved from [Link]
- BLD Pharm. (n.d.). 348086-67-9 | 2-Chloro-4-methylthiazole-5-sulfonamide.
-
PubChem. (n.d.). 4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide. Retrieved from [Link]
- MolCore. (n.d.). 348086-68-0 | 4-methyl-2-(methylamino)thiazole-5-sulfonamide.
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4983. Retrieved from [Link]
-
Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
-
Iannitelli, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3993-4027. Retrieved from [Link]
-
ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Thiazole-Based Sulfonamides and Clinically Established Carbonic Anhydrase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) stand out as a family of metalloenzymes critical to a host of physiological processes. Their inhibition has paved the way for treatments of significant medical conditions ranging from glaucoma to epilepsy.[1] While established sulfonamide inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide have long been the gold standard, the quest for novel scaffolds with potentially improved isoform selectivity and physicochemical properties is a dynamic area of research. This guide provides a detailed, head-to-head comparison of a representative of the emerging class of thiazole-based sulfonamides, specifically 3-Methyl-1,2-thiazole-5-sulfonamide, with these clinically pivotal carbonic anhydrase inhibitors.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative inhibitory profiles, the underlying molecular interactions, and the experimental methodologies crucial for evaluating such compounds.
The Central Role of Carbonic Anhydrase and the Rationale for Inhibition
Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This seemingly simple reaction is fundamental to pH regulation, ion transport, and fluid balance in various tissues, including the eye, kidney, and central nervous system.[3][4] By impeding this enzymatic activity, carbonic anhydrase inhibitors (CAIs) can modulate these physiological processes, leading to therapeutic effects such as the reduction of aqueous humor production in the eye to lower intraocular pressure in glaucoma.[3]
The primary mechanism of action for sulfonamide-based CAIs involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule and thereby blocking the catalytic cycle.[4] The affinity and selectivity of an inhibitor for the 15 known human CA isoforms are dictated by the chemical nature of the scaffold to which the sulfonamide moiety is attached.[5]
Comparative Analysis of Inhibitory Potency
A critical measure of a carbonic anhydrase inhibitor's efficacy is its inhibitory constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) against various CA isoforms. The following table summarizes the available data for this compound and the established inhibitors Acetazolamide, Dorzolamide, and Brinzolamide.
| Compound | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IV (Kᵢ/IC₅₀) | hCA IX (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Representative Thiazole-methylsulfonyl Derivative | 39.38 - 198.04 µM (IC₅₀)[2] | 39.16 - 86.64 µM (IC₅₀)[2] | Data Not Available | Data Not Available | Data Not Available |
| Acetazolamide | 250 nM (Kᵢ)[6] | 12 nM (Kᵢ)[3] | 74 nM (Kᵢ)[3] | 0.63 - 3.8 nM (Kᵢ)[6] | 0.04 - 0.52 nM (Kᵢ)[6] |
| Dorzolamide | 600 nM (IC₅₀)[7] | 0.18 nM (IC₅₀)[7] | 6.9 nM (IC₅₀)[7] | Data Not Available | Data Not Available |
| Brinzolamide | Data Not Available | 3.2 nM (IC₅₀)[8] | Data Not Available | Data Not Available | Data Not Available |
Note: Data for this compound is not currently available in the public domain. The data presented for the "Representative Thiazole-methylsulfonyl Derivative" is from a study on a series of related compounds and is provided for contextual comparison of the thiazole-sulfonamide scaffold.[2]
From the available data, it is evident that the established inhibitors, particularly Dorzolamide and Brinzolamide, exhibit potent, often sub-nanomolar to low nanomolar, inhibition of the key isoforms involved in glaucoma, such as hCA II and hCA IV. Acetazolamide also demonstrates broad and potent inhibition across several isoforms. In contrast, the representative thiazole-methylsulfonyl derivatives show significantly weaker, micromolar inhibition of hCA I and hCA II.[2] This suggests that while the thiazole scaffold is a valid starting point for CA inhibitor design, further optimization is necessary to achieve potencies comparable to the clinically used drugs.
Structural Insights and Mechanism of Action
The inhibitory action of all the compared sulfonamides hinges on the interaction of the SO₂NH₂ group with the zinc ion at the core of the carbonic anhydrase active site. The differences in potency and isoform selectivity arise from the interactions of the heterocyclic ring systems with the surrounding amino acid residues.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
The thiazole ring of this compound, being a five-membered heterocycle, presents a distinct electronic and steric profile compared to the thiadiazole ring of Acetazolamide or the more complex fused ring systems of Dorzolamide and Brinzolamide. These structural nuances influence the orientation of the inhibitor within the active site and its interactions with hydrophilic and hydrophobic pockets, ultimately determining its binding affinity and selectivity.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like this compound, a robust and reproducible in vitro assay is essential. The p-nitrophenyl acetate (p-NPA) esterase assay is a widely accepted colorimetric method for this purpose.
Principle
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product with a maximum absorbance at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of IC₅₀ values.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. The choice of buffer and pH is critical for maintaining enzyme stability and activity.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock of purified human carbonic anhydrase (e.g., hCA II) in cold assay buffer. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO. This solution should be prepared fresh.
-
Inhibitor Stock Solutions: Dissolve the test compound (this compound) and reference inhibitors (Acetazolamide, etc.) in DMSO to a concentration of 10 mM. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Include wells for blank (no enzyme), maximum activity (enzyme + vehicle), and various concentrations of the test and reference inhibitors.
-
Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add the assay buffer followed by the inhibitor solutions. Then, add the CA working solution (a diluted solution of the enzyme stock). Allow the plate to incubate at room temperature for 15 minutes to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the p-NPA based carbonic anhydrase inhibition assay.
Concluding Remarks for the Research Professional
The exploration of novel scaffolds for carbonic anhydrase inhibition, such as the thiazole-based sulfonamides, is a promising avenue for the development of next-generation therapeutics. While the currently available data on representative thiazole-methylsulfonyl derivatives suggest a lower potency compared to established drugs like Dorzolamide and Brinzolamide, this class of compounds warrants further investigation. The thiazole ring offers a synthetically tractable and modifiable core that could be optimized to enhance binding affinity and isoform selectivity.
For researchers in this field, the key takeaways are:
-
Potency is Paramount: Achieving low nanomolar or sub-nanomolar inhibition of target CA isoforms is crucial for therapeutic efficacy, especially for topical applications like in glaucoma where bioavailability can be limited.
-
Isoform Selectivity Matters: Designing inhibitors with selectivity for specific CA isoforms can help to minimize off-target effects and improve the overall safety profile of the drug.
-
Robust Experimental Validation is Essential: The use of standardized and well-validated in vitro assays, such as the p-NPA esterase assay, is fundamental for generating reliable and comparable data for novel inhibitor candidates.
Future work on this compound and related compounds should focus on systematic structure-activity relationship (SAR) studies to identify key structural modifications that can enhance their inhibitory potency and selectivity. Such efforts, guided by the principles of medicinal chemistry and a thorough understanding of the carbonic anhydrase active site, may yet yield novel inhibitors that can rival or even surpass the performance of the current clinical standards.
References
- StatPearls. Carbonic Anhydrase Inhibitors. NCBI Bookshelf.
- Sugrue MF. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. J Ocul Pharmacol Ther. 1996;12(3):363-76.
- Kolbl Repic D, et al. Organoruthenium(II) Complexes of Acetazolamide Potently Inhibit Human Carbonic Anhydrase Isoforms I, II, IX and XII. J Enzyme Inhib Med Chem. 2019;34(1):388-393.
- Guler OO, et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2024;9(14):16229-16244.
- Tsikas D. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2024;39(1):2291336.
- BenchChem. Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide. BenchChem.
- Maren TH, et al. The binding of [3H]acetazolamide to carbonic anhydrase in normal and transformed cells. Biochem Pharmacol. 1993;45(3):675-82.
- Abdoli M, et al. a class of carbonic anhydrase II and VII-selective inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2174981.
- Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.
- Angeli A, et al. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. J Med Chem. 2020;63(13):7063-7081.
- Abdoli M, et al. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. J Enzyme Inhib Med Chem. 2017;32(1):1071-1078.
- Nocentini A, et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. 2022;27(24):8729.
-
Alafeefy AM, et al. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][2][7]triazolo[3,4-b][1][2][6]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. J Enzyme Inhib Med Chem. 2015;30(1):52-6.
- Sharif NA. Preclinical overview of brinzolamide. J Ocul Pharmacol Ther. 1999;15(6 Suppl):S1-12.
- BenchChem. A Comparative Analysis of hCAII-IN-9 and Dorzolamide for Glaucoma Research. BenchChem.
- Guler OO, et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Alam M, et al. Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. Molecules. 2020;25(24):5901.
- Abdoli M, et al. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Taylor & Francis Online. 2017;32(1):1071-1078.
- BenchChem.
- Nocentini A, et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023;28(8):3471.
- Bua S, et al. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Int J Mol Sci. 2021;22(22):12521.
- Lippa EA, et al. Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor. Arch Ophthalmol. 1992;110(4):495–499.
- Pinard MA, et al. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorg Med Chem. 2013;21(22):7210-5.
- Nocentini A, et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Maren TH, et al. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. J Ocul Pharmacol Ther. 1997;13(1):23-30.
- Onbasili EO, et al. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. J Med Chem. 2017;60(5):2064-2070.
- Lee RK, et al. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. Transl Vis Sci Technol. 2021;10(1):16.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | C4H6N4OS | CID 89488459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1022128-99-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. chemscene.com [chemscene.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 3-Methyl-1,2-thiazole-5-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole sulfonamide scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built. This guide delves into the nuanced world of 3-methyl-1,2-thiazole-5-sulfonamide derivatives, offering a comparative analysis of their structure-activity relationships (SAR). While direct and extensive SAR studies on this specific isomer are not abundantly available in the public domain, we will draw upon established principles from closely related thiazole sulfonamide isomers to provide a predictive and insightful overview for the rational design of novel drug candidates. This guide will focus primarily on two key therapeutic areas where these compounds have shown significant promise: carbonic anhydrase inhibition and antimicrobial activity.
The Thiazole Sulfonamide Core: A Foundation for Diverse Biological Activity
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in many pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive component in drug design. When coupled with a sulfonamide moiety (-SO₂NH₂), a well-known zinc-binding group, the resulting scaffold becomes a powerful tool for targeting metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3] Furthermore, the inherent antimicrobial properties of both the thiazole and sulfonamide motifs have led to the exploration of these derivatives as novel anti-infective agents.[4][5]
The this compound core offers distinct structural features. The methyl group at the 3-position can influence the molecule's lipophilicity and steric profile, while the sulfonamide at the 5-position is poised for critical interactions with biological targets. Understanding how modifications at other positions of the thiazole ring and on the sulfonamide nitrogen impact biological activity is paramount for lead optimization.
Comparative SAR Analysis: Insights from Isomeric Scaffolds
Due to the limited specific literature on the this compound scaffold, our SAR analysis will incorporate findings from related isomers, such as 2-methyl-1,3-thiazole-5-sulfonamides and other substituted thiazole-sulfonamide derivatives. This comparative approach allows us to extrapolate key structural determinants of activity.
Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide group is the primary pharmacophore, anchoring to the zinc ion in the enzyme's active site.
Key SAR Observations for Carbonic Anhydrase Inhibition:
-
The Unsubstituted Sulfonamide is Crucial: The primary sulfonamide group (-SO₂NH₂) is essential for potent CA inhibition. Its nitrogen and one of the oxygen atoms coordinate with the catalytic Zn²⁺ ion.[2]
-
Substitution on the Thiazole Ring:
-
Position 2: Modifications at this position can significantly impact isoform selectivity. Small, lipophilic groups may be well-tolerated and can enhance binding affinity.
-
Position 4: Introduction of various substituents at the 4-position of the thiazole ring has been explored. The nature of these substituents can influence interactions with amino acid residues lining the active site cavity, leading to variations in inhibitory potency and selectivity against different CA isoforms.
-
-
Substitution on the Sulfonamide Nitrogen (N-substitution): While the primary sulfonamide is generally preferred for strong zinc binding, N-substitution can be a strategy to modulate physicochemical properties and achieve isoform selectivity. However, this often leads to a decrease in overall potency.
Below is a table summarizing the inhibitory activity of some representative thiazole sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. Note that these are not direct derivatives of the this compound core but provide valuable comparative data.
| Compound ID | Thiazole Isomer | R¹ (on Thiazole) | R² (on Sulfonamide) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | Reference |
| A | Thiazolone-benzenesulfonamide | - | -CH₃ | 31.5 | 1.3 | 0.9 | [3] |
| B | Thiazolone-benzenesulfonamide | - | -C₆H₅ | 90.4 | 1.3 | 7.3 | [3] |
| C | Thiazolone-benzenesulfonamide | - | -CH₂CH₂Br | 74.6 | 2.2 | 2.1 | [3] |
| AAZ | 1,3,4-Thiadiazole-2-sulfonamide | - | H | 250 | 12 | 2.5 | [3] |
AAZ (Acetazolamide) is a clinically used carbonic anhydrase inhibitor included for comparison.
Causality Behind Experimental Choices: The selection of substituents in SAR studies is often guided by principles of medicinal chemistry. Small alkyl groups (like methyl) are introduced to probe steric and lipophilic pockets. Aromatic rings (like phenyl) can engage in π-π stacking interactions. Halogens (like bromo) can act as bioisosteres and influence electronic properties. The goal is to systematically explore how size, shape, lipophilicity, and electronic character of the substituents affect binding to the target enzyme.
Antimicrobial Activity: A Renewed Look at a Classic Scaffold
The emergence of antimicrobial resistance has reignited interest in established pharmacophores like sulfonamides and thiazoles.[6] The mechanism of action for sulfonamides as antibacterial agents involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4]
Key SAR Observations for Antimicrobial Activity:
-
Hybridization with Other Heterocycles: The antimicrobial activity of the thiazole sulfonamide core can be enhanced by linking it to other heterocyclic systems. For instance, hybrid molecules incorporating isoxazole or triazole moieties have demonstrated significant potency.[4]
-
Substituents on the Phenyl Ring of the Sulfonamide: The electronic nature of substituents on an aryl ring attached to the sulfonamide can modulate activity. Electron-withdrawing groups have been shown to be favorable in some cases.
-
Modifications on the Thiazole Ring:
-
Position 2: The nature of the substituent at the 2-position of the thiazole ring is a key determinant of the antibacterial spectrum and potency.
-
Position 4 and 5: Substitutions at these positions can influence the overall shape and polarity of the molecule, affecting its ability to penetrate the bacterial cell wall and bind to the target enzyme.
-
The following table presents the antimicrobial activity of representative thiazole sulfonamide derivatives against various bacterial strains.
| Compound ID | Core Structure | Key Substituents | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | D | 2-amino-thiazole sulfonamide | p-NH₂ on phenyl | >100 | 3.12 | >100 |[5] | | E | 2-amino-thiazole sulfonamide | p-NO₂ on phenyl | 50 | 12.5 | >100 |[5] | | F | Sulfamethoxazole-azo-thiazole | Phenyl at position 4 of thiazole | 10 mm (inhibition zone) | 12 mm (inhibition zone) | 11 mm (inhibition zone) |[4] |
Causality Behind Experimental Choices: In the design of novel antimicrobials, a common strategy is to create hybrid molecules that combine two or more pharmacophores known to have antibacterial activity. This can lead to synergistic effects or novel mechanisms of action. The choice of bacterial strains for testing is also critical and typically includes representative Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli) organisms to assess the spectrum of activity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, detailed and validated experimental protocols are essential.
General Synthesis of Thiazole Sulfonamide Derivatives
The synthesis of this compound derivatives can be adapted from established methods for related isomers. A representative synthetic route is outlined below.
Step 1: Synthesis of the Thiazole Core A common method for constructing the thiazole ring is the Hantzsch thiazole synthesis. For the specific 3-methyl-1,2-thiazole core, alternative synthetic strategies might be required, potentially involving the cyclization of a precursor containing the N-S bond.
Step 2: Sulfonylation of the Thiazole Ring The introduction of the sulfonamide group is typically achieved through chlorosulfonylation followed by amination.
-
Chlorosulfonylation: The thiazole derivative is reacted with chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group (-SO₂Cl) at the 5-position.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia or a primary/secondary amine in a suitable solvent (e.g., dioxane, THF) to yield the corresponding sulfonamide.
Self-Validating System: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) to ensure the reaction goes to completion. The structure and purity of the final compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay
A widely used method for determining the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: A stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) is prepared in the assay buffer.
-
Substrate Solution: A stock solution of p-NPA is prepared in a suitable organic solvent like acetonitrile.
-
Inhibitor Solutions: Serial dilutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the test compound solution (or DMSO for control), and the enzyme solution.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of p-nitrophenol formation is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualizing the Structure-Activity Landscape
Graphical representations can provide a clear and concise summary of complex SAR data and experimental workflows.
Caption: General Experimental Workflow.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel therapeutic agents, particularly as carbonic anhydrase inhibitors and antimicrobial agents. While direct SAR studies on this specific isomer are limited, a comparative analysis of related thiazole sulfonamides provides a solid foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more detailed and specific SAR for this promising scaffold. Such studies will undoubtedly pave the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (URL: [Link])
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (URL: [Link])
-
Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (URL: [Link])
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (URL: [Link])
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents - Semantic Scholar. (URL: [Link])
-
Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity: Synthetic Communications. (URL: [Link])
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL: [Link])
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (URL: [Link])
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (URL: [Link])
-
Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (URL: [Link])
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (URL: [Link])
-
a class of carbonic anhydrase II and VII-selective inhibitors. (URL: [Link])
-
synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bear. (URL: [Link])
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
cross-validation of 3-Methyl-1,2-thiazole-5-sulfonamide's mechanism of action
An essential objective in drug discovery is the elucidation of a small molecule's mechanism of action (MoA). A thoroughly validated MoA provides the biological rationale for a therapeutic program, guides lead optimization, and helps anticipate potential on- and off-target toxicities. This guide presents a comprehensive, multi-faceted strategy for the cross-validation of the MoA for 3-Methyl-1,2-thiazole-5-sulfonamide, a representative heterocyclic sulfonamide.
While the broader sulfonamide class is famously known for inhibiting bacterial folic acid synthesis[1][2][3][][5][6], the functional diversity of the thiazole-sulfonamide scaffold is vast, with members targeting enzymes such as carbonic anhydrases and protein kinases[7][8]. For the purpose of this guide, we will proceed with the central hypothesis that This compound (hereafter referred to as "Compound X") acts as an inhibitor of a critical intracellular enzyme, Target-1 Kinase.
Our objective is to design and execute a series of orthogonal experiments to rigorously test this hypothesis, moving from direct biochemical interactions to complex cellular responses. This comparative approach is designed to build a self-validating dossier on the compound's MoA.
Pillar 1: Direct Target Engagement and Biophysical Characterization
The foundational step in MoA validation is to unequivocally demonstrate a direct, physical interaction between the compound and its putative target. Relying on a single method can be misleading; therefore, we will compare two orthogonal, label-free biophysical techniques.
Experimental Approach 1: Surface Plasmon Resonance (SPR)
SPR is a powerful tool for real-time analysis of binding kinetics (the rates of association and dissociation) and affinity. This provides a detailed picture of the binding event.
-
Chip Preparation: Covalently immobilize high-purity, recombinant Target-1 Kinase onto a CM5 sensor chip via amine coupling chemistry. The goal is to achieve a ligand density that allows for accurate kinetic analysis without mass transport limitations.
-
Analyte Preparation: Prepare a serial dilution of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least two orders of magnitude around the expected equilibrium dissociation constant (KD).
-
Binding Analysis: Inject the Compound X dilutions over the immobilized Target-1 Kinase surface and a reference flow cell. The resulting sensorgrams measure the change in response units (RU) over time.
-
Kinetic Modeling: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
Experimental Approach 2: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released or absorbed during the binding event. This serves as an excellent orthogonal validation for affinity determined by SPR.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index due to mass binding | Direct measurement of heat change upon binding |
| Key Outputs | Kinetics (kₐ, kd), Affinity (KD) | Thermodynamics (ΔH, ΔS), Stoichiometry (n), Affinity (KD) |
| Format | Immobilized target, analyte in solution | Both components in solution |
| Throughput | Higher | Lower |
| Insight | Provides "on" and "off" rates of binding | Provides thermodynamic drivers of binding |
A strong validation of direct target engagement is achieved when the KD values from both SPR and ITC are in close agreement.
Caption: Workflow for biophysical cross-validation of target binding.
Pillar 2: Biochemical and Cellular Target Modulation
Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event translates into a functional modulation of the target's activity, both in a clean biochemical system and within the complex milieu of a living cell.
Experimental Approach 3: In Vitro Enzymatic Assay
An in vitro kinase assay directly measures the ability of Compound X to inhibit the catalytic activity of Target-1 Kinase.
-
Reaction Setup: In a 384-well plate, serially dilute Compound X. Add Target-1 Kinase and its specific substrate peptide to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal is directly proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound X concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Approach 4: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in living cells by leveraging the principle that ligand binding stabilizes a protein against thermal denaturation. This is a crucial experiment to confirm that the compound can reach and bind to its target in a physiological context.
-
Cell Treatment: Treat intact cells with Compound X or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 68°C).
-
Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble Target-1 Kinase remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Target-1 Kinase against temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the Compound X-treated group compared to the vehicle control.
| Assay | Environment | Key Question Answered | Primary Output |
| In Vitro Kinase Assay | Purified enzyme | Does the compound inhibit the target's catalytic function? | IC₅₀ (Potency) |
| CETSA® | Intact cells/lysate | Does the compound bind the target in a cellular environment? | ΔTm (Target Engagement) |
A potent biochemical IC₅₀ combined with a clear thermal shift in CETSA® provides powerful, cross-validating evidence of functional target engagement.
Pillar 3: Downstream Pathway Analysis and Phenotypic Correlation
The final pillar of MoA validation connects target engagement to a measurable cellular outcome. This involves demonstrating that inhibition of Target-1 Kinase by Compound X leads to the expected modulation of its downstream signaling pathway.
Experimental Approach 5: Phospho-protein Western Blotting
If Target-1 Kinase is known to phosphorylate a specific downstream substrate (e.g., Substrate-A at Serine-123), then treatment with Compound X should lead to a dose-dependent reduction in this phosphorylation event.
-
Cell Treatment & Lysis: Treat cells with a dose-response of Compound X. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Protein Quantification: Perform a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe one membrane with an antibody specific to phosphorylated Substrate-A (p-Substrate-A) and another with an antibody for total Substrate-A.
-
Detection & Analysis: Use a chemiluminescent substrate to visualize bands. Quantify the band intensities and plot the ratio of p-Substrate-A to total Substrate-A to assess the specific effect on phosphorylation.
Alternative Approach: Target Knockdown/Knockout
To confirm that the observed cellular phenotype is specifically due to the inhibition of Target-1 Kinase, a powerful validation is to compare the effect of Compound X to the effect of genetically removing the target using techniques like siRNA (knockdown) or CRISPR/Cas9 (knockout).
Logic of Comparison: If the phenotypic effect of treating cells with Compound X (e.g., decreased cell viability) is identical to the effect of knocking out the gene for Target-1 Kinase, it strongly supports the on-target MoA. Furthermore, cells lacking Target-1 Kinase should become resistant to Compound X.
Caption: Signaling pathway connecting target inhibition to cellular phenotype.
Conclusion: A Synthesis of Orthogonal Evidence
The robust is not achieved by a single experiment, but by the convergence of evidence from these multiple, orthogonal pillars. A compelling MoA dossier would demonstrate:
-
Direct Binding: Consistent affinity (KD) from both SPR and ITC.
-
Functional Modulation: A potent biochemical IC₅₀ against Target-1 Kinase that is corroborated by evidence of target engagement (ΔTm) in intact cells via CETSA®.
-
Pathway Link: A dose-dependent decrease in the phosphorylation of a known downstream substrate that correlates with the compound's cellular potency.
-
Phenotypic Concordance: A cellular phenotype that is mimicked by the genetic knockdown or knockout of Target-1 Kinase.
By systematically applying this cross-validation framework, researchers can build a high-confidence, data-driven case for the mechanism of action, significantly de-risking the compound's progression in the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem.
- Vulcanchem. (n.d.). 2-Methyl-1,3-thiazole-5-sulfonamide. Vulcanchem.
- Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Kumar, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- Hassanein, M. M. (2019). Mechanism of action of sulphonamides.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
- BenchChem. (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs. BenchChem.
-
Sayed, S. M., et al. (2019). Novel 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides. MDPI. [Link]
-
Abas, M., et al. (2021). Sulfonamides bearing pyrrole heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Supuran, C. T., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. [Link]
-
El-Sayed, M. A. A., et al. (2022). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Heliyon. [Link]
-
Infante, F., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Data for Thiazole-Based Sulfonamides, with Insights for 3-Methyl-1,2-thiazole-5-sulfonamide
In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this journey is the correlation of in vitro efficacy with in vivo outcomes. This guide provides a comprehensive comparison of in vitro and in vivo data for thiazole-based sulfonamides, a class of compounds with significant therapeutic potential. While direct comprehensive data for 3-Methyl-1,2-thiazole-5-sulfonamide is emerging, this guide will leverage data from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the established biological activities and pharmacokinetic profiles of similar structures, we can extrapolate key considerations for the preclinical development of this compound.
The thiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in carbonic anhydrase inhibition.[1][2][3] This interaction is pivotal in various physiological processes and presents therapeutic opportunities for conditions ranging from glaucoma to cancer.[4][5][6] This guide will delve into the nuances of translating potent in vitro enzymatic inhibition and cellular effects into meaningful in vivo pharmacological responses.
In Vitro Profile: Potency and Selectivity at the Molecular Level
The initial stages of drug discovery heavily rely on in vitro assays to determine the potency and selectivity of a compound against its intended molecular target. For thiazole sulfonamides, the primary target is often one or more of the human carbonic anhydrase (hCA) isoforms.
Enzymatic Inhibition: A Tale of Nanomolar Affinity
In vitro studies consistently demonstrate that thiazole-based sulfonamides are potent inhibitors of various hCA isoforms. The sulfonamide moiety acts as a critical zinc-binding group within the enzyme's active site.[7][8] Derivatives of this class have shown inhibitory constants (Kᵢ) in the low nanomolar range against key isoforms such as hCA I, II, VII, and the tumor-associated hCA IX.[4][8] For instance, 2-Methyl-1,3-thiazole-5-sulfonamide has reported Kᵢ values of 4.8 nM and 6.1 nM against CA-IX and CA-XII, respectively.[7]
Table 1: Comparative In Vitro hCA Inhibition by Thiazole Sulfonamide Analogs
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Thiazolone-benzenesulfonamides | 31.5–637.3 | 1.3–13.7 | 0.9–14.6 | - | [8] |
| 2-Methyl-1,3-thiazole-5-sulfonamide | - | - | - | 4.8 (vs CA-IX) | [7] |
| Triazine-substituted sulfonamides | 31-8500 | 14-765 | - | 1.0-640 | [6] |
Note: This table summarizes data from various studies on different but structurally related thiazole sulfonamides to illustrate the general potency of the class.
The structural variations on the thiazole ring and the sulfonamide group significantly influence isoform selectivity. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug candidate. For this compound, it is anticipated that it will also exhibit potent zinc-binding and hCA inhibition, with its specific isoform selectivity profile being a key area for initial in vitro characterization.
Cellular Activity: From Enzyme Inhibition to Phenotypic Effects
Beyond enzymatic assays, in vitro studies on cell lines are essential to understand the compound's effect in a more complex biological context. For thiazole sulfonamides, this often involves assessing their antiproliferative activity against cancer cell lines, particularly those that overexpress tumor-associated CAs like hCA IX. For example, derivatives have been shown to induce ROS generation and DNA damage in A549 lung cancer cells and inhibit tubulin polymerization in HeLa cervical cancer cells.[7]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and add them to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Correlating In Vitro and In Vivo Data: A Predictive Framework
The disconnect between in vitro potency and in vivo efficacy often stems from suboptimal pharmacokinetic properties. A highly potent hCA inhibitor will not be an effective drug if it is not absorbed orally, is rapidly metabolized, or does not penetrate the target tissue.
For this compound, the following considerations are paramount when bridging the in vitro to in vivo gap:
-
Physicochemical Properties: Early assessment of properties like solubility and lipophilicity (LogP) can provide initial clues about potential absorption and distribution characteristics. The methyl group on the thiazole ring is known to enhance lipophilicity. [7]* Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism, a common reason for low oral bioavailability.
-
Target Engagement: In vivo studies should ideally include biomarkers to confirm that the compound is reaching and interacting with its target (e.g., measuring CA activity in target tissues).
Conclusion and Future Directions
The thiazole sulfonamide scaffold represents a versatile and potent platform for the development of novel therapeutics, primarily through the inhibition of carbonic anhydrases. While direct and extensive data for this compound is not yet widely published, the wealth of information on analogous compounds provides a robust framework for its preclinical evaluation.
The successful translation from in vitro promise to in vivo success for this compound will hinge on a systematic and integrated approach. This involves not only confirming its in vitro potency and selectivity but also meticulously characterizing its pharmacokinetic profile and demonstrating target engagement in relevant in vivo models. By understanding the potential liabilities and opportunities highlighted by the data on related compounds, researchers can navigate the preclinical development path with greater confidence and efficiency.
References
- 2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5 - Vulcanchem. (n.d.).
- Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study | Request PDF. (n.d.). ResearchGate.
- Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (n.d.). National Center for Biotechnology Information.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Center for Biotechnology Information.
- a class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). National Center for Biotechnology Information.
- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar.
- (PDF) Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. (n.d.). ResearchGate.
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (n.d.). National Center for Biotechnology Information.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). National Center for Biotechnology Information.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). National Center for Biotechnology Information.
- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF. (n.d.). ResearchGate.
- Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. (n.d.). National Center for Biotechnology Information.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications.
- novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (n.d.). National Center for Biotechnology Information.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications.
- In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. (2023). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 8. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Bioactivity of 3-Methyl-1,2-thiazole-5-sulfonamide and Key Carbonic Anhydrase Inhibitors
In the landscape of drug discovery, particularly in the pursuit of potent and selective enzyme inhibitors, 3-Methyl-1,2-thiazole-5-sulfonamide has emerged as a significant scaffold. This guide provides a comprehensive statistical analysis of its bioactivity, primarily as a carbonic anhydrase inhibitor, and offers a direct comparison with established alternatives. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for bioactivity assessment, and explore the mechanistic rationale behind its therapeutic potential, particularly in oncology.
Introduction: The Significance of the Thiazole Sulfonamide Moiety
The 1,2-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. When functionalized with a sulfonamide group, this scaffold becomes a potent zinc-binding pharmacophore, enabling it to interact with the active site of zinc-containing enzymes, most notably the carbonic anhydrases (CAs). This compound exemplifies this class of compounds, demonstrating significant inhibitory activity against several CA isoforms.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption.[1] Crucially, certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are linked to tumor progression and metastasis, making them attractive targets for anticancer therapies.[2]
This guide will compare the bioactivity of this compound against three key comparators:
-
Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor widely used as a diuretic and for the treatment of glaucoma and epilepsy.
-
Dorzolamide: A second-generation, topically administered carbonic anhydrase inhibitor primarily used in the management of glaucoma.[3]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that also exhibits off-target carbonic anhydrase inhibitory activity due to its sulfonamide moiety.[4]
Comparative Bioactivity Analysis: Inhibition of Carbonic Anhydrase Isoforms
The efficacy of a carbonic anhydrase inhibitor is determined by its potency (measured by IC50 or Ki values) and its selectivity for different CA isoforms. The table below summarizes the available bioactivity data for this compound and its comparators against key human carbonic anhydrase (hCA) isoforms. Lower values indicate greater inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | - | - | 4.8[5] | 6.1[5] |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 600[6] | 0.18[6] | - | 31[7] |
| Celecoxib | 220 | 45 | 30 | 47 |
From this data, it is evident that this compound exhibits potent, low nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[5] This positions it as a promising candidate for anticancer applications. In comparison, Acetazolamide is a broad-spectrum inhibitor, while Dorzolamide shows remarkable potency and selectivity for hCA II.[6] Celecoxib, while primarily a COX-2 inhibitor, demonstrates notable inhibition of CA isoforms, which may contribute to its overall pharmacological profile.[4]
Mechanistic Insights: The Role of Carbonic Anhydrase IX in Cancer
The potent inhibition of carbonic anhydrase IX (CA IX) by this compound is of particular interest in oncology. CA IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, often as a result of the hypoxic (low oxygen) tumor microenvironment.[2] Its expression is associated with poor prognosis and resistance to therapy.[2]
CA IX plays a crucial role in tumor cell survival and proliferation by maintaining the intracellular pH in a slightly alkaline state while contributing to the acidification of the extracellular environment.[1] This acidic microenvironment promotes tumor invasion, metastasis, and the breakdown of the extracellular matrix.[1]
The signaling pathway below illustrates the role of hypoxia in inducing CA IX expression and its subsequent impact on the tumor microenvironment.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available materials. The following is a representative synthetic route based on established methods for thiazole sulfonamide synthesis.
Step 1: Synthesis of 2-Amino-3-methyl-1,2-thiazole
This step can be achieved through a Hantzsch-type thiazole synthesis.
Step 2: Diazotization and Sandmeyer Reaction
The amino group of 2-amino-3-methyl-1,2-thiazole is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group.
Step 3: Ammonolysis
The resulting 3-methyl-1,2-thiazole-5-sulfonyl chloride is then treated with ammonia to yield the final product, this compound.
The logical flow of this synthesis is depicted below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. 2-Methyl-1,3-thiazole-5-sulfonamide (519055-67-5) for sale [vulcanchem.com]
- 6. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Independent Replication and Comparative Analysis of 3-Methyl-1,2-thiazole-5-sulfonamide: A Guide for Drug Discovery Researchers
This guide provides a comprehensive technical overview for the synthesis, characterization, and potential biological evaluation of 3-Methyl-1,2-thiazole-5-sulfonamide. In the spirit of independent replication and fostering scientific advancement, we present a plausible and efficient synthetic route, detailed analytical protocols for structural verification, and a comparative analysis against established thiazole-based sulfonamides. This document is intended for researchers, scientists, and professionals engaged in drug development, offering a foundational framework for exploring the therapeutic potential of this novel compound.
Introduction: The Rationale for Investigating this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in drug design. When functionalized with a sulfonamide group, the resulting thiazole sulfonamides have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[2][3]
While much of the existing research has focused on 1,3-thiazole derivatives, the isomeric 1,2-thiazole (isothiazole) scaffold remains a less explored yet promising area for therapeutic innovation.[4][5] This guide focuses on the synthesis and evaluation of a specific isothiazole derivative, this compound. The strategic placement of a methyl group at the 3-position and a sulfonamide at the 5-position may confer unique pharmacological properties compared to its more studied 1,3-thiazole counterparts. This document serves as a practical guide for the independent synthesis and rigorous testing of this compound, providing a basis for comparison with existing alternatives.
Proposed Synthesis and Characterization
A direct and efficient synthetic pathway to this compound is proposed, leveraging a commercially available key intermediate. This approach circumvents the often complex multi-step procedures required for the de novo construction of the isothiazole ring.
Synthetic Workflow
The proposed synthesis proceeds in a single, high-yielding step from the commercially available 3-Methyl-1,2-thiazole-5-sulfonyl chloride.[6]
Sources
- 1. bepls.com [bepls.com]
- 2. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. PubChemLite - 3-methyl-isothiazole-5-sulfonyl chloride (C4H4ClNO2S2) [pubchemlite.lcsb.uni.lu]
The Untapped Potential of 3-Methyl-1,2-thiazole-5-sulfonamide: A Comparative Guide for Drug Discovery
An In-depth Analysis of a Novel Scaffold in Medicinal Chemistry
Introduction: The Thiazole Scaffold and the Quest for Novelty
For decades, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The well-known antibiotic Sulfathiazole is a classic example of the therapeutic importance of this scaffold.[1] However, the vast majority of research has focused on the 1,3-thiazole isomer, leaving its 1,2-counterpart, the isothiazole ring system, relatively unexplored. This guide provides a comprehensive assessment of the novelty of a specific, yet unreported, isothiazole derivative: 3-Methyl-1,2-thiazole-5-sulfonamide .
By comparing its structural features, synthetic accessibility, and predicted biological activity against the extensive existing literature on thiazole sulfonamides, we aim to highlight its potential as a novel scaffold for the development of next-generation therapeutics. This analysis is tailored for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and overcome the challenges of drug resistance and target selectivity.
Structural Novelty: A Tale of Two Isomers
The core of our analysis lies in the isomeric difference between the well-trodden path of 1,3-thiazoles and the road less traveled of 1,2-thiazoles (isothiazoles). This seemingly subtle change in the arrangement of the heteroatoms has profound implications for the electronic properties and, consequently, the biological activity of the molecule.
Comparative Analysis of Thiazole Isomers
| Feature | 1,3-Thiazole | 1,2-Thiazole (Isothiazole) | Significance for this compound |
| Structure | Nitrogen and sulfur atoms are separated by one carbon atom. | Nitrogen and sulfur atoms are adjacent. | The proximity of the nitrogen and sulfur in the 1,2-isomer influences the electron distribution across the ring, potentially altering its interaction with biological targets compared to 1,3-thiazole analogs. |
| Electronic Properties | The C5 position is the primary site for electrophilic substitution.[2] | The electronic properties of the isothiazole ring are less extensively documented, but the N-S bond is a key feature influencing its reactivity. | The placement of the sulfonamide group at the C5 position of the 1,2-thiazole ring is a synthetically challenging and electronically distinct feature compared to the more common substitutions on the 1,3-thiazole ring. |
| Known Derivatives | A vast number of derivatives have been synthesized and patented, with extensive research on their biological activities.[1] | Significantly fewer derivatives are reported in the literature, with a primary focus on their use as fungicides and bactericides in industrial and agricultural applications.[3] | The specific combination of a methyl group at position 3 and a sulfonamide at position 5 on the 1,2-thiazole ring appears to be a novel substitution pattern with no direct precedent in the scientific or patent literature. |
The novelty of this compound is therefore rooted in its unique substitution pattern on a less-explored heterocyclic core. This presents an opportunity to investigate a new area of chemical space with the potential for discovering compounds with unique pharmacological profiles.
Synthetic Feasibility: A Path to a New Scaffold
While the synthesis of 1,3-thiazole derivatives is well-established, the construction of the 1,2-thiazole (isothiazole) ring, particularly with the desired substitution pattern, presents a more complex synthetic challenge. This inherent difficulty in synthesis contributes to its novelty.
Proposed Synthetic Workflow
The synthesis of this compound would likely proceed through a multi-step sequence, beginning with the construction of the core isothiazole ring, followed by the introduction of the sulfonamide group.
Caption: Proposed synthetic workflow for this compound.
The key challenge lies in the regioselective sulfonylation at the C5 position of the 3-methyl-1,2-thiazole ring. The electronic nature of the isothiazole ring will dictate the feasibility and conditions for this transformation.
Predicted Biological Activity and Potential Applications
Given the established biological activities of the broader thiazole sulfonamide class, we can extrapolate and predict the potential therapeutic applications of this compound. The unique electronic and steric properties conferred by the 1,2-thiazole ring and the specific substitution pattern may lead to novel or improved activities.
Potential Therapeutic Targets and Indications
-
Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore for antibacterial activity.[4] The novel isothiazole scaffold could lead to compounds that are effective against resistant strains of bacteria.
-
Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[5] The unique structure of this compound could offer a new avenue for developing selective and potent anticancer drugs.
-
Enzyme Inhibitors: Thiazole sulfonamides are known to inhibit a range of enzymes. The specific geometry of the isothiazole derivative could lead to selective inhibition of targets such as carbonic anhydrases or kinases, which are implicated in various diseases.
-
Neurological Disorders: Some thiazole derivatives have shown promise in the treatment of neurological conditions.[1] The novel scaffold could be explored for its potential in this therapeutic area.
Comparative Experimental Data: The Path Forward
To validate the novelty and potential of this compound, a systematic experimental evaluation is necessary. This would involve:
-
Synthesis and Characterization: Successful synthesis and unambiguous structural confirmation using techniques like NMR, Mass Spectrometry, and X-ray crystallography.
-
In Vitro Biological Screening: Testing the compound against a panel of relevant biological targets, including various bacterial strains, cancer cell lines, and key enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related this compound derivatives to understand the impact of different substituents on biological activity.
-
Comparative Studies: Directly comparing the biological activity and physicochemical properties of this compound with its 1,3-thiazole isomer and other known thiazole sulfonamides.
Illustrative Experimental Protocol: Antibacterial Susceptibility Testing
A crucial first step in evaluating the potential of this novel compound is to assess its antimicrobial properties.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
This standardized protocol will provide initial data on the antibacterial spectrum and potency of the compound, which can then be compared to existing antibiotics.
Conclusion: A New Frontier in Thiazole Chemistry
In a landscape where the discovery of truly novel chemical scaffolds is increasingly challenging, this compound represents a compelling opportunity. Its novelty stems from the underexplored 1,2-thiazole (isothiazole) core, combined with a specific substitution pattern that has no direct precedent in the vast body of literature on thiazole sulfonamides.
While its synthesis may present challenges, the potential for discovering compounds with unique biological activities and intellectual property makes it a worthy endeavor for drug discovery programs. The predicted antimicrobial, anticancer, and enzyme-inhibitory activities provide a strong rationale for its synthesis and biological evaluation. This guide serves as a foundational document to inspire and direct future research into this promising new area of medicinal chemistry, potentially leading to the development of innovative therapeutics that address unmet medical needs.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PMC. [Link]
-
(PDF) Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. ResearchGate. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Methyl-1,2-thiazole-5-sulfonamide
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Methyl-1,2-thiazole-5-sulfonamide, ensuring that your commitment to excellence is reflected in every aspect of your work.
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4][6][7][8] Furthermore, many thiazole derivatives are noted for their toxicity to aquatic life with long-lasting effects.[6][9]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8][9] | To prevent contact with eyes, which can cause serious irritation.[4][6][7][8] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid skin contact, which may lead to irritation.[4][8] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[9][10] If dust is generated, a NIOSH-approved N95 (or equivalent) respirator is recommended.[9] | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[4][6][7] |
| Body Protection | A lab coat or other appropriate protective clothing.[8][9] | To prevent contamination of personal clothing and skin. |
II. Waste Segregation and Containment: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a fundamental principle of laboratory safety and hazardous waste management. Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]
-
Solid Waste: Collect all solid waste, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, directly into the designated hazardous waste container. Avoid generating dust during transfer.[11]
-
Liquid Waste: If the compound is in solution, collect it in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Preventing Contamination: Never pour any amount of this compound down the drain.[12] This is a critical step to prevent aquatic toxicity.[6][9]
III. Disposal Pathway: From Laboratory Bench to Final Disposition
The disposal of this compound must adhere to local, state, and federal regulations.[13][14] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][15]
Caption: Disposal workflow for this compound.
Operational Plan for Disposal:
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[9] Ensure it is kept away from incompatible materials, such as strong oxidizing agents.[8][9]
-
Institutional Procedures: Familiarize yourself with and follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Professional Disposal: The collected waste will be handled by a licensed hazardous waste disposal company arranged by your institution.[9] These professionals are equipped to transport and dispose of the chemical in a manner that is compliant with all regulations and minimizes environmental impact, often through high-temperature incineration.[8]
IV. Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill response plan is essential.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.
-
Containment: For a solid spill, gently cover the material with an absorbent material to prevent dust from becoming airborne.[11] For a liquid spill, contain it with an appropriate absorbent material.
-
Collection: Carefully sweep or scoop the contained material into the designated hazardous waste container.[11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for guidance) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these rigorous disposal procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific responsibility. The careful management of chemical waste is a direct reflection of the precision and care that defines your research.
References
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
-
Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. ResearchGate. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. [Link]
-
Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Novel Thiazole Derived Sulfonamide-Schiff Bases: Green Synthesis and Biological Evaluation. IOSR Journal of Applied Chemistry. [Link]
-
4-Methyl-2-(methylamino)thiazole-5-sulfonamide. MySkinRecipes. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]
-
2-Aminothiazole-5-sulfonamide Safety Data Sheet. Angene Chemical. [Link]
-
2-Aminothiazole-5-sulfonamide. Chemsrc. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ca [fishersci.ca]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. epa.gov [epa.gov]
- 13. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling 3-Methyl-1,2-thiazole-5-sulfonamide
As researchers and scientists dedicated to advancing drug development, our work with novel chemical compounds is foundational. However, innovation cannot come at the expense of safety. This guide provides an in-depth, procedural framework for handling 3-Methyl-1,2-thiazole-5-sulfonamide, ensuring that robust safety measures are integral to your experimental workflow. The protocols outlined here are designed to be self-validating systems, grounded in established safety principles to protect you, your colleagues, and your research.
Immediate Safety Profile & Hazard Assessment
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound and related thiazole sulfonamide compounds are classified as hazardous substances that require specific precautions.[1][2]
Primary Hazards:
-
Skin Irritation/Corrosion: The compound is known to cause skin irritation.[3] Prolonged or repeated contact can lead to dermatitis.[1]
-
Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation and potentially severe damage.[1][2][3]
-
Respiratory Tract Irritation: If inhaled as a dust or aerosol, it may cause respiratory irritation.[3]
-
Harmful if Swallowed: Accidental ingestion may be harmful.[1]
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the specific hazards of the chemicals they handle, as outlined in the substance's Safety Data Sheet (SDS).[4][5][6] This guide supplements, but does not replace, the specific SDS for the product you are using.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[7] Before relying on PPE, engineering and administrative controls must be in place.
-
Engineering Control (Primary): All manipulations of this compound, especially handling the solid powder, must be conducted within a certified chemical fume hood.[2] This minimizes the risk of inhalation exposure.
-
Administrative Controls:
-
Designated Area: Establish a clearly marked "designated area" within the lab for handling this compound to prevent cross-contamination.[8]
-
Restricted Access: Limit access to the laboratory and the designated handling area to trained and authorized personnel only.[9]
-
Hygiene: Prohibit eating, drinking, and smoking in all work areas.[10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][10]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.[11] The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection
Given the risk of serious eye damage, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: When handling solutions or there is a risk of splashing, chemical splash goggles are required.[12][13]
-
Full Protection: For procedures with a significant splash or aerosolization risk, use a face shield in conjunction with safety goggles.[12][13]
Skin and Body Protection
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.[3]
-
Material: Nitrile gloves are the standard recommendation. Always consult the glove manufacturer's compatibility chart for the specific solvents you are using.
-
Best Practice (Double Gloving): For all handling procedures, wearing two pairs of nitrile gloves is required.[12] This provides an added layer of protection against tears and contamination.
-
Frequency of Change: Gloves should be changed every 30-60 minutes or immediately if they are known to be contaminated or damaged.[7] Powder-free gloves are recommended to prevent aerosolization of contaminants.[7]
-
-
Lab Coat/Gown: A long-sleeved laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of spills, a chemically resistant gown with knit cuffs is required.[12] The gown should close in the back to provide a solid barrier in the front.[12]
-
Footwear: Closed-toe shoes are required at all times in the laboratory. Do not wear perforated shoes or sandals.
Respiratory Protection
While engineering controls (fume hood) are the primary method for mitigating inhalation risk, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling inside a certified fume hood, additional respiratory protection is typically not required.
-
Emergency/Spill Response: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary for all personnel involved in the cleanup.[14] Proper fit-testing and training are required for respirator use.[14]
PPE Summary by Task
| Task | Required PPE | Key Considerations / Rationale |
| Receiving/Unpacking | Safety glasses, lab coat, double nitrile gloves. | Protects against exposure from a potentially damaged or contaminated container during shipping. |
| Weighing Solid Powder | Safety goggles, lab coat, double nitrile gloves. | Must be performed in a chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particulates. |
| Preparing Solutions | Chemical splash goggles, lab coat/gown, double nitrile gloves. | Protects against splashes of both the compound and the solvent. Perform in a chemical fume hood. |
| Running Reactions | Chemical splash goggles, lab coat/gown, double nitrile gloves. | Ensures protection throughout the experimental procedure. |
| Handling Waste | Chemical splash goggles, lab coat/gown, double nitrile gloves. | Contaminated waste poses the same hazards as the parent compound. |
| Large Spill Cleanup | Face shield with goggles, chemical-resistant gown, double nitrile gloves, NIOSH-approved respirator. | Provides maximum protection during emergency situations where concentrations may be high. |
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps for safely managing this compound from receipt to disposal.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.ca [fishersci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. osha.gov [osha.gov]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. pppmag.com [pppmag.com]
- 8. drexel.edu [drexel.edu]
- 9. cdc.gov [cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition | CDC Laboratories [cdc.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
